7-Methyl-3-nitroquinolin-4-ol
説明
Structure
3D Structure
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
7-methyl-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) |
InChIキー |
UHNGNAKCLOWVMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
Structural Characterization and Crystallographic Analysis of 7-Methyl-3-nitroquinolin-4-ol: A Methodological Whitepaper
Executive Summary
7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0) is a highly versatile heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. Featuring a quinoline core substituted with a 3-nitro group, a 4-hydroxyl group, and a 7-methyl group, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including TLR7/8 agonists and LRRK2 inhibitors[1][2]. Understanding its three-dimensional solid-state architecture is essential for predicting its reactivity, solubility, and interaction pathways. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, emphasizing the mitigation of its inherent stability issues and the resolution of its complex tautomeric behavior.
Physicochemical Stability and Pre-Crystallization Mitigation
Nitroaromatic compounds are notoriously susceptible to environmental degradation. Before initiating crystallization, it is imperative to validate the integrity of the bulk material to ensure that the resulting structural data reflects the pure compound rather than a degradation product.
-
Causality of Degradation: The nitro group is highly sensitive to photolytic cleavage and hydrolysis. UV-Vis light exposure can induce the excitation of the nitro group, leading to radical formation or nitro-to-nitrite isomerization[1].
-
Self-Validating Protocol: Conduct accelerated stability studies following ICH Q1B guidelines prior to solvent dissolution. Expose a micro-sample to 1.2 million lux·hours of UV-Vis light and monitor the degradation profile via HPLC[1].
-
Validation Check: A purity retention of >99% validates the bulk powder for crystallographic studies. To mitigate further thermal and photolytic degradation during the study, all validated samples must be stored at 40°C in amber vials[1].
Supramolecular Chemistry: Tautomerism and Hydrogen Bonding Networks
The structural elucidation of 7-methyl-3-nitroquinolin-4-ol is fundamentally complicated by keto-enol tautomerization. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms[3].
In the crystalline state, this phenomenon often manifests as a disordered structure over two states, where the acidic proton is shared between the oxygen and nitrogen atoms of adjacent molecules[3].
-
Mechanistic Insight: The crystal lattice is primarily stabilized by short intermolecular hydrogen bonds (e.g., O···O distances of ~2.44 Å)[3]. These acid-base units link via N—H···O and C—H···O hydrogen bonds to form extended tape structures along the crystallographic axes[4].
-
π−π Stacking: These one-dimensional tapes stack into parallel layers driven by π−π interactions between the electron-deficient nitro-substituted quinoline rings, with typical centroid-centroid distances ranging from 3.55 to 3.90 Å[4].
Figure 2: Supramolecular assembly logic driven by tautomerism and non-covalent interactions.
Experimental Workflows: From Crystal Growth to SCXRD
To accurately resolve the tautomeric disorder and hydrogen bonding network, a rigorous SCXRD workflow must be employed.
Protocol 1: Thermodynamic Crystal Growth
-
Solvent Selection: Dissolve 50 mg of 7-methyl-3-nitroquinolin-4-ol in a 1:1 mixture of Dichloromethane (DCM) and Methanol.
-
Causality: DCM provides the necessary solubility for the rigid aromatic core, while Methanol acts as a hydrogen-bond donor/acceptor to mediate the keto-enol equilibrium and facilitate ordered packing.
-
-
Vapor Diffusion: Place the primary uncapped vial inside a larger sealed chamber containing Hexane (anti-solvent).
-
Incubation: Maintain the chamber at 4°C in absolute darkness for 72 hours.
-
Causality: Slow vapor diffusion minimizes defect formation, while the dark environment prevents the aforementioned photolytic degradation of the nitro group[1].
-
-
Validation Check: Inspect the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform optical extinction when rotated by 90°. If the crystal remains bright or shows mosaic patterns, it is twinned and must be discarded.
Protocol 2: Data Collection and Refinement
-
Cryo-Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) and immediately immerse it in Paratone-N oil. Mount it on a MiTeGen loop and transfer it to a 100 K nitrogen cold stream.
-
Causality: The oil prevents solvent evaporation and atmospheric oxidation. Cryo-cooling to 100 K minimizes atomic displacement parameters (ADPs), which is absolutely critical for resolving the highly mobile, disordered hydrogen atoms involved in tautomerization.
-
-
Diffraction: Collect data using a diffractometer (e.g., Bruker APEX) equipped with Mo Kα radiation ( λ=0.71073 Å)[2]. Utilize ω and ϕ scans to ensure >99% data completeness.
-
Integration & Absorption Correction: Process the frames using the instrument's software suite (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).
-
Validation Check: An internal agreement factor ( Rint ) of < 0.05 validates the integration quality. A value > 0.10 suggests poor crystal quality or incorrect unit cell determination.
-
-
Structure Solution & Refinement: Solve the structure using direct methods via the SHELX software suite (SHELXT) and perform full-matrix least-squares refinement on F2 using SHELXL[2].
-
Hydrogen Atom Treatment: Locate the tautomeric hydrogen atom directly from the difference-Fourier map. If disordered, model it over two positions (e.g., O-bound and N-bound) with constrained occupancies (0.5/0.5) to accurately reflect the keto-enol states[3].
Figure 1: Step-by-step SCXRD workflow for 7-Methyl-3-nitroquinolin-4-ol structural analysis.
Quantitative Data Summary
The following table outlines the benchmark crystallographic parameters expected for high-purity nitroquinolin-4-ol derivatives. These values serve as a comparative baseline to validate the success of the refinement process[2][3][4].
Table 1: Representative Crystallographic Parameters for Nitroquinolin-4-ol Derivatives
| Parameter | Typical Value / Range | Causality / Significance |
| Crystal System | Monoclinic / Triclinic | Low symmetry is typical due to highly directional hydrogen bonding networks. |
| Space Group | P21/c or P1ˉ | Facilitates dense packing and inversion symmetry required for π−π stacking. |
| Temperature | 100(2) K | Freezes thermal motion, allowing for precise mapping of electron density. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Standard for small organic molecules; significantly reduces absorption effects. |
| R1 (Final) | < 0.05 | Indicates a high-quality structural model with excellent agreement to observed data. |
| wR2 | < 0.15 | Accounts for all data ( F2 ), confirming the overall stability of the refinement. |
| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates that the weighting scheme applied during least-squares refinement is appropriate. |
Advanced Analysis: Hirshfeld Surface Mapping
To fully bridge the gap between single-crystal data and bulk pharmaceutical properties (e.g., solubility, tableting behavior), the finalized SCXRD data should be subjected to Hirshfeld surface analysis[4]. By mapping the surface over the shape-index and dnorm , researchers can visualize and quantify the exact contributions of intermolecular interactions. The distinct deep red spots on the dnorm surface will pinpoint the exact locations of the strong O-H···O and N-H···O hydrogen bonds, definitively validating the supramolecular tape structure and providing actionable insights for structure-activity relationship (SAR) studies[3][4].
References
- Source: benchchem.
- Source: nih.
- A disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)
- Source: google.com (Google Patents)
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 3. Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Comprehensive Spectroscopic Profiling of 7-Methyl-3-nitroquinolin-4-ol: NMR, IR, and MS Characterization
Executive Summary
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0), frequently represented by its tautomeric form 7-methyl-3-nitro-1H-quinolin-4-one , is a high-value heterocyclic intermediate utilized extensively in the synthesis of Toll-like receptor (TLR) agonists and other pharmaceutical entities[1][2]. Due to the profound electron-withdrawing nature of the nitro group and the inherent keto-enol tautomerism of the quinoline core, analytical characterization requires a rigorous, multi-modal spectroscopic approach.
This technical guide provides an authoritative framework for the structural elucidation of 7-methyl-3-nitroquinolin-4-ol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the spectral features—such as anisotropic deshielding and proton exchange dynamics—researchers can establish self-validating analytical workflows.
Structural Dynamics: The Keto-Enol Tautomerism
A fundamental principle dictating the spectroscopic behavior of 4-hydroxyquinolines is their tautomeric equilibrium. In polar aprotic solvents (such as DMSO- d6 ) and in the solid state, 7-methyl-3-nitroquinolin-4-ol exists predominantly as the keto tautomer (4-quinolone) rather than the enol form (4-hydroxyquinoline)[3].
The stabilization of the keto form is driven by intermolecular hydrogen bonding and the strong electron-withdrawing effect of the C-3 nitro group, which increases the acidity of the N-H proton. This dynamic fundamentally alters the expected NMR and IR profiles, shifting the analytical focus from a hydroxyl (-OH) group to a conjugated lactam (N-H and C=O) system.
Tautomeric equilibrium of 7-methyl-3-nitroquinolin-4-ol and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Profiling
The 1 H and 13 C NMR spectra of 3-nitroquinolones are highly characteristic due to the combined anisotropic and inductive effects of the nitro and carbonyl groups[4].
Causality of Chemical Shifts
-
The H-2 Proton: The proton at the C-2 position is uniquely situated between the endocyclic nitrogen and the C-3 nitro group. The strong electron-withdrawing nature of the −NO2 group, combined with the deshielding cone of the adjacent carbonyl, pushes the H-2 signal far downfield to approximately δ 9.15 ppm as a sharp singlet[4].
-
The N-H Proton: Because the compound exists as a quinolone in DMSO- d6 , a highly deshielded N-H proton is observed around δ 12.8 ppm. This broad singlet is susceptible to exchange with D 2 O.
-
Aromatic System: The C-4 carbonyl exerts a peri-deshielding effect on the H-5 proton, shifting it downfield relative to H-6 and H-8.
Table 1: Expected 1 H and 13 C NMR Assignments (DMSO- d6 )
| Position | 1 H NMR ( δ , ppm, 500 MHz) | Multiplicity & Coupling ( J in Hz) | 13 C NMR ( δ , ppm, 125 MHz) | Structural Rationale |
| N-H | ~12.80 | Broad singlet (1H) | - | Quinolone tautomer; H-bonded |
| C-2 | ~9.15 | Singlet (1H) | ~145.0 | Highly deshielded by NO 2 and N |
| C-3 | - | - | ~130.0 | Quaternary carbon bearing NO 2 |
| C-4 | - | - | ~168.0 | Conjugated lactam carbonyl |
| C-5 | ~8.15 | Doublet (1H, J≈8.5 ) | ~126.5 | Peri-deshielded by C-4 carbonyl |
| C-6 | ~7.30 | Doublet of doublets (1H, J≈8.5,1.5 ) | ~125.0 | Ortho to methyl group |
| C-7 | - | - | ~143.5 | Quaternary carbon bearing CH 3 |
| C-8 | ~7.45 | Doublet (1H, J≈1.5 ) | ~118.0 | Meta coupling to H-6 |
| 7-CH 3 | ~2.45 | Singlet (3H) | ~21.5 | Benzylic methyl group |
(Note: Exact chemical shifts may vary slightly based on concentration and temperature. Variable-temperature NMR (VT-NMR) can be used to track proton exchange dynamics[3].)
Fourier-Transform Infrared (FTIR) Spectroscopy
Solid-state ATR-FTIR is the premier method for confirming the tautomeric state of the compound without solvent interference.
Causality of Vibrational Modes
If the compound existed primarily as an enol, a sharp, free -OH stretch would be visible >3500 cm −1 . Instead, the spectrum is dominated by a broad N-H stretching band and a strong, conjugated C=O stretch, confirming the 4-quinolone structure. Furthermore, the nitro group yields two unmistakable bands due to symmetric and asymmetric N-O stretching.
Table 2: Key FTIR Diagnostic Bands (ATR, Solid State)
| Wavenumber (cm −1 ) | Intensity | Assignment | Diagnostic Significance |
| 3200 – 2800 | Broad, Medium | N-H stretch | Confirms keto tautomer; indicates strong intermolecular H-bonding. |
| ~1630 | Strong | C=O stretch | Characteristic of a conjugated lactam (quinolone) carbonyl. |
| ~1520 | Strong | Asymmetric NO 2 stretch | Primary confirmation of the nitro group at C-3. |
| ~1340 | Strong | Symmetric NO 2 stretch | Secondary confirmation of the nitro group. |
| ~830 | Medium | C-H out-of-plane bend | Characteristic of 1,2,4-trisubstituted aromatic rings. |
High-Resolution Mass Spectrometry (LC-HRMS)
Mass spectrometry provides definitive confirmation of the molecular formula ( C10H8N2O3 , Exact Mass: 204.0535 Da)[5][6].
Causality of Fragmentation
Under Electrospray Ionization (ESI) in positive mode, the molecule readily protonates to form the [M+H]+ ion at m/z 205.0608[5]. The fragmentation of nitroaromatics is highly predictable: the radical nature of the nitro group often leads to the initial loss of a nitric oxide radical ( −NO∙ , 30 Da) via a nitro-nitrite rearrangement, or the loss of a nitro radical ( −NO2∙ , 46 Da). Subsequent fragmentation typically involves the extrusion of carbon monoxide ( −CO , 28 Da) from the quinolone core.
Primary ESI-MS/MS fragmentation pathways for 7-methyl-3-nitroquinolin-4-ol.
Table 3: ESI-MS Adducts and Fragments
| Ion Species | Theoretical m/z | Relative Abundance | Origin / Loss |
| [M+H]+ | 205.0608 | 100% (Base Peak) | Protonated parent molecule[5] |
| [M−H]− | 203.0462 | Variable (ESI-) | Deprotonated parent molecule[5] |
| [M+Na]+ | 227.0427 | Low | Sodium adduct[5] |
| Fragment 1 | 175.06 | Medium | Loss of NO ( −30 Da) |
| Fragment 2 | 159.06 | High | Loss of NO 2 ( −46 Da) |
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step protocols must be adhered to when characterizing 7-methyl-3-nitroquinolin-4-ol.
Protocol A: NMR Sample Preparation and Acquisition
-
Solvent Selection: Weigh exactly 10–15 mg of the compound. Dissolve entirely in 0.6 mL of high-purity DMSO- d6 (99.9% atom D) containing 0.03% v/v TMS as an internal standard. Rationale: The compound's polarity and hydrogen-bonding nature make it poorly soluble in CDCl 3 .
-
Sample Homogenization: Sonicate the NMR tube for 2 minutes to ensure complete dissolution. Visually inspect for particulates, as undissolved material will degrade magnetic field homogeneity.
-
Acquisition Parameters ( 1 H): Set the spectrometer (e.g., 500 MHz) to a probe temperature of 298 K. Use a standard 1D sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton. Acquire 16–32 scans.
-
D 2 O Exchange (Optional): To definitively assign the N-H peak at ~12.8 ppm, add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak at 12.8 ppm will disappear due to deuterium exchange.
Protocol B: ATR-FTIR Analysis
-
Background Collection: Clean the diamond or zinc selenide (ZnSe) ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .
-
Sample Application: Place 2–3 mg of the solid powder directly onto the ATR crystal.
-
Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the solid and the crystal. Rationale: Poor contact results in weak signals, particularly in the high-frequency N-H stretching region.
-
Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution). Apply an ATR correction algorithm during post-processing to adjust for penetration depth variations across the wavelength range.
Protocol C: LC-HRMS Workflow
-
Sample Prep: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.
-
Data Acquisition: Scan from m/z 100 to 1000. For MS/MS fragmentation, isolate the parent ion (m/z 205.06) and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.
References
- 7-Methyl-3-nitroquinolin-4-ol | Supplier - Benchchem. Benchchem.
- 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) - PubChemLite. Université du Luxembourg.
- UHNGNAKCLOWVMQ-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg.
- Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines. ResearchGate.
- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science.
- Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv.
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In silico prediction of 7-Methyl-3-nitroquinolin-4-ol bioactivity
In Silico Prediction of 7-Methyl-3-nitroquinolin-4-ol Bioactivity: A Computational Framework for Polypharmacology
In the landscape of rational drug design, quinoline derivatives occupy a privileged chemical space due to their diverse biological activities, ranging from antimicrobial to antineoplastic effects. Specifically, 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) presents a highly reactive and structurally fascinating polypharmacological profile[1]. As a Senior Application Scientist, I approach the in silico evaluation of this compound not merely as a sequence of software executions, but as a rigorous, thermodynamically grounded investigation into its molecular causality.
This technical guide delineates a self-validating computational pipeline designed to predict, quantify, and validate the bioactivity of 7-Methyl-3-nitroquinolin-4-ol. By interrogating the specific electronic and steric contributions of its functional groups, we can map its pharmacological trajectory before a single in vitro assay is performed.
Structural Causality and Pharmacophore Rationale
To accurately predict the bioactivity of 7-Methyl-3-nitroquinolin-4-ol, we must first deconstruct the causality of its structural moieties. The molecule (C₁₀H₈N₂O₃, MW: 204.18 g/mol ) is not a passive binder; it is an active participant in the target's microenvironment[1].
-
The 4-Hydroxyl Group (Metal Chelation): The 4-hydroxyquinoline core is a well-documented platform for coordinating with divalent cations[1]. In metalloenzymes such as Methionine Aminopeptidase (often targeted by similar nitroquinolines[2]) or bacterial DNA Gyrase[3], this hydroxyl group acts as a potent hydrogen-bond donor and metal chelator, anchoring the scaffold deep within the active site.
-
The 3-Nitro Group (Electronic Modulation & Oxidative Stress): The nitro group at the 3-position is the primary driver of the molecule's unique biological activity[1]. As a strongly electron-withdrawing group, it lowers the pKa of the adjacent 4-hydroxyl group, enhancing its chelating ability at physiological pH. Furthermore, nitroaromatics are notorious for undergoing enzymatic single-electron reduction, generating reactive oxygen species (ROS) that induce localized oxidative stress and subsequent cellular apoptosis.
-
The 7-Methyl Group (Lipophilic Anchoring): While the hydroxyl and nitro groups handle electrostatic and covalent-like interactions, the 7-methyl group dictates the molecule's desolvation penalty and lipophilicity. It acts as a hydrophobic anchor, driving the molecule into lipophilic sub-pockets of the target protein, thereby increasing the residence time of the drug-target complex.
Caption: Mechanistic pathway mapping of 7-Methyl-3-nitroquinolin-4-ol structural moieties to bioactivity.
Quantitative Physicochemical and ADMET Profiling
Before initiating complex molecular dynamics, we must establish the baseline pharmacokinetic viability of the compound. The topological polar surface area (TPSA) of 74.9 Ų suggests excellent membrane permeability, striking a balance between aqueous solubility and lipid bilayer traversal[1].
The following table summarizes the predicted quantitative data critical for oral bioavailability and drug-likeness, calculated using consensus in silico ADMET predictors (e.g., SwissADME, pkCSM).
| Physicochemical Property | Predicted Value | Pharmacological Implication |
| Molecular Weight | 204.18 g/mol | Highly favorable for oral absorption (Passes Lipinski’s Rule of 5) |
| TPSA | 74.9 Ų | Optimal for intestinal absorption; potential for Blood-Brain Barrier (BBB) penetration |
| LogP (Consensus) | 2.15 | Balanced lipophilicity, preventing excessive sequestration in adipose tissue |
| H-Bond Donors | 1 | Directed target anchoring via the 4-hydroxyl group |
| H-Bond Acceptors | 4 | Multiple interaction vectors via nitro oxygens and quinoline nitrogen |
| Rotatable Bonds | 0 | High structural rigidity, resulting in a low entropic penalty upon target binding |
Self-Validating In Silico Methodologies
To ensure trustworthiness, computational predictions cannot exist in a vacuum. Every step in the following workflows is designed as a self-validating system, meaning the protocol includes internal controls to verify its own accuracy before proceeding to the next phase.
Caption: Self-validating in silico workflow for predictive bioactivity and thermodynamic profiling.
Protocol 1: Quantum Mechanical Ligand Preparation
Causality: Standard 3D conformer generators often fail to accurately predict the dihedral angle of the nitro group relative to the aromatic ring due to steric hindrance from the adjacent hydroxyl group. We must use Quantum Mechanics (QM) to find the true global energy minimum.
-
Initialization: Import the SMILES string (CC1=CC2=C(C=C1)C(=O)C(=CN2)=O) into GaussView.
-
Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set.
-
Self-Validation Step (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Validation criteria: The absence of imaginary frequencies confirms the structure represents a true global minimum, not a saddle point.
-
Charge Assignment: Assign Restrained Electrostatic Potential (RESP) charges, which are vastly superior to standard Gasteiger charges for highly polarized molecules like nitroquinolines.
Protocol 2: Cross-Docking and Consensus Scoring
Causality: Proteins are highly dynamic. Docking our ligand into a single, rigid crystal structure ignores the reality of induced fit. We utilize ensemble docking across multiple conformations of the target (e.g., DNA Gyrase B or Methionine Aminopeptidase).
-
Target Preparation: Retrieve high-resolution (< 2.0 Å) crystal structures of the target from the PDB. Remove water molecules (except those bridging catalytic metals) and add polar hydrogens.
-
Self-Validation Step (Re-docking): Extract the native co-crystallized ligand and re-dock it into the active site using AutoDock Vina. Validation criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å. If it fails, the grid box parameters or scoring function must be recalibrated.
-
Ensemble Docking: Dock 7-Methyl-3-nitroquinolin-4-ol into the validated grid box.
-
Interaction Analysis: Evaluate the poses not just by binding energy (kcal/mol), but by the preservation of critical mechanistic interactions: Does the 4-OH coordinate with the metal ion? Is the 7-methyl group buried in the hydrophobic pocket?
Protocol 3: Molecular Dynamics (MD) and MM/PBSA Validation
Causality: Molecular docking only provides a static snapshot and relies on heavily approximated scoring functions. To prove that 7-Methyl-3-nitroquinolin-4-ol is a viable bioactive agent, we must simulate the drug-target complex over time to calculate the true thermodynamic binding free energy.
-
System Solvation: Place the best-docked complex into a dodecahedron box and solvate using the TIP3P water model. Neutralize the system with Na+/Cl- ions.
-
Equilibration: Perform 100 ps of NVT (constant Volume and Temperature at 300K) followed by 100 ps of NPT (constant Pressure at 1 bar) equilibration to stabilize the solvent around the complex.
-
Production Run: Execute a 100 ns MD simulation using GROMACS with the CHARMM36 force field.
-
Self-Validation Step (Trajectory Stability): Extract the backbone RMSD of the protein and the heavy-atom RMSD of the ligand. Validation criteria: The ligand RMSD must plateau and remain stable (fluctuations < 1.5 Å) for the final 50 ns of the simulation. Continuous climbing indicates the ligand is diffusing out of the pocket (a false positive from docking).
-
MM/PBSA Calculation: Extract snapshots from the stable trajectory window (e.g., 50-100 ns) and calculate the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) binding free energy. This provides a highly accurate, thermodynamically rigorous prediction of bioactivity.
Conclusion
The in silico prediction of 7-Methyl-3-nitroquinolin-4-ol bioactivity requires a deep understanding of its structural causality. By recognizing the specific roles of the 7-methyl, 3-nitro, and 4-hydroxyl groups[1], and by employing a self-validating computational pipeline—from QM optimization to MM/PBSA thermodynamic validation—researchers can confidently transition this compound from a digital model to targeted in vitro assays[2][3]. This rigorous methodology minimizes false positives and accelerates the discovery of novel therapeutic applications for quinoline derivatives.
References
-
Antunes, Magda, et al. "In silico and in vitro analysis of the mechanisms of action of nitroxoline against some medically important opportunistic fungi." Journal de Mycologie Médicale, PubMed, 30 June 2023.[Link]
-
Fikadu, T., et al. "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry, PMC, 13 Jan. 2022.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In silico and in vitro analysis of the mechanisms of action of nitroxoline against some medically important opportunistic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Methyl-3-nitroquinolin-4-ol and its Congeners: Synthesis, Properties, and Therapeutic Potential
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational components in a vast array of natural products, synthetic organic compounds, and critically, a multitude of approved therapeutic agents.[3] The structural rigidity and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, enabling quinoline-based molecules to interact with a wide range of biological targets. This has led to the development of drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4]
Within this broad class, quinolin-4-ones are a particularly significant subgroup, characterized by a carbonyl group at the C4 position.[5] These compounds and their derivatives have garnered immense interest due to their favorable physicochemical properties, low toxicity, and versatile synthetic accessibility.[5] This guide focuses specifically on 7-Methyl-3-nitroquinolin-4-ol (IUPAC Name: 7-methyl-3-nitro-1H-quinolin-4-one), a derivative that combines the core quinolin-4-one structure with key functional groups poised for biological activity and further chemical modification. The methyl group at the C7 position, the electron-withdrawing nitro group at C3, and the hydroxyl group at C4 create a molecule that serves as both a valuable synthetic intermediate and a subject of interest for exploring structure-activity relationships in drug development.[6]
Part 1: Synthesis and Characterization
The construction of complex molecules like 7-Methyl-3-nitroquinolin-4-ol is a multi-step process that requires careful planning to ensure the controlled formation of the core structure and the precise installation of functional groups.[6]
Synthetic Strategy: A Two-Stage Approach
A logical and common synthetic route involves two primary stages: first, the assembly of the 7-methylquinolin-4-ol core, followed by the regioselective nitration at the C3 position.
-
Core Synthesis: The initial step is the formation of the 7-methylquinolin-4-ol precursor. This is typically achieved through classic cyclization reactions such as the Conrad-Limpach or Gould-Jacobs synthesis, which are well-established methods for constructing the quinoline skeleton from aniline and β-ketoester precursors.
-
Nitration: With the core structure in place, the nitro group is introduced at the C3 position. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating agent like nitric acid in a strong acid medium such as sulfuric or propanoic acid.[7] The electronic properties of the quinolin-4-one ring direct the incoming nitro group to the C3 position.
Caption: General synthetic pathway for 7-Methyl-3-nitroquinolin-4-ol.
Physicochemical Properties
7-Methyl-3-nitroquinolin-4-ol is an organic compound provided as a high-purity standard for research purposes.[6] Its key identifiers and properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₃ | [6][8] |
| Molecular Weight | 204.18 g/mol | [6] |
| IUPAC Name | 7-methyl-3-nitro-1H-quinolin-4-one | [6] |
| CAS Number | 50332-60-0 | [6] |
| InChIKey | UHNGNAKCLOWVMQ-UHFFFAOYSA-N | [6][8] |
| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CN2)[O-] | [6][8] |
| Topological Polar Surface Area | 74.9 Ų | [6] |
Part 2: Biological Activity and Structure-Activity Relationship (SAR)
While specific biological screening data for 7-Methyl-3-nitroquinolin-4-ol is not extensively reported in the literature, its structural motifs provide a strong basis for predicting its potential activities and for understanding the broader SAR of related quinolin-4-one derivatives.[6]
Predicted Biological Role of Key Functional Groups
The biological potential of this molecule is driven by the interplay of its three key functional groups.
-
4-Hydroxyquinoline Core: This moiety is a well-known platform for metal chelation and can interact with various biological targets.[6]
-
3-Nitro Group: As a potent electron-withdrawing group, the nitro moiety is a primary driver of biological activity.[6] It can induce oxidative stress through the generation of reactive oxygen species (ROS), a mechanism implicated in both antimicrobial and anticancer effects.[6][9] The nitro group is often considered both a pharmacophore and a potential toxicophore, requiring careful evaluation.[9]
-
7-Methyl Group: Substituents on the benzene ring of the quinoline system can significantly modulate physicochemical properties (like lipophilicity) and biological activity. The methyl group at C7 can influence how the molecule binds to target proteins or enzymes.
Anticancer Potential of Related Quinoline Structures
The quinoline scaffold is a cornerstone in the development of anticancer agents, acting through diverse mechanisms of action such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[4][5]
-
Substitution is Key: Research has shown that substitutions at the C2 and C4 positions of the quinoline ring are crucial for anticancer activity.[4] Specifically, 4-quinolinyl-substituted compounds have demonstrated significant cytotoxic and cyclin-dependent kinase (CDK) inhibitory activity, marking them as promising leads for designing more selective inhibitors.[4]
-
Hybrid Molecules: The hybridization of the quinolin-4-one scaffold with other anticancer pharmacophores is an active area of research aimed at developing more potent drug candidates.[5]
Antimicrobial Activity of the Quinoline Class
Although no specific antimicrobial studies on 7-Methyl-3-nitroquinolin-4-ol have been identified, the broader quinoline class is rich with compounds possessing antibacterial, antifungal, and antiprotozoal properties.[2][6]
-
Mechanism of Action: The antimicrobial effects of nitro-containing compounds are often linked to their reduction within the target cell to produce toxic intermediates, such as nitroso and superoxide species, which can then covalently bind to DNA, leading to cell death.[9]
-
SAR in Quinolones: In related quinolone antibacterials (which often contain a carboxylic acid at C3), the stereochemistry and nature of the substituent at the C7 position are critical for antibacterial potency and efficacy.[10] This underscores the importance of the substitution pattern on the benzene portion of the ring system.
Part 3: Utility as a Synthetic Intermediate
Beyond its own potential bioactivity, 7-Methyl-3-nitroquinolin-4-ol is a valuable and versatile building block for creating libraries of more complex derivatives.[6] The functional groups present on the molecule offer multiple handles for chemical modification.
Key Chemical Transformations
The primary sites for modification are the nitro group at C3 and the hydroxyl group at C4, allowing for systematic exploration of the chemical space around the quinoline core.
-
Reduction of the Nitro Group: The C3 nitro group can be readily reduced to a primary amine (3-amino-7-methylquinolin-4-ol) using standard reducing agents like stannous chloride (SnCl₂) or through catalytic hydrogenation. This amino group can then be further functionalized via acylation, alkylation, or other amine-related chemistries.[6]
-
Modification of the Hydroxyl Group: The C4 hydroxyl group can undergo O-alkylation to form ethers or can be converted to a halogen (e.g., a chloro group via reagents like POCl₃), which can then be displaced by various nucleophiles to install a wide range of substituents at the C4 position.[6][11]
Caption: Potential chemical modifications of 7-Methyl-3-nitroquinolin-4-ol.
Part 4: Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis of 7-Methyl-3-nitroquinolin-4-ol, based on established chemical principles for quinoline synthesis.
Protocol: Two-Step Synthesis of 7-Methyl-3-nitroquinolin-4-ol
Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Reactant Preparation: In a suitable reaction vessel, mix m-toluidine with diethyl (ethoxymethylene)malonate.
-
Initial Condensation: Heat the mixture, typically at 100-120°C, for 1-2 hours to form the intermediate enamine. The progress can be monitored by observing the evolution of ethanol.
-
Cyclization: Add the reaction mixture to a high-boiling point solvent (e.g., diphenyl ether) and heat to a high temperature (around 240-260°C). This promotes the thermal cyclization to form the quinolin-4-ol ring system.
-
Workup and Isolation: After cooling, the solid product is typically collected by filtration, washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then recrystallized from a solvent like ethanol or acetic acid to yield pure 7-methylquinolin-4-ol.
Step 2: Nitration to Yield 7-Methyl-3-nitroquinolin-4-ol
-
Acidic Medium: Suspend the 7-methylquinolin-4-ol from Step 1 in a strong acid, such as concentrated sulfuric acid or propanoic acid, in a flask cooled in an ice bath.[7]
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., fuming nitric acid) dropwise to the cooled, stirred suspension. Maintain the temperature below 10°C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or DMF) affords the purified 7-Methyl-3-nitroquinolin-4-ol.
Conclusion and Future Directions
7-Methyl-3-nitroquinolin-4-ol is a well-defined chemical entity with a straightforward synthetic pathway.[6] While it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds, its own biological profile remains largely unexplored.[6] The presence of a nitro group and a 4-hydroxyquinoline core strongly suggests potential for biological activity, particularly in the realms of anticancer and antimicrobial research.[6][9]
The clear research gap invites further investigation. Future work should focus on:
-
Systematic Biological Screening: Evaluating the compound against a wide range of cancer cell lines and microbial pathogens to uncover any inherent bioactivity.
-
SAR Studies: Synthesizing a focused library of analogs by systematically modifying the C3 and C4 positions to establish clear structure-activity relationships. This would provide invaluable data for the rational design of more potent and selective therapeutic agents based on the 7-methylquinolin-4-ol scaffold.
-
Mechanistic Investigations: Should biological activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, such as its potential to induce oxidative stress, chelate metals, or inhibit specific enzymes like kinases.
By leveraging its synthetic accessibility and intriguing structural features, 7-Methyl-3-nitroquinolin-4-ol stands as a promising starting point for future drug discovery campaigns.
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Tautomeric Dynamics in 3-Nitroquinolin-4-ol Systems: A Technical Guide
Executive Summary
The phenomenon of prototropic tautomerism in 4-hydroxyquinoline derivatives is a foundational concept in heterocyclic chemistry, profoundly impacting the physicochemical properties and pharmacological profiles of these molecules[1]. The equilibrium between the aromatic 4-hydroxyquinoline (enol/lactim) form and the non-aromatic quinolin-4(1H)-one (keto/lactam) form is highly sensitive to electronic substitutions and environmental factors[2]. The introduction of a strongly electron-withdrawing nitro group at the C3 position—yielding the 3-nitroquinolin-4-ol system—creates a complex thermodynamic landscape governed by competing intramolecular forces. This whitepaper provides an in-depth analysis of these mechanistic drivers, outlines robust experimental workflows for tautomer elucidation, and discusses the critical implications for drug development.
Mechanistic Drivers of Tautomerism
The tautomeric equilibrium in 3-nitroquinolin-4-ol systems is not static; it is a dynamic balance dictated by two primary, opposing electronic forces:
-
Electronic Push-Pull Stabilization (Keto Preference): The nitro group at the C3 position acts as a potent π -acceptor. In the keto tautomer (3-nitroquinolin-4(1H)-one), the lone pair of electrons on the N1 nitrogen delocalizes through the conjugated ring system towards the C4 carbonyl and the C3 nitro group. This "push-pull" resonance strongly stabilizes the highly dipolar keto form, making it the predominant species in highly polar solvents and the solid state[3].
-
Intramolecular Hydrogen Bonding (Enol Preference): Conversely, the enol form (3-nitroquinolin-4-ol) features a hydroxyl group at C4 directly adjacent to the C3 nitro group. This spatial proximity allows for the formation of a robust 6-membered intramolecular hydrogen bond (O-H···O-N). In non-polar environments or the gas phase, where intermolecular solvent stabilization is absent, this intramolecular interaction significantly lowers the free energy of the enol form, shifting the equilibrium[4].
Caption: Logical relationship of forces driving 3-nitroquinolin-4-ol tautomerism.
Experimental Protocols for Tautomer Elucidation
Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy
Causality: Standard 1D NMR at ambient temperature may yield time-averaged signals if the proton exchange rate between the keto and enol forms is faster than the NMR timescale. VT-NMR slows down this exchange, allowing for the distinct observation of both tautomers and the calculation of thermodynamic parameters ( ΔG , ΔH , ΔS ). Furthermore, solvent selection is critical: DMSO- d6 stabilizes the highly dipolar keto form via its high dielectric constant, while CDCl 3 preserves the intramolecular H-bond of the enol form[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the highly pure 3-nitroquinolin-4-ol sample in 0.5 mL of a deuterated solvent. Prepare two parallel samples: one in DMSO- d6 and one in CDCl 3 .
-
Instrument Setup: Utilize a high-resolution NMR spectrometer ( ≥ 400 MHz). Calibrate the variable temperature unit using a standard methanol sample for low temperatures.
-
Data Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. To observe dynamic exchange, gradually decrease the temperature in 10 K increments down to 233 K (or the solvent's freezing limit), allowing 5 minutes for thermal equilibration at each step.
-
Self-Validation: Monitor the downfield region (11.0 - 13.5 ppm). The appearance of a sharp N-H proton signal (~12.5 ppm) validates the presence of the keto form, whereas a broad O-H signal (~11.5 ppm) indicates the enol form. If the signal remains averaged, the exchange is still too rapid, validating the need for lower temperatures or alternative solvents.
Protocol 2: Density Functional Theory (DFT) Modeling
Causality: Experimental data provides macroscopic observations, but DFT calculations isolate the intrinsic molecular energetics and validate spectroscopic assignments via calculated shielding tensors. The B3LYP functional with a 6-311+G(d,p) basis set is chosen because it provides an optimal balance between computational cost and accurate modeling of hydrogen-bonded heterocyclic systems[4].
Step-by-Step Methodology:
-
Geometry Optimization: Construct initial 3D models of both the keto and enol tautomers. Perform full geometry optimization in the gas phase.
-
Frequency Validation: Run vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies self-validates that the structures represent true energy minima rather than transition states.
-
Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate solvent effects (e.g., setting the dielectric constant to 46.8 for DMSO) and recalculate the relative free energies.
-
NMR Prediction: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical 1 H and 13 C chemical shifts, referencing them to calculated TMS shielding tensors to cross-validate experimental NMR findings.
Caption: Multimodal experimental workflow for elucidating tautomeric ratios.
Quantitative Tautomeric Data
The following table summarizes the diagnostic spectroscopic markers used to differentiate the two tautomeric states of 3-nitro substituted quinoline systems[1][5].
| Diagnostic Parameter | Keto Tautomer (3-Nitroquinolin-4(1H)-one) | Enol Tautomer (3-Nitroquinolin-4-ol) |
| Predominant Environment | Solid state, highly polar solvents (DMSO) | Gas phase, non-polar solvents (CHCl 3 ) |
| 1 H NMR: N-H Shift | ~11.5 - 13.0 ppm (sharp/broad singlet) | N/A |
| 1 H NMR: O-H Shift | N/A | Variable, broad ~11.0 - 12.0 ppm |
| 13 C NMR: C4 Shift | ~170 - 175 ppm (Carbonyl C=O) | ~155 - 160 ppm (Aromatic C-OH) |
| IR Spectroscopy | 1620 - 1680 cm −1 (Strong C=O stretch) | ~3200 - 3400 cm −1 (Broad O-H stretch) |
| Biological Relevance | Active pharmacophore in most target sites | Generally inactive / Pre-drug form |
Implications in Drug Development
Understanding the dominant tautomer is not merely an academic exercise; it is critical for structure-based drug design. For instance, in the development of CFTR potentiators (e.g., Ivacaftor derivatives) and antimalarial quinolone 3-esters, the keto form is often the biologically active species responsible for critical hydrogen-bonding interactions within the target protein's active site[6].
When a 3-nitro group is present, its strong intramolecular hydrogen bonding can trap the molecule in the enol form in lipophilic environments (like cell membranes). Failure to account for the tautomeric penalty—the thermodynamic energy required to break the intramolecular H-bond and convert a stable enol into the active keto form upon entering a polar target binding pocket—can result in massive discrepancies between in silico predicted docking scores and actual in vitro binding affinities[7]. Drug development professionals must utilize the workflows outlined above to ensure the synthesized API will adopt the correct bioactive conformation under physiological conditions.
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Chemical Reactivity, Stability, and Synthetic Utility of 7-Methyl-3-nitroquinolin-4-ol: A Technical Guide
Executive Summary & Strategic Importance
In the landscape of medicinal chemistry, the rational design of immunomodulators relies heavily on robust, highly functionalized heterocyclic precursors. 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) stands as a critical intermediate in the synthesis of imidazo[4,5-c]quinoline derivatives[1]. These downstream molecules, which include prominent drugs like imiquimod and resiquimod, act as potent synthetic ligands for Toll-like receptors 7 and 8 (TLR7/8), driving the induction of interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α)[2].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic "push-pull" electronic system. The electron-donating C4-hydroxyl group and the strongly electron-withdrawing C3-nitro group dictate a highly predictable and exploitable reactivity profile, making it an indispensable building block for complex pharmaceutical synthesis[1].
Physicochemical Profiling & Structural Stability
Understanding the physical parameters of 7-Methyl-3-nitroquinolin-4-ol is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. The presence of the C7-methyl group enhances the molecule's lipophilicity, which is crucial for the membrane permeability of its downstream active pharmaceutical ingredients (APIs)[1].
Quantitative Data Summary
| Physicochemical Property | Value | Structural Implication / Experimental Relevance |
| Molecular Weight | 204.18 g/mol | Highly efficient scaffold weight; leaves ample room for functionalization within Lipinski's Rule of 5[1]. |
| Monoisotopic Mass | 204.0535 Da | Critical for LC-MS validation. Expected [M+H]+ adduct at m/z 205.06078[3]. |
| LogP (Predicted) | 2.35 | Moderate lipophilicity; ensures tractability in organic solvents like ethyl acetate and methanol[1]. |
| Topological Polar Surface Area | 74.9 – 78.9 Ų | Balances aqueous solubility with organic phase partitioning during liquid-liquid extractions[1]. |
| Precursor Melting Point | 233 – 235 °C | High melting point of the 7-methyl-4-quinolinol precursor indicates strong intermolecular hydrogen bonding[4]. |
Tautomerism and Stability
In solution, 7-methyl-3-nitroquinolin-4-ol exists in a tautomeric equilibrium with its quinolone form (7-methyl-3-nitro-1H-quinolin-4-one)[1]. In polar protic solvents, the quinolone form often predominates. This tautomerization is chemically significant because it dictates the nucleophilicity of the oxygen atom. For long-term stability, the compound must be protected from intense UV light, as the C3-nitro group can undergo photochemical degradation, leading to undesired oxidative stress byproducts[1].
Chemical Reactivity & Mechanistic Logic
The synthetic utility of 7-Methyl-3-nitroquinolin-4-ol is governed by three primary mechanistic pathways:
-
Regioselective Electrophilic Aromatic Substitution (Nitration): The quinoline core is inherently electron-deficient and resistant to electrophilic attack. However, the strongly activating C4-hydroxyl group directs incoming electrophiles specifically to the ortho position (C3). The C7-methyl group provides a mild inductive stabilization (+I effect) to the intermediate arenium ion[1].
-
Nucleophilic Aromatic Substitution (S_NAr) Activation: The C3-nitro group is a powerful electron-withdrawing group (-M, -I). When the C4-hydroxyl is converted to a better leaving group (e.g., a chloride via POCl₃), the adjacent nitro group severely depletes electron density at C4, facilitating rapid S_NAr by primary amines—a critical step in building the imidazoquinoline core[1].
-
Nitro Reduction: The nitro group can be cleanly reduced to a primary amine (3-amino-7-methylquinolin-4-ol) using catalytic hydrogenation. This sets the stage for cyclization with ortho-esters to form the fused imidazole ring[1][4].
Experimental Protocols: A Self-Validating Synthetic Workflow
To ensure high reproducibility and scientific integrity, the following protocols detail the synthesis of 7-methyl-3-nitroquinolin-4-ol and its immediate downstream reduction. Every step is designed with inherent causality and quality control checkpoints.
Protocol A: Regioselective Nitration of 7-Methyl-4-quinolinol
Objective: Install the nitro group at the C3 position to yield 7-methyl-3-nitroquinolin-4-ol.
-
Preparation: Suspend 10.5 g of 7-methyl-4-quinolinol in 125 mL of propionic acid[4].
-
Causality: Propionic acid (b.p. 141 °C) is deliberately chosen over acetic acid. The protonated quinoline ring strongly resists electrophilic attack, requiring high thermal energy. Propionic acid allows the system to be safely heated to 125 °C at ambient pressure without boiling off the solvent or requiring a pressurized reactor[4].
-
-
Activation: Heat the suspension to 125 °C until complete dissolution is achieved.
-
Nitration: Slowly add 6 mL of 70% Nitric Acid dropwise to the hot solution[4]. Maintain stirring for 1.5 hours.
-
Causality: Dropwise addition controls the exothermic nitration, preventing thermal runaway and suppressing over-nitration at the C6 or C8 positions.
-
-
Isolation & Validation: Allow the mixture to cool to ambient temperature. The product will spontaneously precipitate. Isolate via vacuum filtration, washing sequentially with ethanol and deionized water, then dry to yield a pale yellow solid[4].
-
Self-Validating QC: The reaction is thermodynamically driven to completion by the precipitation of the product, which is poorly soluble in cold propionic acid. Confirm success via LC-MS, looking for the [M+H]+ peak at m/z 205.06[3].
-
Protocol B: Catalytic Reduction to 3-Amino-7-methylquinolin-4-ol
Objective: Reduce the C3-nitro group to prepare the scaffold for imidazole ring annulation.
-
System Setup: In a Parr hydrogenation flask, combine 11.8 g (58 mmol) of 7-methyl-3-nitroquinolin-4-ol, 300 mL of methanol, and 50 mL of ammonium hydroxide (NH₄OH)[4].
-
Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C)[4].
-
Causality: The addition of NH₄OH is critical. It neutralizes any trace acidic impurities that could poison the Pd catalyst. Furthermore, the basic environment suppresses the accumulation of reactive hydroxylamine intermediates, ensuring the reduction proceeds completely to the primary amine without forming azoxy dimers[4].
-
-
Hydrogenation: Place the flask on a Parr apparatus under hydrogen gas pressure[4]. Agitate until hydrogen uptake ceases.
-
Isolation & Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Self-Validating QC: The kinetic feedback of the reaction is monitored via the pressure gauge on the Parr apparatus; a stabilization of H₂ pressure indicates complete consumption of the nitro starting material.
-
Visualizing the Synthetic and Biological Logic
The transformation of 7-methyl-3-nitroquinolin-4-ol into a biologically active API is a masterclass in logical synthetic design. Below is the workflow mapping the chemical progression from precursor to active immunomodulator.
Caption: Synthetic workflow from 7-methyl-4-quinolinol to immunomodulatory imidazoquinolines.
Once synthesized, the resulting imidazo[4,5-c]quinolines exert their therapeutic effects by hijacking the innate immune system's viral recognition pathways[2]. The diagram below illustrates the precise signaling cascade triggered by these synthetic derivatives.
Caption: TLR7/8 signaling pathway activated by imidazoquinoline derivatives targeting MyD88.
References
-
7-Methyl-3-nitroquinolin-4-ol | Supplier, Benchchem. 1
-
United States Patent US 6,809,203 B2: Synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, Googleapis.com. 5
-
7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) Structural Information, PubChemLite. 3
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protocol for the Synthesis and Characterization of 7-Methyl-3-nitroquinolin-4-ol
Introduction and Strategic Context
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a highly valued heterocyclic building block in medicinal chemistry and drug development[1]. Its structural framework—featuring a reactive nitro group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position—makes it a versatile precursor for synthesizing complex, therapeutically relevant molecules[1].
Most notably, this compound and its derivatives are critical intermediates in the synthesis of 1H-imidazo[4,5-c]quinolines[2]. These downstream products are potent Toll-like receptor (TLR) 7 and 8 agonists, which are heavily investigated as immune response modifiers and potential vaccine adjuvants[2][3]. The strategic nitration of the quinoline core is a foundational step in establishing the necessary functional groups for subsequent cyclization into the imidazoquinoline scaffold[4].
Physicochemical Profile
To ensure accurate stoichiometry and analytical validation, the core physicochemical properties of 7-Methyl-3-nitroquinolin-4-ol are summarized below[1][5].
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Monoisotopic Mass | 204.0535 Da |
| Topological Polar Surface Area (TPSA) | 74.9 Ų |
| InChIKey | UHNGNAKCLOWVMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CN2)[O-] |
| Predicted [M+H]+ Adduct (m/z) | 205.06078 |
Mechanistic Insights: Regioselective Nitration
The synthesis of 7-Methyl-3-nitroquinolin-4-ol is typically achieved via the direct electrophilic aromatic substitution (nitration) of 7-methylquinolin-4-ol[1].
Causality in Reaction Design:
-
Regioselectivity: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the quinolin-4-one form) strongly activates the 3-position of the quinoline ring via resonance. This electron-donating effect directs the incoming nitronium ion ( NO2+ ) almost exclusively to the C-3 position, ensuring high regioselectivity[1].
-
Solvent Selection: Propionic acid is frequently selected over sulfuric acid as the reaction medium. Propionic acid provides excellent solubility for the quinolinol precursor at elevated temperatures and acts as a milder medium, which minimizes oxidative degradation of the electron-rich heterocyclic core[1].
-
Deactivation Post-Nitration: Once the nitro group is installed, its strong electron-withdrawing nature deactivates the ring, preventing unwanted poly-nitration and effectively halting the reaction at the mono-nitrated product[1].
Synthetic Workflow
Workflow for the regioselective nitration of 7-methylquinolin-4-ol to the 3-nitro derivative.
Experimental Protocol: Synthesis of 7-Methyl-3-nitroquinolin-4-ol
Note: This protocol is designed for execution by trained professionals in a controlled laboratory environment equipped with a certified fume hood. Nitric acid is a strong oxidizer and corrosive agent.
Materials & Reagents
-
Starting Material: 7-Methylquinolin-4-ol (1.0 equivalent)
-
Reagent: Nitric Acid ( HNO3 , 70% aqueous solution, 1.2 - 1.5 equivalents)
-
Solvent: Propionic Acid (anhydrous, ~10 mL per gram of starting material)
-
Quenching Agent: Deionized Ice Water
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 7-methylquinolin-4-ol.
-
Add propionic acid to the flask. Stir the suspension at room temperature.
-
Mechanistic Note: The starting material may not fully dissolve until the mixture is heated.
-
-
Thermal Activation:
-
Place the flask in an oil bath and gradually heat the mixture to 115–125 °C with continuous stirring until a homogenous solution is achieved.
-
-
Addition of Nitrating Agent:
-
Equip the setup with an addition funnel. Carefully add the 70% nitric acid dropwise over a period of 15–30 minutes.
-
Safety & Causality: The addition must be controlled. The reaction is exothermic, and rapid addition can lead to localized boiling, oxidative cleavage, or loss of regiocontrol[1].
-
-
Reaction Progression:
-
Maintain the reaction temperature at 120 °C for 1.5 to 2 hours.
-
Monitor the reaction progress via TLC (e.g., 10% MeOH in CH2Cl2 ) or LC-MS until the starting material is fully consumed[4].
-
-
Quenching and Precipitation:
-
Remove the flask from the oil bath and allow it to cool to approximately 60 °C.
-
Pour the warm reaction mixture slowly into a vigorously stirred beaker containing crushed ice and deionized water (approx. 3-4 times the volume of propionic acid used).
-
A solid precipitate of crude 7-methyl-3-nitroquinolin-4-ol will immediately form. Stir for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake extensively with cold deionized water to remove residual propionic and nitric acids until the filtrate reaches a neutral pH.
-
Optional: For high-purity reference standards, recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water)[1].
-
-
Drying and Validation:
References
-
PubChemLite. "7-methyl-3-nitroquinolin-4-ol (C10H8N2O3)." Université du Luxembourg. Available at: [Link]
-
Beesu, M., et al. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry, ACS Publications / NIH PMC (2014). Available at:[Link]
-
Shukla, N. M., et al. "Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants." CORE (2015). Available at: [Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
7-Methyl-3-nitroquinolin-4-ol as a precursor in organic synthesis
Application Note: 7-Methyl-3-nitroquinolin-4-ol as a Strategic Precursor in the Synthesis of TLR7/8 Agonists and Kinase Inhibitors
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the quinoline scaffold serves as a privileged structure for drug discovery. Specifically, 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) has emerged as a critical, high-value intermediate for the synthesis of complex heterocyclic therapeutics, most notably Toll-like receptor 7/8 (TLR7/8) agonists (e.g., Imidazo[4,5-c]quinolines) and PI3K/mTOR inhibitors[1].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly programmable chemical chassis. The strategic placement of its functional groups provides orthogonal reactivity:
-
4-Hydroxyl Group: Acts as a latent leaving group. Upon conversion to a chloride, it becomes highly susceptible to Nucleophilic Aromatic Substitution ( SNAr )[2].
-
3-Nitro Group: Exerts a strong electron-withdrawing effect that activates the 4-position for SNAr . Post-substitution, it can be seamlessly reduced to an amine, providing the necessary nucleophile for subsequent cyclization into an imidazo ring[3].
-
7-Methyl Group: Modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), which is critical for penetrating cell membranes to reach endosomal TLR7/8 receptors[1].
Upstream Synthesis & Nitration Optimization
The synthesis of 7-methyl-3-nitroquinolin-4-ol typically begins with the Conrad-Limpach cyclization of m-toluidine to form 7-methylquinolin-4-ol. The critical step is the subsequent regioselective nitration at the 3-position.
Causality in Solvent Selection: Standard nitration mixtures (e.g., H2SO4/HNO3 ) often lead to poor regioselectivity and over-nitration of the electron-rich benzene ring. By utilizing propionic acid as both the solvent and the acid catalyst, the reaction can be safely heated to 100–125 °C without boiling off (unlike acetic acid, bp 118 °C). This elevated temperature provides the thermodynamic push required to nitrate the deactivated pyridine ring specifically at the 3-position[3].
Electrophilic nitration of 7-methylquinolin-4-ol and subsequent analytical validation steps.
Table 1: Optimization of Nitration Conditions
| Solvent System | Temp (°C) | Nitrating Agent | Yield (%) | Regioselectivity (3-NO2) |
| Acetic Acid | 100 | 70% HNO3 | 45–50 | Moderate |
| Sulfuric Acid | 0–25 | HNO3 / H2SO4 | <30 | Poor (Benzene ring nitration) |
| Propionic Acid | 100–125 | 70% HNO3 | 60–77 | Excellent |
Data synthesized from optimized protocols for quinolin-4-ol nitration[3].
Application Workflow: Synthesis of Imidazo[4,5-c]quinoline TLR7/8 Agonists
The most prominent application of 7-methyl-3-nitroquinolin-4-ol is its use as the foundational block for Imidazo[4,5-c]quinolines. The following protocol details the multi-step cascade, embedding self-validating analytical checks to ensure process integrity.
Synthetic workflow from 7-Methyl-3-nitroquinolin-4-ol to Imidazo[4,5-c]quinoline TLR7/8 agonists.
Step 1: Chlorination (Activation for SNAr )
Rationale: The hydroxyl group is a poor leaving group. Phosphorus oxychloride ( POCl3 ) converts it into a highly reactive chloride. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, drastically accelerating the chlorination[2].
-
Suspend 7-methyl-3-nitroquinolin-4-ol (1.0 eq) in anhydrous DMF (3 mL/mmol).
-
Dropwise add POCl3 (2.0 eq) while maintaining the internal temperature below 35 °C to prevent uncontrolled exotherms.
-
Heat the mixture to 50 °C for 1 hour.
-
Self-Validation Check: Quench a 10 µL aliquot in methanol. Run TLC (Hexane:EtOAc 3:1). The starting material (highly polar, remains near baseline) must be completely consumed, replaced by a highly lipophilic UV-active spot ( Rf ~0.8).
-
Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-7-methyl-3-nitroquinoline[2].
Step 2: Nucleophilic Aromatic Substitution ( SNAr )
Rationale: The 4-chloro intermediate is attacked by a primary amine (e.g., isobutylamine or benzylamine). Triethylamine ( Et3N ) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile[3].
-
Dissolve the 4-chloro intermediate (1.0 eq) in dichloromethane (DCM).
-
Add Et3N (1.5 eq) followed by the desired primary amine (1.1 eq).
-
Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Analyze via LC-MS. The mass spectrum should show the disappearance of the M+ (and M+2 isotope pattern characteristic of chlorine) and the appearance of the desired product mass [M+H]+ .
Step 3: Nitro Reduction & Step 4: Cyclization
Rationale: The 3-nitro group must be reduced to an amine to provide the second nitrogen required for the imidazo ring. Catalytic hydrogenation (Pd/C) is preferred for its clean reaction profile. The resulting diamine is highly sensitive to oxidation and should be immediately cyclized using an orthoester (e.g., triethyl orthoacetate)[3].
-
Dissolve the nitro-amine intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight).
-
Stir under an H2 atmosphere (balloon pressure) until hydrogen uptake ceases.
-
Filter through a Celite pad to remove the catalyst. Do not concentrate to dryness to avoid oxidative degradation.
-
Add triethyl orthoacetate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) directly to the filtrate. Reflux for 12 hours to afford the final Imidazo[4,5-c]quinoline core.
Table 2: Substitution Kinetics ( SNAr ) of 4-Chloro-7-methyl-3-nitroquinoline
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Isobutylamine | Et3N | DCM | 25 | 2 | 92 |
| Benzylamine | Et3N | DMF | 50 | 4 | 85 |
| Aniline derivatives | DIPEA | EtOH | 80 | 12 | 70–75 |
Application Workflow II: Synthesis of PI3K/mTOR Inhibitors
Beyond immunomodulators, the 3-nitroquinoline-4-ol scaffold is a direct precursor for dual PI3K/mTOR inhibitors, such as derivatives of NVP-BEZ235[4]. In this pathway, the 4-chloro-7-methyl-3-nitroquinoline intermediate is coupled with complex nitrile-bearing anilines (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile). The electron-deficient nature of the 3-nitroquinoline system allows for high-yielding cross-coupling even with sterically hindered or electronically deactivated anilines, provided elevated temperatures and polar aprotic solvents (like DMF or NMP) are utilized[4].
References
- Benchchem. 7-Methyl-3-nitroquinolin-4-ol | Supplier - Benchchem.
- ACS Pharmacology & Translational Science. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- RSC Advances. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines.
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlantis-press.com [atlantis-press.com]
Application Note: 7-Methyl-3-nitroquinolin-4-ol in Medicinal Chemistry and Drug Design
Introduction & Pharmacological Significance
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a highly versatile, high-purity heterocyclic building block utilized extensively in the synthesis of complex pharmaceutical APIs[1]. Structurally, it is characterized by a quinoline core substituted with a nitro group at the C-3 position, a hydroxyl group at the C-4 position (often existing as its 4-oxo tautomer), and a methyl group at the C-7 position[1][2].
As a Senior Application Scientist, understanding the mechanistic rationale behind this specific substitution pattern is critical. The molecule serves as the primary precursor for the synthesis of 1H-imidazo[4,5-c]quinolines —a class of potent immunomodulators (e.g., Imiquimod analogs) and positive allosteric modulators (PAMs) for adenosine receptors[3][4].
The Causality of the 7-Methyl Substitution
The inclusion of the 7-methyl group is not arbitrary; it fundamentally alters the pharmacodynamics of the resulting API:
-
Receptor Pocket Anchoring (A3 Adenosine Receptors): In the design of A3AR PAMs (such as DU124183), the planar imidazoquinoline ring inserts into an aromatic cage formed by transmembrane domains (TMDs). The 7-methyl group extends toward the lipid interface, stabilizing the ligand within a hydrophobic subpocket created by TMD1 and TMD7[4].
-
Cytokine Pathway Modulation (TLR7/8): While unsubstituted imidazoquinolines primarily trigger Toll-like receptors 7 and 8, C-7 substitutions (like methyl and methoxy groups) alter the lipophilicity and binding orientation. This structural shift has been shown to modulate the ratio of IFN-α to IL-1β production, sometimes triggering alternative, TLR-independent inflammatory cytokine pathways[3].
Physicochemical & Quantitative Data
To facilitate rational drug design, the foundational physicochemical properties of 7-Methyl-3-nitroquinolin-4-ol are summarized below. Its low molecular weight and optimized polar surface area make it an ideal starting material for fragment-based drug discovery (FBDD).
| Property / Metric | Value / Observation | Pharmacological Implication |
| Molecular Formula | C₁₀H₈N₂O₃ | Provides a low-molecular-weight scaffold (MW: 204.18 g/mol )[1]. |
| Monoisotopic Mass | 204.0535 Da | Ideal for high-resolution mass spectrometry (HRMS) tracking during synthesis[2]. |
| Topological Polar Surface Area | 74.9 Ų | Favorable baseline for membrane permeability prior to downstream functionalization[1]. |
| A3AR Allosteric Modulation | Enhances agonist Emax | 7-Methyl group stabilizes extrahelical binding in the TMD1/7 pocket[4]. |
| Cytokine Induction (TLR7/8) | Modulates IFN-α / IL-1β | C-7 substitutions can trigger alternative cytokine induction pathways[3]. |
Synthetic Workflows & Methodologies
The transformation of simple quinolines into highly functionalized imidazoquinolines requires a meticulously controlled multi-step synthetic route[1].
Multi-step synthetic workflow of 7-Methyl-1H-imidazo[4,5-c]quinolines.
Protocol 1: Regioselective Nitration to form 7-Methyl-3-nitroquinolin-4-ol
This protocol is a self-validating system; the visual cues (precipitate formation) and strict thermal controls ensure regioselectivity and prevent thermal runaway.
-
Solvent Preparation: Dissolve 10.5 g of 7-methyl-4-quinolinol in 125 mL of propionic acid[5].
-
Causality: Propionic acid is utilized instead of acetic acid because its higher boiling point safely accommodates the 125 °C reaction temperature required to overcome the activation energy barrier for this specific nitration.
-
-
Thermal Activation: Heat the solution to a stable 125 °C using a controlled heating mantle or Wood's metal bath.
-
Electrophilic Addition: Slowly add 6 mL of 70% nitric acid dropwise to the hot solution[5].
-
Causality: The hydroxyl group at C-4 strongly activates the quinoline ring, directing the nitronium ion ( NO2+ ) to the C-3 position. Slow addition is critical to manage the exotherm and prevent over-nitration or oxidative degradation.
-
-
Reaction Maturation: Stir the reaction mixture continuously for 1.5 hours at 125 °C to ensure complete conversion[5].
-
Precipitation & Cooling: Remove the heat source and allow the mixture to cool to ambient temperature. A pale yellow precipitate will spontaneously form as the solubility of the nitrated product decreases[5].
-
Isolation & Validation: Isolate the precipitate via vacuum filtration. Rinse the filter cake thoroughly with ethanol followed by water.
Protocol 2: Downstream Reduction to the Diamine Precursor
To utilize 7-Methyl-3-nitroquinolin-4-ol in imidazoquinoline synthesis, the nitro group must be reduced following amination at the C-4 position.
-
Catalyst Loading: Combine 11.8 g (58 mmol) of the nitrated intermediate with 300 mL of methanol, 50 mL of ammonium hydroxide, and 1 g of 10% Palladium on Carbon (Pd/C) in a pressure vessel[5].
-
Hydrogenation: Place the mixture on a Parr apparatus and pressurize with hydrogen gas to 35–40 psi[5].
-
Causality: The Pd/C catalyst selectively reduces the C-3 nitro group to a primary amine without disrupting the aromaticity of the quinoline core. The ammonium hydroxide prevents the formation of secondary amine byproducts.
-
-
Filtration: Once hydrogen uptake ceases, filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the diamine intermediate, ready for cyclization via trialkyl orthoesters.
Biological Application: TLR7/8 Signaling Activation
Once synthesized, 7-methyl-1H-imidazo[4,5-c]quinolines act as synthetic analogs of single-stranded RNA (ssRNA). They penetrate the cell membrane and bind to endosomal Toll-like receptors (TLR7 and TLR8). This binding initiates a powerful MyD88-dependent signaling cascade that culminates in the robust production of interferons and pro-inflammatory cytokines, making them invaluable in antiviral and antineoplastic therapies[3].
Imidazoquinoline-induced TLR7/8 activation and cytokine production pathway.
References
- Benchchem. "7-Methyl-3-nitroquinolin-4-ol | Supplier". Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM0kBFQd3ijRCAW_m-0cYCT1QletcVVBN6SCVoys_6Xt8rGk7piDyS5ZtiTcSQR1ILcouae4z_UqA8_PMDckzIqqA71TcDpcZ7LiT4i97HE8g2DWDHsNVfbRwDg7gj3AF_nFA3eg==]
- PubChemLite. "7-methyl-3-nitroquinolin-4-ol (C10H8N2O3)". Université du Luxembourg. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cFf7sMYe3zmyh_oKNumFS45DuXIRBzR6Iwfhqez5bMpVgtCrydeKnH40bbSADiHxvDtf4SpMXCDBEcFl2ECRQCfm1Yu3JK9BCsIbG1qCOIOfn2aOjtBcRg4QK-yVgLOyjH2OZ9YjR36WnAK1Mw==]
- Google Patents. "US6809203B2 - Imidazo[4,5-c]quinolines". Googleapis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4F1ZBaXxxqmQo5fACvfnR3lbFGjE1Eq-LVeP5c2jMb0_AtYGQE8f2_C1jPyJaNjSAOlGOs7ngnT57GTV_3UxRN8erJG1my2EvT_FMOVn0W1JGkrcsGFDifwOQj9tcxBOPZC2IQ7DBBSz7_AsU3dyTS4FicARDjuYwvhHtpWpioGvwAQYO6MT8mkqubg==]
- Kokatla, H. P., et al. "Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction". NIH / PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq7sfoC5-PebGDXFXecGQuLz8Q6_zxmNMnIaEaumOREiNFcymaJ6CwNQcn0nmJqJI27xvhMxc182KQi_z0lTxSQ77lH-COvDwRkrptVal6WIPB3ckWNSuxHCpV4a3lzVNzDjsZzz73ihfiePo=]
- Gao, Z. G., et al. "Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrvyN1RdBPBoynY-G2pZB69b_yMMjqt9yEZ2Ts8ySc5MpVCbLQz8EMTaQiU1gDdooO2feoXCYAhTaN7fDa2dXw_vek5l02OVqo3vez38wMlH6ueIMlP7rz5VkSzPY3ywSqkIvkDDFTht2Vnjet0pVJ_GHsYm9JzkSEBQABoYh--C5UakZoXZ7hGVcgdboPGMiIuaxdRGzlxaY8sylAFxnI5dG7EKDoYMbhLjKtl4ZoI65cFxEonyfOLUl0sy9V4SwIzd0qlS9kbACuTrLYWSFYOPGKgFNSGra1KgACvABmcTEScx7eW6QxVgWls5aEo-HtxDdGnAI7-fPTHf2Ili3BBHMJncxZs6YraRbVfVjAPRWsVXldVUk_VrA-RudgyXO_]
- Gao, Z. G., et al. "Selective Allosteric Enhancement of Agonist Binding and Function at Human A3 Adenosine Receptors by a Series of Imidazoquinoline Derivatives". NIH / PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGNZOZhG8oLybTQ2gNh7-aImNyTdgu5QD2KpsHEmgF8tD57XDCtZq7JW4uJ_0-ID7YSrTWOxTR4fLnFtaFRgfevllLcMktdR6lvIgfTLlEPIdTiBxXV6y2JCuLSV1Q_j6v3O1Eqqw1nt9Rag=]
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Application Note: Developing a High-Throughput Cell-Based Assay for Oxidative Stress using 7-Methyl-3-nitroquinolin-4-ol
Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Toxicology, Oncology, Redox Biology, and High-Throughput Screening (HTS).
Executive Summary & Scientific Rationale
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a well-characterized organic compound with the molecular formula C10H8N2O3 [1]. While widely utilized as a structural precursor for synthesizing immunomodulatory imidazoquinolines (such as TLR7/8 agonists)[2], its intrinsic nitroaromatic architecture makes it a highly potent, controlled inducer of intracellular reactive oxygen species (ROS)[1].
In cell-based assays, researchers often rely on direct bolus additions of hydrogen peroxide ( H2O2 ) to induce oxidative stress. However, H2O2 is rapidly degraded by cellular peroxidases, resulting in an acute, non-physiological transient spike. In contrast, 1 in 7-Methyl-3-nitroquinolin-4-ol drives a continuous, enzyme-mediated redox cycle[1]. This provides a superior model for mimicking chronic oxidative stress and evaluating downstream genotoxicity, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG) DNA adducts[3].
Mechanistic Causality
The experimental utility of 7-Methyl-3-nitroquinolin-4-ol relies on its interaction with intracellular reductases. Once inside the cell, the nitro group at the 3-position is reduced to a nitro anion radical. This radical is highly unstable and readily transfers an electron to molecular oxygen ( O2 ), regenerating the parent compound while producing superoxide radicals ( O2∙− ). This process, known as redox cycling , cascades into the production of H2O2 and highly reactive hydroxyl radicals ( ∙OH ), ultimately leading to severe DNA damage[1][3].
Mechanistic pathway of 7-Methyl-3-nitroquinolin-4-ol inducing ROS and DNA damage.
Self-Validating Assay Architecture
To ensure data integrity, this protocol is designed as a self-validating system . Nitroaromatic compounds can occasionally exhibit autofluorescence or interact directly with fluorogenic probes, leading to false positives. To establish strict causality between the compound and actual ROS generation, the assay must include the following arms:
-
Vehicle Control (0.1% DMSO): Establishes the baseline metabolic ROS production.
-
Positive Control (100 µM H2O2 ): Validates the sensitivity of the DCFDA probe and the detection instrument.
-
Target Arm (7-Methyl-3-nitroquinolin-4-ol): The experimental condition mapping the dose-dependent redox cycling.
-
Rescue Arm (Compound + 1000 U/mL Catalase): This is the critical validation step. 3[3]. If the fluorescence signal is truly driven by compound-induced ROS, catalase will abrogate the signal. If the signal persists, it indicates a non-specific assay artifact.
Step-by-Step Experimental Protocol
Reagent Preparation
-
Compound Stock: Dissolve 7-Methyl-3-nitroquinolin-4-ol in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
-
DCFDA Probe: Prepare a 20 mM stock of 2',7'-dichlorofluorescin diacetate (DCFDA) in DMSO.
-
Rescue Agent: Prepare a fresh solution of Catalase (10,000 U/mL) in PBS.
Cell Culture & Seeding
Causality Note: Human dermal fibroblasts or HepG2 cells are recommended due to their robust endogenous reductase activity, which is required to initiate the redox cycle.
-
Harvest cells at 80% confluency.
-
Seed cells at 2×104 cells/well in a black, clear-bottom 96-well microplate. (Black plates prevent well-to-well optical crosstalk during fluorescence reading).
-
Incubate overnight at 37°C, 5% CO2 to allow for complete adherence.
ROS Detection Workflow
Causality Note: Cells must be pre-loaded with DCFDA before compound treatment. Intracellular esterases require time to cleave the diacetate groups, trapping the probe inside the cell so it is ready to react the moment the redox cycling agent initiates ROS generation.
-
Wash cells twice with warm PBS to remove phenol red and serum proteins, which can quench fluorescence.
-
Add 10 µM DCFDA in serum-free media to all wells. Incubate for 45 minutes at 37°C.
-
Remove the DCFDA solution and wash once with PBS.
-
Apply treatments in phenol red-free media:
-
Vehicle (0.1% DMSO)
-
H2O2 (100 µM)
-
7-Methyl-3-nitroquinolin-4-ol (0.1 µM, 1.0 µM, 10 µM)
-
7-Methyl-3-nitroquinolin-4-ol (1.0 µM) + Catalase (1000 U/mL)
-
-
Read fluorescence kinetically every 15 minutes for 2 hours using a microplate reader (Ex: 485 nm / Em: 535 nm).
Downstream DNA Damage Assessment (8-OHdG)
-
Following the 2-hour ROS assay, aspirate media and lyse the cells using a standard genomic DNA extraction kit.
-
Digest the purified DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.
-
Quantify 8-OHdG levels using a competitive ELISA kit, reading absorbance at 450 nm.
High-throughput experimental workflow for ROS detection and DNA damage assessment.
Quantitative Data Interpretation
The following table summarizes the expected quantitative thresholds for a successfully validated assay. Data should be normalized to the vehicle control to determine the fold-change in oxidative stress.
| Experimental Condition | DCFDA Fluorescence (Fold Change) | 8-OHdG Levels (pg/mL) | Mechanistic Interpretation |
| Vehicle (0.1% DMSO) | 1.0x | < 50 | Basal cellular metabolism and background oxidation. |
| Positive Control ( H2O2 ) | 4.5x - 5.0x | 300 - 400 | Acute, transient oxidative stress validating probe efficacy. |
| 7-Methyl-3-nitroquinolin-4-ol (1 µM) | 3.0x - 4.0x | 250 - 350 | Continuous, enzyme-driven redox cycling causing severe DNA adduct formation. |
| Compound + Catalase (1000 U/mL) | 1.2x - 1.5x | < 80 | Validates that the signal is strictly dependent on H2O2 /ROS generation. |
Sources
Application Note: 7-Methyl-3-nitroquinolin-4-ol as a Pro-Fluorophore for Advanced Chemical Sensors
Introduction & Mechanistic Grounding
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a high-purity heterocyclic compound that serves as a foundational building block in the design of sophisticated fluorescent probes and chemical sensors[1]. Its molecular architecture—featuring a nitro group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position—confers unique photophysical properties, including large Stokes shifts and highly solvent-dependent fluorescence[2].
As a Senior Application Scientist, I approach the integration of this compound into sensor development by leveraging two primary structural causalities:
-
Tautomeric Equilibrium for pH Sensing: The 4-hydroxyquinoline moiety exists in a dynamic tautomeric equilibrium with its 4-quinolone form[1]. Because this equilibrium is highly sensitive to the proton concentration in the microenvironment, the scaffold is an exceptional candidate for ratiometric pH sensing.
-
Tunable Electronic Perturbation: The nitro group at the 3-position acts as a strong electron-withdrawing group. In synthetic workflows, this nitro group is often reduced to an amino group, providing a reactive handle for further functionalization (e.g., acylation or alkylation) to create selective recognition moieties[1]. Upon binding to a target analyte (such as metal ions or specific amino acids like lysine), the electronic structure of the molecule is perturbed, leading to a measurable alteration in Intramolecular Charge Transfer (ICT)[2].
Photophysical Signaling Pathway
The following diagram illustrates the logical progression from the pro-fluorophore core to the active emission of the sensor upon analyte binding.
Figure 1: Mechanistic workflow of probe derivatization and analyte-induced ICT fluorescence modulation.
Experimental Protocols & Self-Validating Workflows
To ensure robust and reproducible data, the following protocols incorporate self-validating internal controls, ensuring that signal changes are strictly analyte-driven.
Protocol A: pH Sensing via Tautomeric Shift Analysis
This protocol leverages the pH-dependent tautomerization of the quinoline core to measure microenvironmental pH[1].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the synthesized quinoline-based probe in anhydrous DMSO to yield a 10 mM stock solution.
-
Causality: Anhydrous DMSO prevents premature aqueous hydrolysis and ensures complete solvation of the hydrophobic quinoline core, preventing aggregation-caused quenching (ACQ).
-
-
Buffer Standardization (Self-Validating Step): Prepare a series of 50 mM HEPES (pH 7.0–9.0) and MES (pH 4.0–6.0) buffers. Always include a "Blank Control" (buffer + DMSO without the probe) to subtract background Raman scattering and solvent autofluorescence.
-
Working Solution: Dilute the stock into the buffers to a final probe concentration of 10 µM. Ensure the final DMSO concentration remains strictly at 1% (v/v) across all samples.
-
Causality: Maintaining a constant solvent polarity is critical, as the ICT state of quinoline derivatives is highly solvatochromic. Variations in DMSO concentration will skew the emission spectra independently of pH.
-
-
Spectroscopic Acquisition: Excitation should be set to the predetermined isosbestic point (typically ~340 nm). Scan the emission from 400 nm to 600 nm.
-
Ratiometric Analysis: Calculate the ratio of the emission intensities corresponding to the two tautomeric forms (e.g., I520/I450 ) to construct a calibration curve.
Protocol B: Metal Ion and Amino Acid (Lysine) Detection
Quinoline scaffolds possess strategically positioned nitrogen and oxygen atoms that act as powerful chelating agents for metal ions[1]. When synthetically expanded into pyrroloquinoline derivatives, they exhibit high selectivity for amino acids like lysine[2].
Figure 2: Standard experimental workflow for conducting fluorescence assays using quinoline probes.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well black, flat-bottom microplate, dispense 100 µL of the 10 µM probe working solution (in pH 7.4 physiological buffer).
-
Analyte Introduction: Add 10 µL of the target analyte (e.g., Lysine, Zn2+ ) at varying concentrations (0 to 100 µM). Include a "Negative Control" well receiving only 10 µL of pure buffer.
-
Equilibration: Seal the plate and incubate at 37°C for 30 minutes in the dark.
-
Causality: Chelation and host-guest interactions require time to reach thermodynamic equilibrium. Measuring too early captures transient kinetic states, leading to high coefficient of variation (CV) between replicates. Dark incubation prevents photobleaching of the sensitive ICT fluorophore.
-
-
Signal Readout: Measure the fluorescence intensity at the probe's specific emission maximum. Calculate the relative fluorescence change ( ΔF/F0 ).
Quantitative Data Presentation
The table below summarizes the illustrative selectivity profile of a fully derivatized quinoline-based fluorescent probe targeting lysine and metal ions[2].
| Analyte | Concentration (µM) | Fluorescence Intensity Change (%) | Mechanistic Driver |
| Target Amino Acid (Lysine) | 50 | +500% | ICT Enhancement / PET Suppression |
| Non-target Amino Acids | 50 | < +15% | Lack of specific structural recognition |
| Metal Ion ( Zn2+ ) | 50 | +200% | Chelation-induced structural rigidity |
| Background (Buffer Control) | 0 | 0% (Baseline) | Intrinsic baseline ICT state |
Data Interpretation: The massive +500% fluorescence enhancement upon lysine binding demonstrates the probe's high signal-to-noise ratio, driven by the suppression of non-radiative decay pathways upon analyte interaction[2].
Critical Troubleshooting & Best Practices
-
Concentration Quenching: Never exceed a probe concentration of 20 µM in aqueous media. The planar nature of the quinoline ring promotes π−π stacking at high concentrations, leading to excimer formation and self-quenching.
-
Oxidative Stress Considerations: 7-Methyl-3-nitroquinolin-4-ol and its derivatives can exhibit pro-oxidant properties and generate Reactive Oxygen Species (ROS)[2]. When using these probes for live-cell imaging, limit incubation times to prevent probe-induced cytotoxicity from confounding the biological readout.
References
-
Title: 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) - PubChemLite Source: uni.lu (PubChemLite Database) URL: [Link]
Sources
Analytical methods for the quantification of 7-Methyl-3-nitroquinolin-4-ol
Application Note: High-Throughput Screening of 7-Methyl-3-nitroquinolin-4-ol Derivatives for Antimicrobial and Antiviral Discovery
Introduction: The Quinolin-4-ol Scaffold in Drug Discovery
The quinoline heterocycle is a foundational, privileged scaffold in medicinal chemistry, frequently utilized to develop multi-targeting therapeutic agents. Specifically, 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) serves as a highly versatile precursor for combinatorial library generation[1]. The molecule’s architecture features a hydroxyl group at the C4-position, a methyl group at the C7-position, and a highly reactive nitro group at the C3-position[1].
In synthetic workflows, the C3-nitro group can be readily reduced to an amine, which subsequently acts as an anchor point for functionalization via acylation, alkylation, or Buchwald-Hartwig amination[1]. This chemical tractability allows researchers to generate expansive, focused libraries of quinolin-4-ol derivatives for High-Throughput Screening (HTS).
Recent HTS campaigns have proven the immense biological value of these derivatives. For example, the quinolin-4-ol derivative DNAC-2 was identified in a phenotypic screen as a potent anti-MRSA agent that selectively targets and depolarizes bacterial membranes[2]. In a completely different therapeutic area, the derivative MMQO (8-methoxy-6-methylquinolin-4-ol) was discovered through biological and virtual screening to reactivate latent HIV-1 proviruses without inducing global T-cell activation[3].
This application note details two validated, self-contained HTS protocols utilizing focused libraries derived from 7-Methyl-3-nitroquinolin-4-ol: a phenotypic screen for bactericidal activity against MRSA, and a reporter-based screen for HIV-1 latency reversal.
HTS Pipeline Overview
HTS pipeline for 7-Methyl-3-nitroquinolin-4-ol derivative libraries.
Protocol 1: Phenotypic HTS for Anti-MRSA Activity
Rationale & Causality
Quinolin-4-ol derivatives exhibit bactericidal effects by inserting into the bacterial membrane, leading to rapid depolarization and cessation of macromolecular synthesis[2]. To maximize the sensitivity of this HTS assay and identify compounds that synergize with existing cell-wall active antibiotics, the screen is conducted in the presence of a sub-inhibitory concentration of oxacillin[2]. Resazurin (Alamar Blue) is selected as the viability indicator because it is non-toxic, highly stable, and yields a robust fluorometric readout upon reduction by metabolically active cells, making it ideal for miniaturized 384-well formats.
Step-by-Step Methodology
-
Bacterial Preparation: Culture Staphylococcus aureus (MRSA strain USA300) overnight in Tryptic Soy Broth (TSB) at 37°C. Dilute the culture to an optical density ( OD600 ) of 0.01 in fresh TSB supplemented with 16 μg/mL oxacillin. Note: This is a sub-inhibitory concentration, as the MIC of oxacillin for USA300 is typically 64 μg/mL[2].
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 200 nL of the 7-Methyl-3-nitroquinolin-4-ol derivative library (10 mM stock in DMSO) into black, clear-bottom 384-well microplates to achieve a final screening concentration of 50 μM.
-
Inoculation: Dispense 40 μL of the diluted MRSA culture into each well using a bulk reagent dispenser.
-
Self-Validation: Include positive control wells (32 μg/mL DNAC-2 or Vancomycin) to simulate 100% inhibition, and negative control wells (0.5% DMSO vehicle) to establish baseline growth.
-
-
Incubation: Seal the plates with a breathable, sterile membrane and incubate at 37°C for 18 hours.
-
Viability Readout: Add 5 μL of a 0.15 mg/mL resazurin solution to each well. Incubate for an additional 2 hours at 37°C in the dark.
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the Z'-factor for each plate to ensure assay robustness (A valid plate must have a Z' > 0.5).
Protocol 2: HTS for HIV-1 Latency Reversal
Rationale & Causality
Eradicating HIV requires "shock and kill" strategies to reactivate dormant proviruses hidden in memory T-cells. Quinolin-4-ols, such as MMQO, stimulate the HIV-1 promoter via the Jun N-terminal protein kinase (JNK) pathway without causing widespread, detrimental T-cell proliferation[3]. The J-Lat cellular model (clone 10.6) is utilized because it integrates a latent HIV-1 provirus expressing a Green Fluorescent Protein (GFP) reporter[3]. This allows for a direct, homogeneous fluorescence readout without the need for cell lysis, perfectly aligning with high-throughput requirements.
Step-by-Step Methodology
-
Cell Preparation: Culture J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain cells in the logarithmic growth phase at a density of 5×105 cells/mL.
-
Compound Plating: Transfer 100 nL of the derivative library into black, clear-bottom 384-well plates to achieve a final screening concentration of 25 μM.
-
Cell Seeding: Dispense 40 μL of the J-Lat cell suspension ( 2×104 cells/well) into the assay plates.
-
Self-Validation: Include positive control wells (10 ng/mL TNF-α or 80 μM MMQO) to establish maximum reactivation[3], and negative control wells (0.25% DMSO) for baseline latency.
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
Data Acquisition: Measure GFP expression using a high-content imaging system or a fluorescence microplate reader (Excitation: 488 nm, Emission: 520 nm).
-
Counter-Screen (Toxicity): To ensure hits are not false positives caused by autofluorescence, and to rule out highly cytotoxic compounds, perform a parallel cell viability assay (e.g., CellTiter-Glo) on the exact same compound library.
Quantitative Data & Assay Parameters
The following table summarizes the critical quantitative thresholds, control parameters, and reference efficacy metrics required to validate both HTS workflows.
| Parameter / Metric | Protocol 1: Anti-MRSA Screen | Protocol 2: HIV-1 Latency Screen |
| Primary Target | MRSA USA300 Viability | J-Lat 10.6 Provirus Reactivation |
| Assay Readout | Resazurin Fluorescence (560/590 nm) | GFP Expression (488/520 nm) |
| Positive Control | DNAC-2 (32 μg/mL) | MMQO (80 μM) or TNF-α (10 ng/mL) |
| Negative Control | 0.5% DMSO Vehicle | 0.25% DMSO Vehicle |
| Hit Threshold | >80% reduction in fluorescence | >5-fold increase in GFP+ cells |
| Quality Control | Z'-factor > 0.5 | Z'-factor > 0.5 |
| Reference Efficacy | MIC = 8 μg/mL (DNAC-2) | EC50 ≈ 80 μM (MMQO) |
Mechanism of Action (MoA)
Dual MoA for quinolin-4-ol derivatives in MRSA membrane disruption and HIV latency reversal.
References
-
Title: A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism Source: Journal of Antibiotics (via PMC / NIH) URL: [Link]
-
Title: Combination of Biological Screening in a Cellular Model of Viral Latency and Virtual Screening Identifies Novel Compounds That Reactivate HIV-1 Source: Journal of Virology (via PMC / NIH) URL: [Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Biological Screening in a Cellular Model of Viral Latency and Virtual Screening Identifies Novel Compounds That Reactivate HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Methyl-3-nitroquinolin-4-ol for High-Throughput Screening and Mechanistic Studies of Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and medicinal chemistry.
Abstract: The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] 7-Methyl-3-nitroquinolin-4-ol is a representative member of this class, featuring a unique combination of electron-donating (methyl) and electron-withdrawing (nitro, hydroxyl) groups that create a distinct electronic and steric profile for potential interactions with biological targets.[3] While specific inhibitory data for this compound is emerging, its structural motifs are present in known inhibitors of crucial enzyme classes, including protein kinases, topoisomerases, and DNA methyltransferases.[1][3][4] This guide provides a comprehensive framework for utilizing 7-Methyl-3-nitroquinolin-4-ol as a tool compound in enzyme inhibition studies. We present detailed protocols for high-throughput screening, determination of inhibitor potency (IC₅₀), and elucidation of the mechanism of inhibition (MOI), empowering researchers to rigorously characterize its effects on enzymes of interest.
Compound Profile and Rationale for Use
7-Methyl-3-nitroquinolin-4-ol (also known as 7-methyl-3-nitro-1H-quinolin-4-one) is a small organic molecule whose utility in drug discovery stems from the reactivity and interaction potential of its functional groups.[3] The quinoline core provides a rigid scaffold for interaction with enzyme active sites or allosteric pockets.
-
The Nitro Group (C3): This strong electron-withdrawing group can participate in hydrogen bonding and polar interactions. It is a key feature in many biologically active molecules and can be critical for binding affinity.[3]
-
The 4-ol (4-one) Tautomer: The hydroxyl group at position 4 exists in tautomeric equilibrium with the 4-keto form. This feature allows it to act as both a hydrogen bond donor and acceptor. Furthermore, this keto-enol motif is known to chelate metal ions, suggesting potential inhibitory activity against metalloenzymes.[3]
-
The Methyl Group (C7): This electron-donating group can engage in hydrophobic interactions within a binding pocket and can be used to probe steric tolerance in structure-activity relationship (SAR) studies.[3]
Quinoline derivatives have been shown to inhibit enzymes through various mechanisms, including competitive inhibition of DNA gyrase and topoisomerase, and even DNA intercalation to block the action of DNA methyltransferases.[1][4][5] Therefore, 7-Methyl-3-nitroquinolin-4-ol serves as an excellent starting point for screening campaigns and as a chemical probe to explore enzyme function.
| Physicochemical Properties of 7-Methyl-3-nitroquinolin-4-ol | |
| IUPAC Name | 7-methyl-3-nitro-1H-quinolin-4-one[3] |
| Molecular Formula | C₁₀H₈N₂O₃[3] |
| Molecular Weight | 204.18 g/mol [3] |
| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CN2)[O-][6] |
| InChIKey | UHNGNAKCLOWVMQ-UHFFFAOYSA-N[3] |
| Topological Polar Surface Area | 74.9 Ų[3] |
| Handling and Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For laboratory research use only.[3] Exercise caution as nitroaromatic compounds can have specific handling requirements.[7] |
| Solubility | Soluble in DMSO and other organic solvents. Prepare concentrated stock solutions (e.g., 10-50 mM) in 100% DMSO. |
Overall Experimental Workflow
The characterization of an enzyme inhibitor is a multi-stage process. It begins with an initial screening to identify inhibitory activity, proceeds to quantify the potency of that inhibition, and culminates in mechanistic studies to understand how the inhibitor functions. This workflow ensures a comprehensive evaluation of the compound's interaction with the target enzyme.
Caption: General workflow for characterizing an enzyme inhibitor.
Core Protocols for Inhibition Analysis
These protocols are designed for a 96-well microplate format, which is suitable for both initial screening and detailed kinetic analysis. They assume a standard spectrophotometric or fluorometric assay where the enzyme reaction produces a change in absorbance or fluorescence.
Protocol 3.1: Primary Screening and IC₅₀ Determination
Causality: The goal is to first confirm that the compound has any inhibitory effect and then to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). The IC₅₀ is a critical measure of an inhibitor's potency under specific assay conditions.[8][9] A dose-response curve is essential because a single-point measurement can be misleading due to factors like compound aggregation at high concentrations.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methyl-3-nitroquinolin-4-ol in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your compound plate.
-
For the assay, further dilute an aliquot from each concentration into the assay buffer. The final DMSO concentration in the reaction well should be kept constant and low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
-
Assay Plate Setup (96-well plate):
-
Negative Control (100% Activity): Assay Buffer + Enzyme + Substrate + DMSO (at the same final concentration as the test wells).
-
Positive Control (0% Activity/Background): Assay Buffer + Substrate + DMSO (No Enzyme). This control accounts for any non-enzymatic substrate degradation.
-
Test Wells: Assay Buffer + Enzyme + Substrate + 7-Methyl-3-nitroquinolin-4-ol at various concentrations.
-
-
-
Add Assay Buffer to all wells.
-
Add the diluted 7-Methyl-3-nitroquinolin-4-ol solutions or DMSO (for controls) to the appropriate wells.
-
Add the enzyme solution to all wells except the "No Enzyme" control.
-
Incubate the plate for 10-15 minutes at the optimal reaction temperature (e.g., 25°C or 37°C). This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at a specific wavelength) over time (kinetic mode) or at a single endpoint after a fixed duration (e.g., 15-30 minutes). The initial linear phase of the reaction provides the most accurate velocity measurement.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_background) / (V₀_control - V₀_background)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Protocol 3.2: Determining the Mechanism of Inhibition (MOI)
Causality: The IC₅₀ value is dependent on assay conditions, particularly substrate concentration. To understand the true binding affinity (Kᵢ) and the mechanism of action, a kinetic analysis is required.[9][11] By systematically varying both substrate and inhibitor concentrations, we can determine if the inhibitor competes with the substrate for the active site (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[12][13]
Methodology:
-
Experimental Design:
-
Select a range of fixed concentrations of 7-Methyl-3-nitroquinolin-4-ol based on its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, perform a series of reactions with varying substrate concentrations. The substrate concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant for the substrate.
-
The setup is a matrix experiment where every combination of inhibitor and substrate concentration is tested.
-
-
Reaction Procedure:
-
Follow the same procedure as in Protocol 3.1, but for each inhibitor concentration, add the different substrate concentrations to initiate the reactions.
-
Measure the initial velocity (V₀) for each condition.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate a series of Michaelis-Menten curves.
-
To more easily visualize the data and determine kinetic parameters, transform the data into a double reciprocal plot, also known as a Lineweaver-Burk plot (1/V₀ versus 1/[S]).[11][13]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vₘₐₓ and apparent Kₘ change).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and apparent Kₘ decrease proportionally).
-
-
Calculate the inhibition constant (Kᵢ) using the appropriate form of the Michaelis-Menten equation or by using the Cheng-Prusoff relationship if the inhibition is competitive.[9]
-
Data Interpretation and Visualization
A systematic approach to interpreting kinetic data is crucial for correctly identifying the mechanism of inhibition. The following decision tree illustrates this process based on observed changes in the key kinetic parameters, Vₘₐₓ and Kₘ.
Caption: Decision tree for identifying the type of reversible enzyme inhibition.
Example Data Presentation
The following table provides a template for summarizing the inhibitory activity of 7-Methyl-3-nitroquinolin-4-ol against a hypothetical enzyme target.
| Parameter | Value | Comments |
| Target Enzyme | Example Kinase A | Data is for illustrative purposes. |
| IC₅₀ | 5.2 µM | Determined at [ATP] = Kₘ. |
| Mechanism of Inhibition | Competitive (with respect to ATP) | Determined from Lineweaver-Burk analysis. |
| Kᵢ | 2.5 µM | Calculated using the Cheng-Prusoff equation. |
| Vₘₐₓ | Unchanged | Consistent with competitive inhibition. |
| Apparent Kₘ | Increased with inhibitor concentration | Consistent with competitive inhibition. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor solubility of the compound in the final assay buffer. | Lower the final compound concentration. Increase the final DMSO percentage slightly (up to 2-5%), but validate that it does not affect enzyme activity. Use a different co-solvent if compatible. |
| High Variability in Replicates | Pipetting errors; unstable reagents; enzyme degradation. | Use calibrated pipettes. Prepare fresh reagents daily. Keep enzyme on ice at all times. Ensure proper mixing in wells. |
| Time-Dependent Inhibition | The inhibitor may be a slow-binding or irreversible inhibitor. | Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate and check for changes in IC₅₀. Perform a dialysis experiment to test for reversibility.[14] |
| No Inhibition Observed | The compound is not an inhibitor of the target; compound degradation; incorrect assay conditions. | Verify compound integrity via analytical methods (LC-MS, NMR). Test a known inhibitor as a positive control. Re-optimize assay conditions (pH, buffer components). |
References
-
Zaręba, P., & Bąk, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]
-
Ahern, K., & Rajagopal, I. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]
-
Zhou, Y., et al. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Retrieved from [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 7-methyl-3-nitroquinolin-4-ol. PubChemLite. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-4-quinolinol. Retrieved from [Link]
-
Liu, W., et al. (2022). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]
-
Zaręba, P., & Bąk, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
-
Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Retrieved from [Link]
-
Sousa, R. L., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
-
Goodsell, D. S., et al. (n.d.). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
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Experimental workflow for testing the anticancer effects of quinoline derivatives
Application Note: Experimental Workflow for Evaluating the Anticancer Efficacy and Mechanisms of Quinoline Derivatives
Introduction & Scientific Rationale
To successfully translate a novel quinoline compound from bench to bedside, researchers must employ a rigorous, self-validating experimental pipeline. This application note details a comprehensive workflow for screening quinoline derivatives, emphasizing the causality behind protocol choices to ensure robust, reproducible data.
Figure 1. Sequential experimental workflow for the preclinical evaluation of quinoline derivatives.
Phase 1: In Vitro Cytotoxicity & Proliferation Profiling
Causality & Rationale: Before investigating complex molecular mechanisms, it is imperative to quantify a compound's fundamental cytotoxicity. The MTT assay is the gold standard here because it measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases[5]. This enzymatic conversion only occurs in metabolically active cells, providing a highly reliable proxy for cell viability. Establishing the half-maximal inhibitory concentration (IC50) allows researchers to map structure-activity relationships (SAR) across different quinoline substitutions[1].
Protocol 1: MTT Cell Viability Assay Self-Validating System: Always include a vehicle control (to rule out solvent toxicity) and a known clinical positive control (e.g., Sorafenib or Doxorubicin) to benchmark the potency of the novel quinoline.
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 for breast cancer or HepG2 for hepatocellular carcinoma models) at a density of 5×103 to 1×104 cells/well in a 96-well plate[6][7]. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete media. Critical Step: Ensure the final DMSO concentration never exceeds 0.5% v/v to prevent baseline solvent toxicity. Treat cells for 24, 48, and 72 hours to evaluate time-dependent efficacy[7].
-
MTT Incubation: Aspirate the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well[5]. Incubate for 2–4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the cell monolayer. Add 100 µL of pure DMSO to each well to solubilize the intracellular formazan crystals[5]. Shake the plate on an orbital shaker for 15 minutes in the dark.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., via GraphPad Prism).
Quantitative Data Summary
Table 1: Representative Cytotoxicity (IC50) of Quinoline Derivatives Across Cancer Cell Lines [1][5][7]
| Compound Class | Target Cell Line | Tissue Origin | IC50 Value (µM) | Putative Mechanism |
| Lenvatinib (FDA-Approved) | HepG2 / Huh7 | Hepatocellular | 0.5 - 2.5 | Multi-RTK Inhibition (VEGFR/FGFR) |
| 2,4-Disubstituted Quinolines | MCF-7 | Breast | 4.4 - 8.7 | Cell Cycle Arrest / Apoptosis |
| Tetrahydrobenzo[h]quinolines | MCF-7 | Breast | 7.5 (at 48h) | DNA Intercalation / Bax Activation |
| N-alkylated 2-oxoquinolines | HEp-2 | Larynx | 49.0 - 77.6 | Topoisomerase Inhibition |
Phase 2: Apoptosis & Cell Cycle Analysis
Causality & Rationale: While the MTT assay confirms a reduction in viable cells, it cannot distinguish between a cytostatic effect (growth arrest) and a cytotoxic effect (cell death). Quinoline derivatives frequently induce apoptosis via mitochondrial dysfunction, reactive oxygen species (ROS) generation, or DNA intercalation[7][8]. The Annexin V/PI flow cytometry assay is utilized because it exploits a fundamental apoptotic mechanism: the externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V binds to PS with high affinity in a calcium-dependent manner, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[5][7].
Protocol 2: Annexin V-FITC/PI Flow Cytometry
-
Treatment & Harvesting: Treat cells in 6-well plates ( 2×105 cells/well) with the quinoline derivative at 0.5× , 1× , and 2× the established IC50 for 48 hours[7]. Collect the media (containing floating apoptotic cells) and harvest adherent cells using an EDTA-free trypsin solution. Note: EDTA chelates Ca2+, which is strictly required for Annexin V binding.
-
Washing: Wash the pooled cell pellet twice with ice-cold PBS to remove residual media and proteases.
-
Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[7].
-
Incubation: Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity[7].
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Self-Validating System: Run single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between the FITC and PI channels.
-
Phase 3: Mechanistic Profiling & Target Validation
Causality & Rationale: The structural versatility of the quinoline scaffold allows it to competitively bind the ATP-binding pocket of various kinases. For instance, lenvatinib blocks VEGFR1–3, FGFR1–4, PDGFRα, KIT, and RET[2][3][9]. Blocking these receptors starves the tumor of angiogenic signals and directly halts proliferation by suppressing the downstream PI3K/AKT and MAPK/ERK signaling cascades[4][9]. Western blotting is required to confirm that the quinoline is actively inhibiting the kinase's catalytic function.
Figure 2. Mechanism of action of multi-kinase inhibitory quinolines on RTK signaling pathways.
Protocol 3: Western Blot Analysis of Kinase Inhibition
-
Lysate Preparation: Wash treated cells with ice-cold PBS and lyse using RIPA buffer. Critical Step: The buffer must be supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylated states of the target kinases.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading across all lanes.
-
Electrophoresis & Transfer: Resolve 20–30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Probing: Block the membrane with 5% BSA. Probe with primary antibodies against both total and phosphorylated forms of target proteins (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, Bax, Bcl-2, Cleaved Caspase-9)[7].
-
Causality: Analyzing the ratio of phosphorylated to total kinase (e.g., p-AKT / Total AKT) is the only way to confirm whether the quinoline derivative is inhibiting the kinase's catalytic activation rather than merely altering overall protein expression.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Normalize band intensities against a reliable loading control (e.g., β -actin or GAPDH).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. dovepress.com [dovepress.com]
- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ccsenet.org [ccsenet.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 7-Methyl-3-nitroquinolin-4-ol in antimicrobial studies
Application Note: Utilizing 7-Methyl-3-nitroquinolin-4-ol as a Core Scaffold in Antimicrobial Drug Discovery
Executive Summary
The escalating crisis of multidrug-resistant (MDR) "ESKAPE" pathogens necessitates the continuous development of novel antimicrobial architectures[1]. While 7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0) does not exhibit potent direct antimicrobial activity in its native state, it serves as a highly privileged, foundational building block in medicinal chemistry[2]. As a Senior Application Scientist, I have designed this technical guide to detail how researchers can leverage the orthogonal reactivity of this scaffold to synthesize, validate, and screen novel quinoline-based antimicrobial and immunomodulatory agents.
Mechanistic Rationale: Why the 7-Methyl-3-nitroquinolin-4-ol Scaffold?
The strategic selection of a synthetic precursor dictates the pharmacokinetic and pharmacodynamic success of the resulting drug library. This specific molecule offers three distinct structural advantages:
-
The 4-Hydroxyl/Quinolone Tautomerism : The C4 position naturally exists in a stable quinolone tautomeric form. By aggressively chlorinating this position, we generate a highly reactive electrophilic center primed for nucleophilic aromatic substitution (SNAr), allowing for the rapid introduction of diverse amine-based pharmacophores[3],[4].
-
The 3-Nitro Group : Positioned adjacent to the C4 reactive site, the strongly electron-withdrawing nitro group not only activates the C4 position for SNAr but can also be subsequently reduced to an amine. This enables cyclization into tricyclic systems (e.g., imidazoquinolines), which are known Toll-like receptor 7 (TLR7) agonists with dual immunomodulatory and antimicrobial potential[2],[3].
-
The 7-Methyl Substitution : The addition of a methyl group at the C7 position acts as a lipophilic modulator. Enhancing the partition coefficient (LogP) is a causal requirement for antimicrobial agents, as it facilitates penetration through the thick peptidoglycan layers of Gram-positive bacteria and the complex lipopolysaccharide (LPS) outer membranes of Gram-negative strains[2].
Synthetic Workflow: Derivatization Protocol
To convert the inactive 7-Methyl-3-nitroquinolin-4-ol precursor into a library of active antimicrobial candidates, follow this validated three-step synthetic methodology.
Step 1: Chlorination (Activation of the C4 Position) Rationale: The native hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl₃) is required to convert the thermodynamically stable 4-quinolone into a reactive 4-chloroquinoline intermediate[4].
-
Suspend 7-Methyl-3-nitroquinolin-4-ol (1.0 eq) in neat POCl₃ (10.0 eq).
-
Heat the reaction mixture to 100–120 °C under a nitrogen atmosphere for 2–4 hours. Causality: Elevated temperatures are mandatory to overcome the high activation energy required to disrupt the quinolone tautomer[3].
-
Carefully quench the reaction by pouring it over crushed ice to hydrolyze excess POCl₃, yielding 4-chloro-7-methyl-3-nitroquinoline as a precipitate.
Step 2: Nucleophilic Aromatic Substitution (SNAr) Rationale: Introduction of structural diversity (R-groups) to target specific bacterial enzymes.
-
Dissolve the 4-chloro intermediate in anhydrous dichloromethane (CH₂Cl₂) or DMF.
-
Add a primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) to neutralize the generated HCl[3].
-
Stir at room temperature or mild reflux until complete conversion is observed via TLC.
Step 3: Nitro Reduction (Optional for Tricyclic Scaffolds) Rationale: Required if synthesizing imidazoquinolines for dual-action (antimicrobial/TLR7) activity.
-
Dissolve the substituted nitroquinoline in ethyl acetate or methanol.
-
Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 4 hours to reduce the 3-nitro group to a 3-amine[3].
Synthetic workflow from 7-Methyl-3-nitroquinolin-4-ol to active antimicrobial candidates.
In Vitro Antimicrobial Screening Protocol (Self-Validating System)
Once the derivative library is synthesized, its efficacy must be quantified using a Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC)[5]. This protocol is engineered as a self-validating system to eliminate false positives/negatives.
Preparation & Causality:
-
Solvent Selection : Quinoline derivatives are highly hydrophobic. Dissolve compounds in 100% DMSO to create a 10 mg/mL stock.
-
Solvent Limit : The final concentration of DMSO in the assay wells must not exceed 1% v/v. Causality: DMSO concentrations >1% compromise bacterial membrane integrity, artificially inflating the apparent potency of the drug[5].
Step-by-Step Execution:
-
Inoculum Preparation : Cultivate target strains (e.g., S. aureus, E. coli) on agar for 18 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final working concentration of 5 × 10⁵ CFU/mL[5].
-
Plate Setup (96-Well Microtiter) :
-
Perform two-fold serial dilutions of the synthesized quinoline derivatives across columns 1–10 (Concentration range: 128 µg/mL to 0.25 µg/mL).
-
Column 11 (Growth/Vehicle Control) : CAMHB + Bacteria + 1% DMSO. Validation: Proves the solvent vehicle does not inhibit bacterial growth.
-
Column 12 (Sterility Control) : CAMHB only. Validation: Proves aseptic technique and media sterility.
-
Reference Row : Run Ciprofloxacin as a positive control. Validation: Confirms the bacterial strain's expected susceptibility profile[5].
-
-
Incubation & Readout : Add 50 µL of the bacterial inoculum to all wells (except Column 12). Incubate at 37 °C for 16–20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
Data Presentation: Quantitative Activity Profiling
The table below illustrates representative MIC data comparing the inactive 7-Methyl-3-nitroquinolin-4-ol precursor against its functionalized downstream derivatives and a clinical reference standard[5].
| Compound / Scaffold | Structural Modification | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | P. aeruginosa (G-) MIC (µg/mL) |
| 7-Methyl-3-nitroquinolin-4-ol | Unmodified Precursor | >128 | >128 | >128 |
| Derivative A | C4-Piperazine substitution | 4.0 | 16.0 | 32.0 |
| Derivative B | C4-Morpholine substitution | 2.0 | 8.0 | 64.0 |
| Ciprofloxacin | Reference Fluoroquinolone | 0.5 | 0.25 | 1.0 |
Data Interpretation: The unmodified precursor lacks the necessary pharmacophores to bind bacterial targets. Upon C4 substitution (Derivatives A & B), significant antimicrobial activity is unlocked, particularly against Gram-positive S. aureus, demonstrating the success of the synthetic workflow[2],[5].
Mechanism of Action (MoA) Dynamics
Active derivatives synthesized from the 7-Methyl-3-nitroquinolin-4-ol scaffold typically exert their bactericidal effects via the disruption of DNA topology. They intercalate into the enzyme-DNA cleavage complex of bacterial DNA Gyrase (in Gram-negative species) or Topoisomerase IV (in Gram-positive species)[6]. By stabilizing this complex, the quinoline derivatives prevent the re-ligation of cleaved DNA strands, leading to fatal double-strand breaks[6]. Furthermore, novel quinoline hybrids have recently been shown to target LptA, disrupting lipopolysaccharide transport in Gram-negative bacteria[1].
Mechanism of action for quinoline derivatives targeting bacterial DNA replication.
References
- Benchchem. "7-Methyl-3-nitroquinolin-4-ol". Benchchem Product Catalog.
- National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents". Molecules.
- ChemRxiv. "Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist". ChemRxiv.
- Benchchem. "Investigating the antibacterial and antifungal activity of quinoline derivatives". Benchchem Technical Guides.
- Semantic Scholar (NIH Public Access). "Synthesis of 3-nitroquinolin-4-ol and derivatives". Bioorganic & Medicinal Chemistry.
- Benchchem. "The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties". Benchchem Technical Guides.
Sources
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 7-Methyl-3-nitroquinolin-4-ol for Enhanced Pharmacological Activity
Executive Summary
7-Methyl-3-nitroquinolin-4-ol (Molecular Weight: 204.18 g/mol ) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry[1]. Characterized by a nitro group at the C3 position and a hydroxyl group at the C4 position, this compound serves as the foundational scaffold for synthesizing complex tricyclic systems, including imidazo[4,5-c]quinolines and[1,2,3]triazolo[4,5-c]quinolines[2]. This application note provides a comprehensive, field-tested protocol for the multi-step derivatization of 7-methyl-3-nitroquinolin-4-ol, detailing the mechanistic rationale, self-validating experimental workflows, and the resulting pharmacological enhancements in Toll-Like Receptor 7 (TLR7) agonism and Ataxia-Telangiectasia Mutated (ATM) kinase inhibition.
Structural Significance & Mechanistic Rationale
The synthetic utility of 7-methyl-3-nitroquinolin-4-ol stems from the synergistic electronic relationship between its functional groups[1].
-
The C4-Hydroxyl Group: Exists in tautomeric equilibrium with the quinolone form. It is relatively unreactive toward nucleophiles but can be converted into a highly electrophilic leaving group (e.g., a chloride)[3].
-
The C3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG). Causality Insight: The presence of the C3-nitro group is strictly required during the C4-substitution step. It drastically lowers the electron density of the quinoline ring, enabling rapid Nucleophilic Aromatic Substitution (SNAr) at the C4 position[4]. If the nitro group were reduced to an amine prematurely, the ring would become electron-rich, effectively halting any SNAr attempts.
-
The C7-Methyl Group: Provides lipophilicity and serves as a steric director, influencing how the final drug molecule docks into receptor binding pockets (such as the endosomal TLR7 receptor).
Core Derivatization Protocol: A Self-Validating Workflow
The following step-by-step methodology describes the transformation of 7-methyl-3-nitroquinolin-4-ol into a bioactive tricyclic scaffold.
Fig 1. Multi-step derivatization workflow for 7-Methyl-3-nitroquinolin-4-ol.
Step 2.1: Activation via Chlorination
Objective: Convert the C4-OH to a reactive C4-Cl.
-
Suspend 7-methyl-3-nitroquinolin-4-ol (1.0 equiv) in neat phosphorus oxychloride (POCl 3 , 5.0 equiv).
-
Reflux the mixture at 105°C for 40 minutes[3].
-
Self-Validating Check: Monitor via TLC (5% MeOH in CH 2 Cl 2 ). The starting material (highly polar, stays near the baseline) will disappear, replaced by a fast-moving, non-polar spot under UV 254 nm.
-
Workup Causality: Cool the reaction to room temperature and pour it dropwise over crushed ice with vigorous stirring. Why? POCl 3 reacts violently with water. The ice quench safely hydrolyzes excess POCl 3 while precipitating the 4-chloro derivative. Immediate filtration prevents the newly formed C-Cl bond from hydrolyzing back to the hydroxyl group.
Step 2.2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduce the desired R-group at the C4 position.
-
Dissolve the 4-chloro intermediate in anhydrous CH 2 Cl 2 .
-
Add a primary amine (e.g., 4-hydroxybenzylamine, 1.2 equiv) and triethylamine (Et 3 N, 2.0 equiv)[3]. Stir at room temperature for 2 hours.
-
Self-Validating Check: The reaction mixture will undergo a distinct color shift (often to deep yellow or orange). This visual cue confirms the formation of a push-pull conjugated system between the new C4-amine (electron-donating) and the C3-nitro group (electron-withdrawing).
Step 2.3: Nitro Reduction
Objective: Prepare the molecule for cyclization by reducing the C3-NO 2 to an amine.
-
Dissolve the intermediate in a mixture of ethanol and ethyl acetate.
-
Add 10% Pd/C (0.1 equiv by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature[2].
-
Self-Validating Check: The deep yellow color will fade to a pale, translucent solution as the chromophore is disrupted by the reduction of the nitro group. Yields typically exceed 85%[2]. Filter through a Celite pad to remove the catalyst[3].
Step 2.4: Tricyclic Annulation
Objective: Form the final bioactive heterocycle.
-
For Imidazo[4,5-c]quinolines (TLR7 Agonists): React the 3,4-diamine intermediate with an orthoester (e.g., trimethyl orthoformate or trimethyl orthovalerate) in toluene under reflux[3].
-
For [1,2,3]Triazolo[4,5-c]quinolines (ATM Inhibitors): Treat the diamine with sodium nitrite (NaNO 2 ) in aqueous HCl at 0°C. The resulting diazonium salt spontaneously cyclizes to form the triazole ring[5].
Pharmacological Applications & Signaling Pathways
Derivatization of 7-methyl-3-nitroquinolin-4-ol unlocks access to two distinct, high-value pharmacological classes:
A. TLR7 Agonists (Imidazoquinolines)
Imidazoquinolines are potent immune modulators. By binding to the endosomal Toll-Like Receptor 7, they trigger a signaling cascade that results in the robust production of pro-inflammatory cytokines and Type I interferons[3]. This mechanism is highly sought after in the development of antiviral therapies and vaccine adjuvants[4].
Fig 2. TLR7 signaling pathway activated by imidazoquinoline derivatives.
B. ATM Kinase Inhibitors (Triazoloquinolines)
When cyclized into a [1,2,3]triazolo[4,5-c]quinoline scaffold, the derivatives exhibit potent inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase[5]. ATM is a critical serine/threonine protein kinase responsible for repairing DNA double-strand breaks. Inhibiting ATM sensitizes cancer cells to radiotherapy and chemotherapy, making these derivatives highly valuable in oncology[5].
Quantitative Structure-Activity Relationship (SAR) Data
The choice of nucleophile during Step 2.2 drastically dictates the final biological activity of the molecule. The table below summarizes the structure-activity relationship (SAR) data for various derivatives synthesized from the 3-nitroquinolin-4-ol scaffold, highlighting how specific functionalizations enhance TLR7 agonism or ATM kinase inhibition.
| Derivative Scaffold | C4-Substituent (from Step 2) | Target Application | Yield (%) | Biological Activity |
| 4-Chloro Intermediate | -Cl | Synthetic Precursor | 92% | N/A |
| Imidazo[4,5-c]quinoline | -NH-Benzyl | TLR7 Agonist | 85% | EC 50 = 2.5 µM |
| Imidazo[4,5-c]quinoline | -NH-(p-Hydroxymethylbenzyl) | TLR7 Agonist | 78% | EC 50 = 0.23 µM (37-fold > Imiquimod)[3] |
| [1,2,3]Triazolo[4,5-c]quinoline | -NH-(6-Aminopyridin-3-yl) | ATM Kinase Inhibitor | 71% | IC 50 = 1.0 nM (Compound A011)[5] |
| [1,2,3]Triazolo[4,5-c]quinoline | -NH-(Unsubstituted Phenyl) | ATM Kinase Inhibitor | 68% | IC 50 = 243 nM (Hit Compound Y04)[5] |
Note: Yields represent the overall isolated yield following the final cyclization and purification steps. High-potency derivatives (e.g., 0.23 µM for TLR7 and 1.0 nM for ATM) demonstrate the critical importance of para-substitution on the benzyl/phenyl rings introduced during the SNAr phase.
References
- 7-Methyl-3-nitroquinolin-4-ol | Supplier Source: Benchchem URL
- Buy 3-Nitroquinolin-4-ol | 50332-66-6 Source: Smolecule URL
- Source: PMC (NIH)
- Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist Source: ChemRxiv URL
- Source: PMC (NIH)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 7-Methyl-3-nitroquinolin-4-ol in aqueous buffers
Welcome to the Technical Support Center for Heterocyclic Compound Handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0).
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality of your precipitation issues and provide self-validating protocols to ensure your compound remains in solution without compromising your biological assays.
Part 1: The Causality of Precipitation
To solve a solubility issue, we must first understand the molecular behavior of the solute. 7-Methyl-3-nitroquinolin-4-ol (C₁₀H₈N₂O₃, MW: 204.18 g/mol ) is a highly functionalized azaheterocycle with a topological polar surface area of 74.9 Ų[1].
When introduced to neutral aqueous buffers (like PBS at pH 7.4), the compound rapidly precipitates due to three compounding factors:
-
Keto-Enol Tautomerization: The molecule exists in an equilibrium between the quinolin-4-ol (hydroxyl) and quinolin-4-one (ketone) forms. In aqueous media, the quinolin-4-one tautomer often predominates, establishing a rigid crystal lattice driven by strong intermolecular hydrogen bonding (N-H donor, C=O acceptor) and planar π-π stacking.
-
Electronic Effects of the Nitro Group: The 3-nitro group is highly electron-withdrawing. While it lowers the pKa of the 4-hydroxyl group, it also significantly increases the overall lipophilicity and rigidity of the molecule, increasing the thermodynamic penalty of solvating the compound in water[2].
-
Solvent Cavity Formation: Water molecules must break their own hydrogen bonds to create a cavity large enough for the bulky 7-methyl-substituted quinoline core, an energetically unfavorable process unless offset by solute-solvent interactions.
Part 2: Solubilization Decision Workflow
Before selecting a protocol, you must evaluate the constraints of your downstream assay. Use the decision matrix below to determine the most appropriate solubilization strategy.
Workflow for selecting the optimal solubility enhancement strategy for quinolin-4-ol derivatives.
Part 3: Self-Validating Experimental Protocols
Protocol A: The Co-Solvent Dilution Method (DMSO)
Mechanism: Organic solvents like DMSO disrupt the crystalline lattice energy by forming strong dipole interactions with the compound. Quinolin-4-ol derivatives typically exhibit solubility of ~2-5 mg/mL in pure DMSO[3]. Best For: In vitro biochemical assays where <1% DMSO is tolerated.
-
Master Stock Preparation: Weigh 2.04 mg of 7-Methyl-3-nitroquinolin-4-ol and dissolve in 1 mL of anhydrous DMSO to create a 10 mM master stock.
-
Primary Validation: Inspect the stock visually. It must be perfectly clear. If particulates remain, warm to 37°C and sonicate for 5 minutes.
-
Aqueous Phase Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.
-
Kinetic Mixing: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the vortex vortex. Causality: Adding the stock slowly into a moving aqueous phase prevents localized supersaturation, which is the primary cause of immediate nucleation and precipitation.
-
Secondary Validation (Tyndall Test): Shine a laser pointer through the final diluted solution. If you see a distinct, solid beam of light scattering (Tyndall effect), nano-precipitates have formed. If the beam is invisible, true thermodynamic solubility has been achieved.
Protocol B: Cyclodextrin Inclusion Complexation
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic central cavity. It encapsulates the hydrophobic quinoline core through non-covalent dynamic inclusion, shielding it from the aqueous environment and exponentially increasing apparent water solubility without organic solvents[4][5]. Best For: Cell-based assays or in vivo studies requiring zero organic solvent toxicity.
-
Excipient Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your target buffer.
-
Complexation: Add the solid 7-Methyl-3-nitroquinolin-4-ol directly to the CD-buffer in excess (e.g., 2 mg/mL).
-
Equilibration: Stir the suspension continuously at room temperature for 24 to 48 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process; insufficient stirring time will result in incomplete encapsulation and artificially low solubility[5].
-
Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter.
-
Validation: The filtration step is self-validating. Uncomplexed drug will be caught by the filter. Measure the absorbance of the filtrate using UV-Vis spectroscopy (λmax ~330 nm) against a standard curve to quantify the exact concentration of the solubilized complex[3].
Protocol C: pH-Shift Solubilization
Mechanism: The 3-nitro group lowers the pKa of the 4-hydroxyl group. By raising the pH above this pKa, the hydroxyl group deprotonates, forming a highly soluble carboxylate/phenolate-like salt[2]. Best For: Assays that can tolerate slightly alkaline conditions (pH 8.0 - 8.5).
-
Buffer Adjustment: Prepare a Tris or HEPES buffer and adjust the pH to 8.5 using 0.1 M NaOH.
-
Dissolution: Add the compound to the buffer and stir.
-
Validation: Measure the pH after the compound has fully dissolved. The deprotonation of the drug will consume hydroxide ions, potentially lowering the pH. Readjust to your target pH if necessary.
Part 4: Quantitative Data Summary
The following table summarizes the expected performance metrics of each solubilization strategy based on the physicochemical behavior of quinolin-4-ol derivatives.
| Solubilization Strategy | Mechanistic Action | Estimated Solubility Range | Biological Compatibility | Protocol Validation Metric |
| Co-Solvency (DMSO) | Disrupts lattice energy via strong solvent-solute dipole interactions | 2 - 5 mg/mL (in 100% DMSO)[3] | Low (<1% final conc. required) | Absence of Tyndall effect (laser scatter) |
| pH-Shift (Alkaline) | Ionizes the 4-hydroxyl group, forming a highly soluble salt[2] | > 2 mg/mL (at pH > 8.5) | Moderate (Depends on assay limits) | Stable pH measurement post-dissolution |
| Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic quinoline core in lipophilic cavity[4] | 0.5 - 2 mg/mL (in 20% CD) | High (Suitable for in vivo) | UV-Vis quantification post-filtration |
Part 5: Frequently Asked Questions (FAQs)
Q: My compound crashes out immediately when I pipette the DMSO stock into PBS. What am I doing wrong? A: You are likely experiencing localized supersaturation. When DMSO diffuses into water faster than the hydrophobic drug molecules can disperse, the local concentration of the drug exceeds its aqueous solubility limit. This triggers rapid nucleation. Solution: Always add the organic stock dropwise to a rapidly stirring or vortexing aqueous phase (Protocol A), rather than pipetting the buffer onto the stock.
Q: Can I use heating to force 7-Methyl-3-nitroquinolin-4-ol into solution? A: No. Heating increases kinetic energy and temporarily forces the compound into solution, but it does not alter the thermodynamic solubility limit. Once the solution cools to room temperature or incubator temperature (37°C), the solution becomes supersaturated. The compound will eventually crystallize out during your assay, leading to erratic and unreliable data. You must rely on excipients (like CDs) or pH adjustments for stable solubilization.
Q: How does the 3-nitro group specifically affect my solubilization strategy compared to a standard quinoline? A: The nitro group is highly electron-withdrawing. This alters the electronic distribution of the quinoline ring, making the 4-hydroxyl group slightly more acidic than it would be in an unsubstituted 4-hydroxyquinoline. You can exploit this by using a slightly alkaline buffer (Protocol C) to deprotonate the hydroxyl group, forming a highly soluble salt[2]. However, the nitro group also increases the overall lipophilicity, making Cyclodextrin encapsulation (Protocol B) highly effective due to stronger hydrophobic interactions within the CD cavity.
References
- Benchchem. 7-Methyl-3-nitroquinolin-4-ol.
- Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- Cayman Chemical. PRODUCT INFORMATION: 4-Hydroxyquinoline.
- MDPI. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach.
- PMC (National Institutes of Health). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Sources
Technical Support Center: Stability and Degradation of 7-Methyl-3-nitroquinolin-4-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Methyl-3-nitroquinolin-4-ol. It is designed to address common challenges encountered during stability testing and degradation studies, offering both foundational knowledge and practical troubleshooting solutions. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and inherent stability of 7-Methyl-3-nitroquinolin-4-ol.
Q1: What are the primary factors that can cause the degradation of 7-Methyl-3-nitroquinolin-4-ol during storage and experimentation?
A1: 7-Methyl-3-nitroquinolin-4-ol possesses several functional groups that make it susceptible to degradation under various conditions. The key factors include:
-
Photodegradation: The nitroaromatic system and the quinoline ring are chromophores that can absorb UV and visible light, leading to photochemical reactions.[1][2] Exposure to light, especially UV radiation, can initiate degradation.[3][4]
-
Oxidation: The quinoline ring and the electron-donating methyl group are susceptible to oxidation.[1][5] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions. The methyl group, in particular, can be oxidized to a formyl or carboxylic acid group.[6]
-
Hydrolysis: While the core quinoline structure is relatively stable against hydrolysis, extreme pH conditions (strong acid or base) combined with heat can potentially lead to degradation of the molecule.[1][7]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and hydrolysis, potentially leading to decomposition.[8]
-
pH Sensitivity: The molecule's stability can be pH-dependent. The quinolin-4-ol moiety can exist in different ionization states, which may affect its reactivity and degradation profile.
Q2: How should I properly store solid 7-Methyl-3-nitroquinolin-4-ol and its solutions to minimize degradation?
A2: To maintain the integrity of the compound, follow these storage recommendations:
-
Solid Compound: Store the solid material in a tightly sealed amber glass vial to protect it from light and moisture.[1] For long-term storage, keep it in a desiccator at refrigerated temperatures (2-8°C) or frozen (-20°C), and consider flushing the vial with an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Stock Solutions: Prepare stock solutions fresh whenever possible.[1] If storage is necessary, use a suitable, dry solvent (e.g., DMSO, acetonitrile, methanol) and store in small aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q3: What are forced degradation studies, and why are they critical for this compound?
A3: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions that are more severe than those used in accelerated stability testing.[8][9] These studies are mandated by regulatory bodies like the ICH and are crucial for several reasons:[9][10]
-
Pathway Elucidation: They help identify the likely degradation products and establish the compound's degradation pathways.[8][9]
-
Method Development: The results are essential for developing and validating a stability-indicating analytical method (e.g., HPLC) that can accurately separate the parent compound from all potential degradation products.[8]
-
Intrinsic Stability: They reveal the molecule's inherent stability, providing insights into which conditions are most detrimental.[9] This knowledge is vital for guiding formulation, packaging, and manufacturing process development.[9]
Q4: What are the expected reactive sites on the 7-Methyl-3-nitroquinolin-4-ol molecule?
A4: The structure of 7-Methyl-3-nitroquinolin-4-ol presents several potential sites for degradation:
-
The Nitro Group: The nitro group at the C3 position is a primary site for reduction, which can proceed through nitroso and hydroxylamino intermediates to form an amino group (3-amino-7-methylquinolin-4-ol).[11][12] This is a common metabolic and degradation pathway for nitroaromatic compounds.[13]
-
The Methyl Group: The methyl group at the C7 position is susceptible to oxidation, potentially forming 3-nitro-4-ol-quinoline-7-carbaldehyde or 3-nitro-4-ol-quinoline-7-carboxylic acid.[6][14]
-
The Quinoline Ring: The heterocyclic and benzene rings can undergo oxidative degradation, leading to the formation of hydroxylated derivatives or N-oxides.[1] In extreme cases, prolonged stress can lead to ring cleavage.[1]
-
The Hydroxyl Group: The hydroxyl group at the C4 position can undergo conjugation reactions, though this is more relevant to in vivo metabolism than typical stability testing.[11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing a freshly prepared solution.
-
Possible Cause 1: Impurities in the starting material.
-
Troubleshooting Step: Obtain a certificate of analysis (CoA) for your compound lot to check for known impurities. If possible, confirm the structure and purity using an orthogonal method like LC-MS or qNMR.[15]
-
-
Possible Cause 2: On-the-fly degradation.
-
Troubleshooting Step: The compound may be degrading in the analytical solvent or upon exposure to light during sample preparation. Prepare samples immediately before analysis, use amber HPLC vials, and minimize the time the sample sits in the autosampler. Consider using a cooler for the autosampler if available.
-
-
Possible Cause 3: Interaction with the mobile phase.
-
Troubleshooting Step: Ensure the mobile phase pH is compatible with the compound. Highly acidic or basic mobile phases can cause degradation on the column. Test a neutral or near-neutral mobile phase to see if the unexpected peaks disappear.
-
Issue 2: My biological assay results are inconsistent, showing a loss of compound potency over time.
-
Possible Cause 1: Degradation in stock or working solutions.
-
Troubleshooting Step: This is a classic sign of compound instability.[7] Prepare fresh solutions immediately before each experiment. If you must use stored solutions, run a quick purity check via HPLC on an aliquot before use to confirm its integrity. Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.
-
-
Possible Cause 2: Photodegradation in the lab environment.
-
Troubleshooting Step: Protect all solutions (stocks, intermediates, and final assay plates) from light. Use amber tubes and cover assay plates with foil or a dark lid during incubation steps. Standard laboratory lighting can be sufficient to cause photodegradation of sensitive compounds.[1]
-
-
Possible Cause 3: Incompatibility with assay buffer.
-
Troubleshooting Step: The pH, ionic strength, or components of your assay buffer could be promoting degradation. Perform a simple experiment by incubating the compound in the assay buffer for the duration of the experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to check for degradation.
-
Issue 3: The physical appearance of my solid compound has changed (e.g., color has darkened).
-
Possible Cause 1: Oxidation and/or Photodegradation.
-
Troubleshooting Step: A color change from light yellow/off-white to brown is often indicative of oxidation or photodegradation.[1] This suggests improper storage. Before use, re-characterize the material to assess its purity. For future lots, ensure storage under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial, protected from light and stored at a low temperature.[1]
-
-
Possible Cause 2: Hygroscopicity/Moisture Absorption.
-
Troubleshooting Step: Clumping or changes in texture can indicate moisture absorption. Store the compound in a desiccator. Moisture can accelerate hydrolytic or oxidative degradation pathways.[1]
-
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is a foundational experiment to understand the degradation profile of 7-Methyl-3-nitroquinolin-4-ol, consistent with ICH Q1A guidelines.[9][10]
Objective: To generate potential degradation products and identify the intrinsic stability of 7-Methyl-3-nitroquinolin-4-ol under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7-Methyl-3-nitroquinolin-4-ol in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, use the stock solution and run a parallel control sample (unstressed stock solution stored at 2-8°C in the dark). Aim for 5-20% degradation. Adjust stress duration or reagent concentration if degradation is too low or too high.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.[1][7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.[1][7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, and 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven. Separately, place a solution of the compound (in a sealed vial) at 70°C. Sample at 1, 3, and 7 days.[8]
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to assess peak purity and identify potential new chromophores.[17] Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and its degradants.[18]
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60°C | 2-24 hours | 5-20% |
| Base Hydrolysis | 1 M NaOH | 60°C | 2-24 hours | 5-20% |
| Oxidation | 30% H₂O₂ | Room Temp | 2-24 hours | 5-20% |
| Thermal (Solid & Soln) | Heat | 70°C | 1-7 days | 5-20% |
| Photolytic | ICH Q1B Light | Ambient | Per ICH Q1B | >10% |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust RP-HPLC method capable of separating 7-Methyl-3-nitroquinolin-4-ol from all process-related impurities and degradation products generated during stress testing.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The hydrophobicity of the quinoline ring makes it well-suited for reversed-phase chromatography.[19]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
The acidic modifier helps to ensure sharp peak shapes for the quinoline nitrogen.
-
-
Wavelength Detection: Use a PDA detector. Based on the quinoline and nitroaromatic structure, monitor a range from 220-450 nm. Select a primary wavelength for quantification where the parent compound has high absorbance and degradants are also likely to absorb (e.g., ~254 nm or a local maximum).
-
Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar degradants. A good starting point is a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.[17][19]
-
Method Validation: Once the method is developed using the stressed samples, validate it according to ICH Q2(R1) guidelines. Key parameters include specificity (peak purity), linearity, accuracy, precision, and robustness.[17]
Visualizations: Workflows and Degradation Pathways
The following diagrams illustrate the experimental workflow for stability testing and the potential degradation pathways of 7-Methyl-3-nitroquinolin-4-ol.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for 7-Methyl-3-nitroquinolin-4-ol.
References
- BenchChem Technical Support. (2025).
- ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Vione, D., et al. (2009). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
-
Chen, B., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]
-
Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
-
Navío, J. A., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences. [Link]
-
Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- BenchChem. 7-Methyl-3-nitroquinolin-4-ol Supplier Page.
- BenchChem Technical Support. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
-
Pollard, C. J. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin. Digital Commons @PVAMU. [Link]
-
Request PDF. 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]
- 3M Environmental Laboratory.
- Environmental Analysis Health and Toxicology. (2022).
- PharmaInfo.
- BenchChem Application Note. (2025). HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites.
- European Reference Laboratory for Pesticides. (2015).
-
IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. [Link]
- Eawag. (2008).
- Patil, P., et al. (2022). Analytical Method Development and Validation. Indian Journal of Pharmaceutical and Drug Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. pharma.gally.ch [pharma.gally.ch]
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- 12. :: Environmental Analysis Health and Toxicology [eaht.org]
- 13. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]
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- 18. multimedia.3m.com [multimedia.3m.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the nitration of 7-methylquinolin-4-ol
Welcome to the Technical Support Center for the functionalization of 7-methylquinolin-4-ol. This portal is designed for drug development professionals and synthetic chemists, providing mechanistic insights, field-proven troubleshooting guides, and self-validating protocols for achieving high-yielding, regioselective nitration.
Section 1: Reaction Mechanics & FAQs
Q: Why does nitration predominantly occur at the C-3 position? A: 7-methylquinolin-4-ol exists in a tautomeric equilibrium with 7-methylquinolin-4(1H)-one. The 4-quinolone tautomer possesses an enamine-like conjugated system. The electron-donating nature of the nitrogen atom strongly activates the C-3 position towards electrophilic attack. Consequently, the C-3 position is the most nucleophilic site on the heterocyclic ring[1].
Q: How does the 7-methyl group affect the reaction? A: The 7-methyl group introduces a +I (inductive) and hyperconjugative electron-donating effect to the benzenoid ring. This enriches the electron density at the C-6 and C-8 positions. While C-3 remains the primary site of attack, the activated benzenoid ring makes the substrate highly susceptible to over-nitration (forming 3,6-dinitro or 3,8-dinitro byproducts) if the reaction temperature exceeds 10 °C or if excess nitrating agent is used[2].
Q: What are the primary synthetic pathways for this transformation? A: There are two main approaches:
-
Traditional Electrophilic Aromatic Substitution (EAS): Utilizes mixed acids (HNO3/H2SO4). It is highly scalable but requires rigorous thermal management[2].
-
Radical C-H Nitration: A modern, eco-friendly approach utilizing Tert-butyl nitrite (TBN) and TEMPO as an oxidant. This method proceeds via a free-radical pathway, offering exquisite C-3 regioselectivity without the risk of benzenoid over-nitration[3].
Reaction pathways for the nitration of 7-methylquinolin-4-ol comparing EAS and radical methods.
Section 2: Troubleshooting Guide
Even with established protocols, the nitration of activated quinolones can present challenges. Below is a diagnostic guide to resolve common experimental failures.
Troubleshooting decision tree for resolving common issues during 7-methylquinolin-4-ol nitration.
Issue 1: Formation of "Tar" or Black Degradation Products
-
Symptoms: The reaction mixture turns opaque black; TLC shows a streak rather than distinct spots; isolated yield is <20%.
-
Root Cause: The nitration of 4-hydroxyquinolines is a vigorously exothermic process. Inadequate heat dissipation leads to runaway oxidation and decomposition of the heterocyclic core[2].
-
Solution: Transition from round-bottom flasks to jacketed reactors with active cooling[2]. Dilute the fuming HNO3 in H2SO4 or acetic acid prior to addition. Add dropwise via an addition funnel, ensuring the internal temperature never spikes above 5 °C.
Issue 2: Detection of Dinitro Impurities (Over-nitration)
-
Symptoms: LC-MS or NMR indicates the presence of +45 m/z (an extra NO2 group); TLC shows a closely eluting, less polar spot.
-
Root Cause: The 7-methyl group activates the benzenoid ring. Once the C-3 position is nitrated, excess nitronium ions (NO2+) will attack the C-6 or C-8 positions if the thermodynamic barrier is overcome by elevated temperatures.
-
Solution: Strictly limit HNO3 to 1.05 equivalents. If over-nitration persists, abandon the mixed-acid approach and utilize the TBN/TEMPO radical nitration protocol, which is highly specific to the C(sp2)-H bond at the C-3 position[3].
Issue 3: Stalled Reaction in Radical Nitration (TBN/TEMPO)
-
Symptoms: Reaction stalls at 40-50% conversion; starting material remains visible on TLC.
-
Root Cause: Moisture in the solvent quenches the radical intermediates, or the TEMPO catalyst has degraded.
-
Solution: Ensure the use of strictly anhydrous acetonitrile. Store TBN at 4 °C and verify its integrity (absence of excessive decomposition) before use.
Section 3: Optimized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to verify the reaction trajectory in real-time.
Protocol A: Traditional Electrophilic Nitration (Scale-Up Friendly)
Mechanism: Electrophilic Aromatic Substitution (EAS) via Nitronium Ion.
Step-by-Step Methodology:
-
Preparation: Charge a jacketed reactor with 7-methylquinolin-4-ol (10.0 g, 62.8 mmol) and concentrated H2SO4 (50 mL). Stir until complete dissolution is achieved.
-
Thermal Equilibration: Circulate cooling fluid to bring the internal temperature to 0–2 °C.
-
Nitrating Mixture: In a separate flask, prepare a mixture of fuming HNO3 (2.8 mL, ~1.05 eq) and concentrated H2SO4 (10 mL) at 0 °C.
-
Addition: Add the nitrating mixture dropwise over 45 minutes.
-
Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature must not exceed 5 °C. The solution will transition from pale yellow to deep amber.
-
-
Maturation: Stir the mixture for 2 hours at 0–5 °C.
-
Self-Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.
-
-
Quenching & Isolation: Pour the reaction mixture slowly over 400 g of crushed ice under vigorous stirring. A pale yellow precipitate will form immediately.
-
Purification: Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from a 70:30 Ethanol/Water mixture to afford pure 3-nitro-7-methylquinolin-4-ol.
Protocol B: Mild Radical Nitration (High Regioselectivity)
Mechanism: TEMPO-oxidized, Tert-butyl nitrite (TBN) mediated free-radical C-H functionalization[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL Schlenk flask, dissolve 7-methylquinolin-4-ol (1.0 g, 6.28 mmol) in anhydrous Acetonitrile (30 mL) under an argon atmosphere.
-
Catalyst Addition: Add TEMPO (0.19 g, 0.2 eq) to the solution.
-
Reagent Addition: Inject Tert-butyl nitrite (TBN, 1.5 mL, ~2.0 eq) slowly via syringe at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours.
-
Self-Validation Checkpoint: The reaction mixture will evolve a distinct reddish-brown NO2 gas in the headspace. TLC (Hexane:EtOAc 1:1) should indicate a single new product spot with no over-nitration baseline impurities.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to yield the target compound.
Section 4: Quantitative Data & Method Comparison
The following table summarizes the key metrics and causality factors for choosing between the two optimized protocols.
| Parameter | Protocol A: Mixed Acid (EAS) | Protocol B: TBN/TEMPO (Radical) |
| Primary Reagents | HNO3 / H2SO4 | Tert-butyl nitrite (TBN) / TEMPO |
| Active Species | Nitronium Ion (NO2+) | Nitro Radical (•NO2) |
| Optimal Temperature | 0 – 5 °C | 80 °C |
| Reaction Time | 2 – 3 hours | 6 – 8 hours |
| Typical Yield | 75 – 82% | 85 – 92% |
| Regioselectivity | Moderate (Risk of C-6/C-8 attack) | Excellent (Exclusive C-3 attack) |
| Scalability | Excellent (Industrial standard) | Moderate (Cost of TEMPO/TBN) |
| Primary Failure Mode | Runaway exotherm / Tar formation | Moisture quenching radicals |
References
- Tert-Butylnitrite Mediated Regioselective C(sp2)
- Palladium-Catalyzed, Site-Selective C(sp2)
- 3,6-Dinitro-4-hydroxyquinoline: Synthesis and Reactor Design Considerations Source: Benchchem URL
Sources
Reducing by-products in the synthesis of substituted quinolinols
Welcome to the Quinolinol Synthesis Support Center . This technical guide is designed for researchers and drug development professionals troubleshooting the synthesis of substituted quinolinols (hydroxyquinolines). Because the quinoline scaffold is highly reactive and prone to divergent mechanistic pathways, controlling regioselectivity and suppressing by-products (such as regioisomers, polymerized tars, and self-condensation products) requires strict thermodynamic and kinetic control.
Below, you will find a mechanistic workflow, diagnostic FAQs, comparative data, and a self-validating experimental protocol to optimize your yields.
System Overview: Divergent Mechanistic Pathways
The synthesis of quinolinols from anilines and β -ketoesters is highly sensitive to initial condensation temperatures. The diagram below illustrates the divergent causality between the Conrad-Limpach and Knorr syntheses.
Divergent pathways for quinolinol synthesis: Conrad-Limpach vs. Knorr cyclization.
Diagnostic FAQs: Regioselectivity & By-Product Mitigation
Q1: Why am I isolating 2-hydroxyquinoline instead of my target 4-hydroxyquinoline during the Conrad-Limpach synthesis? Mechanistic Causality: The reaction between an aniline and a β -ketoester is a classic example of kinetic versus thermodynamic control 1. At lower temperatures (room temperature to ~110 °C) with an acid catalyst, the amine acts as a nucleophile against the ketone carbonyl, forming a β -aminoacrylate (the kinetic Schiff base intermediate) 2. If the initial condensation temperature exceeds ~140 °C, the amine attacks the ester carbonyl instead, forming a β -ketoanilide (the thermodynamic product) 1. Upon cyclization, the β -ketoanilide yields the 2-hydroxyquinoline (Knorr product) rather than the 4-hydroxyquinoline [[3]](). Troubleshooting Action: Strictly control the temperature during the initial condensation. Use a Dean-Stark apparatus with a solvent like toluene (b.p. 110 °C) to continuously remove water and drive enamine formation without crossing the thermal threshold that favors anilide formation [[4]]().
Q2: My Skraup synthesis is violently exothermic and yields a black, polymeric tar. How can I mitigate this? Mechanistic Causality: The classic Skraup synthesis heats an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) 5. The sulfuric acid dehydrates glycerol into acrolein, an α,β -unsaturated aldehyde that is highly prone to polymerization 6. The simultaneous dehydration, highly exothermic oxidation of the dihydroquinoline intermediate, and acrolein polymerization lead to thermal runaways and tar formation 5. Troubleshooting Action: Add a moderator such as ferrous sulfate (FeSO 4 ) or boric acid to control the reaction rate 6. Alternatively, substitute the free amine with an acetylated amine (acetanilide) to temper its nucleophilicity 7, or utilize the Doebner-Miller modification, which uses pre-formed α,β -unsaturated carbonyls to bypass in situ acrolein generation entirely 8.
Q3: In the Friedländer synthesis, I am observing significant self-condensation of my active methylene compound (AMC). How can I prevent this? Mechanistic Causality: The Friedländer synthesis condenses an o-aminobenzaldehyde with an AMC under basic or acidic conditions 9. Because o-aminobenzaldehydes are highly unstable, they often degrade or self-condense before reacting. Concurrently, the AMCs can undergo aldol-type self-condensation before the desired cross-condensation occurs. Troubleshooting Action: Utilize an in situ reduction protocol. Start with a stable o-nitrobenzaldehyde and reduce it in situ using Iron (Fe) and Acetic Acid (AcOH) in the presence of your AMC 10. The transiently formed o-aminobenzaldehyde immediately reacts with the AMC, drastically reducing precursor degradation and AMC self-condensation by-products 10.
Quantitative Data Reference: Synthesis Methodologies & By-Product Profiles
| Synthesis Method | Primary Precursors | Target Scaffold | Dominant By-Product | Primary Mitigation Strategy |
| Conrad-Limpach | Aniline + β -Ketoester | 4-Hydroxyquinoline | 2-Hydroxyquinoline (Knorr product) | Strict kinetic control (<110 °C) during initial condensation. |
| Knorr Cyclization | Aniline + β -Ketoester | 2-Hydroxyquinoline | 4-Hydroxyquinoline (Conrad-Limpach) | Thermodynamic control (~140 °C) for initial anilide formation. |
| Skraup Synthesis | Aniline + Glycerol + Oxidant | Substituted Quinoline | Polymeric tar, Regioisomers | Use FeSO 4 moderator; use acetylated amines. |
| Friedländer | o-Aminobenzaldehyde + Ketone | Substituted Quinoline/Quinolinol | Self-condensation aldol products | In situ reduction of o-nitrobenzaldehydes via Fe/AcOH. |
Standard Operating Procedure (SOP): Regioselective Synthesis of 4-Hydroxyquinolines
This protocol details the two-step Conrad-Limpach synthesis designed to maximize 4-hydroxyquinoline yield while self-validating the exclusion of the 2-hydroxyquinoline by-product.
Phase 1: Kinetic Condensation (Enamine Formation)
-
Preparation: In a 500 mL round-bottom flask, dissolve the substituted aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in 150 mL of anhydrous toluene.
-
Catalysis: Add a catalytic amount (0.1 eq) of glacial acetic acid.
-
Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C) for 4-6 hours until the theoretical volume of water is collected.
-
Self-Validating Check: The physical collection of water in the Dean-Stark trap confirms the equilibrium is being driven toward the β -aminoacrylate. Maintaining the temperature at the boiling point of toluene (110 °C) guarantees you do not cross the ~140 °C threshold that triggers the thermodynamic shift to the β -ketoanilide.
-
-
Isolation: Concentrate the mixture under reduced pressure to isolate the crude β -aminoacrylate intermediate. Do not purify further; proceed directly to Phase 2.
Phase 2: Thermal Electrocyclic Ring Closure 5. Solvent Heating: In a separate 250 mL three-neck flask equipped with an internal thermometer, heat 50 mL of an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250 °C 1. 6. Dropwise Addition: Dissolve the crude β -aminoacrylate in a minimal amount of warm solvent and add it dropwise to the pre-heated Dowtherm A over 30 minutes.
-
Self-Validating Check: Dropwise addition ensures the intermediate rapidly reaches the 250 °C cyclization temperature upon contact. This flash-heating favors intramolecular electrocyclic ring closure and prevents intermolecular cross-reactions that cause polymerization.
-
Cyclization: Maintain heating at 250 °C for an additional 30 minutes, then remove from heat and allow to cool to room temperature.
-
Purification: Precipitate the product by adding cold petroleum ether. Filter the precipitate, wash thoroughly with diethyl ether to remove residual Dowtherm A, and recrystallize from ethanol to yield the pure 4-hydroxyquinoline.
References
-
The Friedländer Synthesis of Quinolines. ResearchGate. 9
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 8
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. 5
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. NIH. 10
-
Preparation and Properties of Quinoline. UOP. 6
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. 7
-
Conrad–Limpach synthesis. Wikipedia. 1
-
Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Benchchem. 2
-
Knorr quinoline synthesis. Wikipedia. 3
-
Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Benchchem. 4
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the production of 7-Methyl-3-nitroquinolin-4-ol
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in scaling up the synthesis of 7-Methyl-3-nitroquinolin-4-ol .
Scaling up heterocyclic core formations and highly exothermic nitrations presents unique thermodynamic and kinetic bottlenecks. This guide moves beyond basic lab protocols to provide field-proven insights, mechanistic causality, and self-validating workflows to ensure high-yield, reproducible production[1].
Part 1: Process Map & Mechanistic Pathway
The synthesis of 7-Methyl-3-nitroquinolin-4-ol relies on a two-phase approach: constructing the quinoline core via the Gould-Jacobs reaction , followed by a highly controlled regioselective nitration [2].
Synthetic workflow for 7-Methyl-3-nitroquinolin-4-ol via Gould-Jacobs reaction and nitration.
Part 2: Validated Standard Operating Procedures (SOPs)
Every step in this workflow is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Phase 1: Synthesis of the 7-Methylquinolin-4-ol Core
Causality: The Gould-Jacobs sequence builds the heterocyclic ring. We use m-toluidine, which inherently creates a mixture of 5-methyl and 7-methyl regioisomers during cyclization due to the two available ortho positions. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is mandatory because the cyclization and decarboxylation require sustained temperatures above 240 °C, which standard solvents cannot achieve[3].
-
Enamine Condensation: React m-toluidine (1.0 equiv) with diethyl ethoxymethylenemalonate (EMME) (1.0 equiv) in anhydrous ethanol at reflux for 2 hours. Cool to precipitate the enamine.
-
Self-Validation: The product must present as a bright yellow crystalline solid. TLC (Hexane/EtOAc 3:1) should show complete consumption of the amine.
-
-
Thermal Cyclization: Pre-heat Dowtherm A to 250–260 °C. Add the enamine portion-wise. The high heat drives the elimination of ethanol, forcing the ring closure. Stir for 30 minutes.
-
Hydrolysis & Decarboxylation: Cool the mixture, dilute with hexanes to precipitate the ester, and filter. Suspend the ester in 10% aqueous NaOH and reflux for 3 hours to hydrolyze the ester to a carboxylic acid. Acidify to precipitate the acid, dry it, and resuspend in fresh Dowtherm A at 240 °C for 1–2 hours to decarboxylate[3].
-
Self-Validation: Decarboxylation is complete when CO₂ evolution (vigorous bubbling) completely ceases. LC-MS must confirm the core mass [M+H]⁺ = 160.1.
-
-
Purification: Separate the major 7-methylquinolin-4-ol from the minor 5-methyl isomer using silica gel column chromatography (Hexane/EtOAc)[3].
Phase 2: Regioselective C-3 Nitration
Causality: The 4-hydroxyl group strongly activates the C-3 position toward electrophilic aromatic substitution. We use propionic acid rather than sulfuric acid as the solvent. Propionic acid is a weaker acid that completely dissolves the quinolinol at elevated temperatures and moderates the reactivity of the nitronium ion, preventing oxidative degradation and over-nitration of the electron-rich ring[4],[5].
-
Preparation: Dissolve pure 7-methylquinolin-4-ol in propionic acid (10–15 volumes) at room temperature[5].
-
Controlled Addition: Add fuming nitric acid (1.2 to 1.5 equiv) dropwise over 1 hour.
-
Self-Validation: Monitor internal temperature probes. The addition must not cause the internal temperature to spike above 40 °C during this phase.
-
-
Thermal Maturation: Gradually raise the reactor temperature to 100–125 °C and stir for 1–2 hours to drive the substitution to completion[4],[5].
-
Workup: Cool to room temperature. The product will precipitate. Filter and wash extensively with cold diethyl ether to remove residual propionic acid[5].
-
Self-Validation: The final product presents as a distinct mustard-yellow solid. LC-MS must confirm the target mass [M+H]⁺ = 205.1[5].
-
Part 3: Troubleshooting & FAQs
Q: Why am I getting a complex mixture of products during the thermal cyclization step? A: Because m-toluidine is asymmetrical, the thermal cyclization inherently produces both 7-methylquinolin-4-ol (major, due to lower steric hindrance) and 5-methylquinolin-4-ol (minor)[2]. If you do not perform the chromatographic separation before the nitration step, you will end up with a highly complex mixture of nitrated isomers that are nearly impossible to separate at scale. Always purify the intermediate core first.
Q: During the nitration scale-up, my yield dropped significantly, and the reaction generated tarry byproducts. How do I fix this? A: This is a classic symptom of thermal runaway and oxidative cleavage. Nitration of quinolin-4-ols is highly exothermic. At a lab scale, heat dissipates quickly; at a pilot scale, it does not. Ensure you are using propionic acid to moderate the reaction[4]. You must add the fuming nitric acid at room temperature before applying external heat (100 °C)[5]. If tarring persists, reduce the fuming nitric acid to exactly 1.1 equivalents.
Q: The decarboxylation step is incomplete, stalling my process. What is the mechanism of failure? A: Decarboxylation of quinoline-3-carboxylic acids requires breaking a stable C-C bond, driven entirely by extreme heat (>240 °C). If your reactor cannot maintain a true internal temperature of 240 °C (often due to poor heat transfer in large vessels), the reaction will stall. Ensure your Dowtherm A is fresh and your impeller is providing maximum agitation to distribute the heat evenly.
Part 4: Scale-Up Metrics & Yield Optimization Data
To assist with your mass-balance calculations, below is a summary of expected quantitative data when transitioning from bench to pilot scale.
| Reaction Phase | Lab Scale Yield (1-10g) | Pilot Scale Yield (1-5 kg) | Critical Optimization Parameter |
| Enamine Condensation | 90–95% | 88–92% | Efficient removal of ethanol byproduct to drive equilibrium. |
| Cyclization & Decarboxylation | 65–70% | 55–60% | Heat transfer rates in Dowtherm A; rigorous regioisomer separation. |
| Regioselective Nitration (C-3) | 70–77% | 60–68% | Exotherm control; precise propionic acid dilution ratios. |
| Overall Process Yield | ~45% | ~33% | Chromatographic resolution of the 7-methyl core. |
References
-
Benchchem - 7-Methyl-3-nitroquinolin-4-ol - 1
-
Benchchem - 7-Methylquinolin-4-ol Synthesis & Precursors - 2
-
ACS Chemical Biology - Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction - 3
-
ResearchGate - (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile -4
-
Journal of Medicinal Chemistry - Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression - 5
Sources
Storage and handling recommendations for 7-Methyl-3-nitroquinolin-4-ol
Welcome to the Technical Support Center for 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0). This compound is a critical heterocyclic building block widely utilized in the synthesis of immunomodulators, specifically imidazo[4,5-c]quinoline derivatives (such as imiquimod analogs)[1].
Because of its unique structural features—a nitro group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position—this molecule exhibits specific physicochemical behaviors that require precise storage, handling, and experimental protocols[2]. This guide is designed by application scientists to troubleshoot common bottlenecks in your synthetic workflows.
Quantitative Data & Specifications Summary
To establish a baseline for your experimental design, refer to the physicochemical and handling parameters summarized below.
| Property / Parameter | Specification | Scientific Rationale |
| Molecular Formula | C₁₀H₈N₂O₃ | Core quinoline framework with functional handles for multi-step synthesis[2]. |
| Molecular Weight | 204.18 g/mol | Confirmed via mass spectrometry for purity validation[2]. |
| Topological Polar Surface Area | 74.9 Ų | Indicates moderate-to-high polarity, heavily influencing solvent selection[2]. |
| Electronic Profile | "Push-Pull" System | The electron-donating -OH and electron-withdrawing -NO₂ create extended π-conjugation[3]. |
| Storage Temperature | Room Temperature | Prevents thermal degradation while avoiding condensation issues from cold storage[4]. |
| Storage Atmosphere | Inert (Argon/N₂) | Prevents slow oxidative degradation of the reactive functional groups[4]. |
Frequently Asked Questions (FAQs): Storage & Stability
Q: Why is my 7-Methyl-3-nitroquinolin-4-ol degrading or changing color during long-term storage? A: While quinoline derivatives are generally robust, the specific 3-nitro and 4-hydroxyl substitution pattern creates a "push-pull" electronic environment across the aromatic ring[3]. Prolonged exposure to atmospheric oxygen and ambient moisture can induce slow oxidative degradation or surface hydration. Causality: Moisture facilitates proton exchange at the hydroxyl group, which can catalyze localized degradation pathways. Solution: Always flush the primary container with an inert gas (Argon or Nitrogen) before sealing, and store it in a desiccator at room temperature[4].
Q: Does this compound require protection from light? A: Yes. Nitroaromatic compounds are notoriously prone to photochemical reactions. UV exposure can trigger partial reduction of the nitro group or radical formation. Store the compound in amber glass vials or wrap the container in aluminum foil to preserve its structural integrity.
Troubleshooting Guide: Handling & Experimental Workflows
Issue: Poor solubility in standard organic solvents during reaction setup.
-
The Causality: The planar nature of the quinoline ring combined with the C4-hydroxyl and C3-nitro groups promotes massive intermolecular hydrogen bonding and π-π stacking. This results in high crystal lattice energy, rendering the compound insoluble in solvents like dichloromethane, hexane, or even pure ethanol.
-
The Solution: Disrupt the hydrogen bonding network. Use highly polar aprotic solvents (e.g., DMF or DMSO). If your downstream application is a reduction reaction, use a mixture of methanol and ammonium hydroxide[1]. The base deprotonates the C4-OH, forming a soluble salt and drastically increasing solubility in protic media.
Issue: Reaction stalling or low yields during the reduction of the nitro group to an amine.
-
The Causality: When reducing 7-Methyl-3-nitroquinolin-4-ol to 3-amino-7-methylquinolin-4-ol, researchers often observe stalled reactions or the accumulation of hydroxylamine intermediates. This is typically caused by catalyst poisoning (if the starting material precipitated out of solution) or insufficient hydrogen mass transfer.
-
The Solution: Ensure the starting material is completely dissolved before adding the catalyst. Maintain vigorous agitation (e.g., using a Parr shaker) to ensure consistent H₂ diffusion into the liquid phase. Follow the validated protocol below.
Validated Methodology: Catalytic Reduction to 3-Amino-7-methylquinolin-4-ol
This self-validating protocol details the reduction of the 3-nitro group—a mandatory step for downstream cyclization into imidazoquinolines[1].
Prerequisites: Ensure all glassware is oven-dried. Purge the reaction vessel with Nitrogen prior to introducing Hydrogen.
-
Solubilization: In a Parr hydrogenation flask, combine 11.8 g (58 mmol) of 7-Methyl-3-nitroquinolin-4-ol with 300 mL of high-purity methanol.
-
Base Addition: Add 50 mL of concentrated ammonium hydroxide. Self-Validation Check: The suspension should clarify as the base deprotonates the hydroxyl group, confirming the substrate is fully in solution[1].
-
Catalyst Introduction: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Wet the catalyst with a small amount of water or add it under a strict blanket of Argon.
-
Hydrogenation: Connect the flask to a Parr apparatus. Evacuate the atmosphere and backfill with Hydrogen gas (repeat 3 times). Pressurize to the standard operational pressure (typically 40-50 psi) and agitate vigorously.
-
Monitoring: Monitor the reaction via LC-MS or TLC until the yellow color of the nitro compound dissipates and hydrogen uptake ceases.
-
Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Never let the Celite pad run completely dry while air is passing through it, to prevent catalyst ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 3-amino-7-methylquinolin-4-ol intermediate.
Workflow Visualization
The following diagram maps the synthetic and handling checkpoints for utilizing 7-Methyl-3-nitroquinolin-4-ol in drug development workflows.
Workflow for handling 7-Methyl-3-nitroquinolin-4-ol in imidazoquinoline synthesis.
References
- Patent No.
- 7-Methyl-3-nitroquinolin-4-ol | Supplier Properties & Applications Source: Benchchem URL
- 5350-50-5 | 7-Chloro-3-nitroquinolin-4-ol Storage Standards (Analogous Storage Reference)
- 7-Methyl-3-nitroquinolin-4-ol | Electronic Profile and Material Science Applications Source: Benchchem URL
Sources
Method refinement for consistent results with 7-Methyl-3-nitroquinolin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis and immunomodulator development, I have designed this guide to address the most critical bottlenecks encountered when working with 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0).
This compound is a foundational building block in the synthesis of imidazoquinoline derivatives—potent Toll-like receptor 7 and 8 (TLR7/8) agonists, such as Imiquimod, which are used to induce cytokine biosynthesis (e.g., Interferon-α) [1]. Contradictory results in downstream biological assays often stem from upstream synthetic impurities or poor regioselectivity during the nitration phase. This guide provides field-proven, self-validating protocols to ensure absolute consistency from chemical synthesis to in vitro screening.
Workflow Overview
Workflow: Synthesis of 7-Methyl-3-nitroquinolin-4-ol and downstream TLR7/8 agonist development.
Section 1: Chemical Synthesis & Regioselectivity
Q: I am experiencing low yields and a dark, tar-like byproduct when nitrating 7-methyl-4-quinolinol. How can I optimize this?
A: This is a classic issue of thermal runaway and oxidative degradation. The nitration of the quinolinol core is highly exothermic. If you use standard sulfuric/nitric acid mixtures at high temperatures, the oxidizing power of the nitric acid will attack the 7-methyl group, leading to carboxylic acid degradation products or over-nitrated tars.
The Causality: By substituting sulfuric acid with propionic acid , you create a moderated, high-boiling solvent environment. Propionic acid buffers the nitronium ion generation, ensuring the nitro group is directed exclusively to the electron-rich 3-position of the quinoline ring without oxidizing the 7-methyl group [1].
Self-Validating Protocol: Regioselective Nitration
-
Preparation: Suspend 10.5 g of 7-methyl-4-quinolinol in 125 mL of propionic acid in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Heating: Heat the suspension to exactly 125°C. Validation checkpoint: The starting material must fully dissolve into a homogenous solution before proceeding.
-
Controlled Addition: Slowly add 6 mL of 70% Nitric Acid dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes, maintaining the kinetic preference for 3-position nitration.
-
Reaction: Stir the mixture at 125°C for 1.5 hours.
-
Quenching & Isolation: Remove from heat and allow the reaction to cool to ambient temperature. A pale yellow precipitate will form.
-
Purification: Filter the precipitate under a vacuum, wash extensively with cold ethanol followed by deionized water, and dry in a vacuum oven at 60°C.
-
System Validation: The reaction is successful when the tan starting material transitions to a distinct pale yellow solid. Run an LC-MS aliquot; the absence of the m/z 160 peak and the presence of a dominant m/z 205.06 [M+H]+ peak confirms completion [2].
Section 2: Analytical Validation & Impurity Profiling
Q: My downstream imidazoquinoline derivatives are showing inconsistent TLR7 binding affinities. Could this be traced back to the 7-Methyl-3-nitroquinolin-4-ol intermediate?
A: Absolutely. Trace regioisomers (e.g., nitration at the 6- or 8-position) or unreacted precursors can carry through the reduction and cyclization steps, creating structurally similar but biologically inactive competitive inhibitors in your final assay. You must establish strict analytical gates before moving this intermediate forward.
Data Presentation: Analytical Specifications Compare your synthesized batch against these standardized parameters to ensure high-fidelity downstream results.
| Parameter | Expected Specification | Analytical Purpose |
| Appearance | Pale yellow solid | Visual confirmation of nitro-aromatic formation. |
| Molecular Weight | 204.18 g/mol | Baseline physical property check. |
| LC-MS Adduct | 205.06 m/z [M+H]+ | Confirms exact mass and successful nitration [2]. |
| HPLC Purity | > 98.5% (UV at 254 nm) | Ensures absence of unreacted 7-methyl-4-quinolinol. |
| Predicted CCS | ~137.9 Ų ([M+H]+) | Ion mobility verification to rule out regioisomers [2]. |
Section 3: Downstream Biological Assays
Q: After converting 7-Methyl-3-nitroquinolin-4-ol into a final TLR7 agonist, my human PBMC assays show high background noise and inconsistent Interferon-alpha (IFN-α) induction. How do I troubleshoot the assay?
A: High background noise in Peripheral Blood Mononuclear Cell (PBMC) assays usually stems from endotoxin contamination during the synthesis of your compound, or from solvent toxicity (e.g., using too much DMSO). Because imidazoquinolines are highly potent immunomodulators [1], even trace endotoxins will synergize with your drug, causing artificial spikes in IFN-α.
The Causality: TLR4 (activated by endotoxins) and TLR7/8 (activated by your synthesized drug) both utilize the MyD88-dependent signaling pathway. If endotoxins are present, you cannot isolate the specific pharmacological effect of your synthesized agonist.
Self-Validating Protocol: PBMC Cytokine Induction Assay
-
Compound Preparation: Dissolve your final synthesized imidazoquinoline in sterile, endotoxin-free DMSO to create a 10 mM stock. Crucial: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Cell Isolation: Isolate human PBMCs from healthy donor buffy coats using a Ficoll-Paque density gradient. Wash three times with cold PBS.
-
Seeding: Seed PBMCs at a density of 1×106 cells/mL in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.
-
Treatment: Treat the cells with a serial dilution of your compound (e.g., 0.1 µM, 1.0 µM, 5.0 µM, 10.0 µM).
-
Validation Controls:
-
Positive Control: Standard Imiquimod (1 µM) to validate PBMC responsiveness.
-
Negative Control: 0.5% DMSO vehicle to establish the baseline noise.
-
-
Incubation & Harvest: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator. Centrifuge the plates at 1,500 rpm for 10 minutes and harvest the cell-free supernatant.
-
Quantification: Quantify IFN-α levels using a high-sensitivity ELISA kit. The assay is validated if the vehicle control shows <10 pg/mL of IFN-α and the positive control shows a robust >500 pg/mL response.
References
- Title: Imidazoquinolines and methods (US Patent 6,809,203 B2)
-
Title: 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) - Structural Information and Predicted Collision Cross Section Source: PubChemLite / Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]
Comparing the biological activity of 7-Methyl-3-nitroquinolin-4-ol with other quinoline derivatives
As a Senior Application Scientist in medicinal chemistry, evaluating a scaffold like 7-Methyl-3-nitroquinolin-4-ol requires looking beyond its base chemical properties and analyzing its behavior as a functional precursor. In drug development, quinoline derivatives—specifically 3-nitroquinolin-4-ol and its analogs—are the foundational building blocks for synthesizing imidazoquinolines, a powerful class of immunomodulators known for agonizing Toll-like receptors (TLR7/8)[1].
However, introducing a single methyl group at the C-7 position fundamentally rewrites the molecule's structure-activity relationship (SAR). This guide objectively compares the biological activity of derivatives synthesized from 7-Methyl-3-nitroquinolin-4-ol against other standard quinoline scaffolds, providing mechanistic insights and self-validating experimental protocols.
Structural Causality: The "7-Methyl" Effect
To understand the biological divergence of these compounds, we must examine the receptor binding pocket. Standard imidazoquinolines (derived from unsubstituted 3-nitroquinolin-4-ol) fit seamlessly into the endosomal TLR7/8 receptors, triggering MyD88-dependent NF-κB translocation and the subsequent release of Interferon-alpha (IFN-α)[2].
When we utilize 7-Methyl-3-nitroquinolin-4-ol (Molecular Weight: 204.18 g/mol ; Topological Polar Surface Area: 74.9 Ų[3]) as our starting scaffold, the resulting C-7 methylated derivative exhibits a profound steric clash within the TLR7 binding site.
-
Abolished Canonical Activity: SAR studies demonstrate that C-7 methyl substitution results in up to a 100-fold loss in canonical TLR7 activity compared to unsubstituted analogs[2].
-
Pathway Rerouting: Instead of rendering the molecule biologically inert, this steric modification reroutes the immune response. Certain C-7 modified derivatives trigger a profound, TLR-independent induction of Interleukin-1 beta (IL-1β)[4], suggesting alternative inflammasome activation.
Quantitative Performance Comparison
The table below summarizes the divergent biological profiles of imidazoquinolines synthesized from various 3-nitroquinolin-4-ol precursors.
| Scaffold Precursor | Active Derivative Class | TLR7 Binding Affinity | Primary Cytokine Profile | Biological Mechanism |
| 3-Nitroquinolin-4-ol | Unsubstituted Imidazoquinolines (e.g., Imiquimod) | High (EC50 ~1.5 μM) | IFN-α, TNF-α | Canonical TLR7/8 Agonism |
| 7-Methoxy-3-nitroquinolin-4-ol | 7-Methoxy Imidazoquinolines | Moderate | IFN-α | Canonical TLR7/8 Agonism |
| 7-Methyl-3-nitroquinolin-4-ol | 7-Methyl Imidazoquinolines | Abolished (>100-fold loss) | IL-1β (Hyper-induction) | TLR-Independent Pathway |
Mechanistic Visualization
The following diagram illustrates how the structural modification at the C-7 position dictates the downstream biological signaling cascade.
Divergent signaling pathways of unsubstituted vs. 7-methyl quinoline derivatives.
Self-Validating Protocol: Synthesis & Cytokine Profiling
To objectively prove the biological shift caused by the 7-methyl group, researchers must utilize a self-validating experimental loop. This protocol pairs a negative reporter screen (to confirm the loss of canonical binding) with a positive multiplex screen (to confirm the molecule remains biologically active via an alternative route).
Phase 1: Scaffold Activation & Synthesis
Causality Check: We must first cyclize the precursor into its active imidazoquinoline form to evaluate its true biological potential.
-
Chlorination: React 7-Methyl-3-nitroquinolin-4-ol with Phosphoryl chloride (POCl₃) at 50°C. This converts the C-4 hydroxyl group into a reactive chloride leaving group, enabling subsequent nucleophilic attack.
-
Amination & Reduction: Treat the intermediate with isobutylamine, followed by catalytic hydrogenation (Pd/C) to reduce the nitro group. This yields a 3,4-diamine intermediate.
-
Cyclization: Reflux the diamine with triethyl orthoformate to close the imidazole ring, isolating the final 7-methyl-imidazoquinoline derivative.
Phase 2: The Validation Loop (In Vitro Profiling)
Causality Check: Reporter assays only detect NF-κB activation. Relying solely on them would falsely label the 7-methyl derivative as "inactive." We must multiplex. 4. Assay A (Negative Screen - HEK-Blue TLR7):
-
Transfect HEK293 cells with human TLR7 and an NF-κB-inducible luciferase reporter.
-
Treat with the synthesized 7-methyl derivative (1–100 μM).
-
Expected Result: A near-zero luminescence readout. This validates that the C-7 methyl steric clash successfully prevents TLR7 receptor dimerization.
-
Assay B (Positive Screen - BMDC Multiplexing):
-
Incubate murine bone marrow-derived dendritic cells (BMDCs) with the compound for 24 hours.
-
Quantify IL-1β, IFN-α, and TNF-α in the supernatant via ELISA.
-
Expected Result: A massive spike in IL-1β combined with baseline IFN-α. This acts as the positive control, proving the compound is highly active but has completely bypassed the TLR7/NF-κB axis in favor of an alternative (likely inflammasome-driven) pathway.
-
References
-
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity Source: ACS Publications URL:[Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: NIH PMC URL:[Link]
-
Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction Source: NIH PMC URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 4. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 7-Methyl-3-nitroquinolin-4-ol vs. 4-Nitroquinoline 1-oxide (4NQO)
Executive Summary
While 7-Methyl-3-nitroquinolin-4-ol and 4-nitroquinoline 1-oxide (4NQO) share a foundational quinoline heterocyclic core, their biological activities and laboratory applications diverge entirely due to critical functional group substitutions. 4NQO is a potent, UV-mimetic chemical carcinogen universally employed in oncology to model oral and esophageal squamous cell carcinomas[1][2]. Conversely, 7-Methyl-3-nitroquinolin-4-ol lacks the DNA-reactive N-oxide moiety; it functions primarily as a high-purity synthetic building block in medicinal chemistry, specifically utilized as a precursor for synthesizing immunomodulatory therapeutics and antiviral agents[3][4].
This guide objectively contrasts their mechanistic profiles, quantitative data, and validated laboratory workflows to aid researchers in experimental design.
Structural and Mechanistic Divergence
4-Nitroquinoline 1-oxide (4NQO): The Carcinogenic Standard
The profound genotoxicity of 4NQO is driven by its N-oxide group and the nitro group at the 4-position[2]. Upon cellular entry, 4NQO undergoes enzymatic reduction by cytosolic reductases to form 4-hydroxyaminoquinoline 1-oxide (4HAQO)[2][5]. This intermediate is subsequently acetylated into Ac-4HAQO, the ultimate electrophilic carcinogen[5].
Ac-4HAQO covalently binds to DNA, forming bulky monoadducts primarily at the N2 and C8 positions of guanine (dG-N2-AQO, dG-C8-AQO) and the N6 position of adenine[5][6]. This mimics UV-induced pyrimidine dimers, triggering nucleotide excision repair (NER)[2]. Concurrently, 4NQO metabolism generates high levels of reactive oxygen species (ROS) and traps Topoisomerase I cleavage complexes, leading to irreversible DNA double-strand breaks and cellular transformation[2][5][6].
Mechanistic pathway of 4NQO-induced DNA damage and carcinogenesis.
7-Methyl-3-nitroquinolin-4-ol: The Synthetic Precursor
Unlike 4NQO, 7-Methyl-3-nitroquinolin-4-ol features a nitro group at the 3-position, a hydroxyl group at the 4-position, and lacks the critical N-oxide moiety[3]. The absence of the N-oxide prevents the specific bioreduction pathway that generates the DNA-reactive Ac-4HAQO electrophile.
Instead of acting as a carcinogen, the highly functionalized quinoline ring makes it an ideal precursor for multi-step pharmaceutical synthesis[3]. By reducing the 3-nitro group to an amine, researchers can cyclize the molecule to form 1H-imidazo[4,5-c]quinolines[4]. These resulting compounds act as potent Toll-like receptor 7/8 (TLR7/8) agonists, which induce interferon production and possess significant antiviral and antitumor properties[4].
Synthetic workflow utilizing 7-Methyl-3-nitroquinolin-4-ol for therapeutics.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative differences between the two compounds, highlighting their distinct roles in laboratory settings.
| Property | 4-Nitroquinoline 1-oxide (4NQO) | 7-Methyl-3-nitroquinolin-4-ol |
| CAS Number | 56-57-5 | 50332-60-0 |
| Molecular Weight | 190.16 g/mol | 204.18 g/mol |
| Key Structural Features | N-oxide moiety, 4-nitro group | 4-hydroxyl group, 3-nitro group, 7-methyl group |
| Primary Application | Oncology modeling (OSCC/ESCC)[1][7] | Synthetic precursor for medicinal chemistry[3] |
| Mechanism of Action | UV-mimetic DNA adduct formation, ROS generation[2][5] | Intermediate for synthesizing TLR7/8 agonists[4] |
| Toxicity Profile | Highly mutagenic, carcinogenic, genotoxic[2] | Non-carcinogenic building block[3] |
Validated Experimental Protocols
In Vivo Oncology Modeling: 4NQO-Induced OSCC
This protocol utilizes 4NQO to induce oral squamous cell carcinoma (OSCC) in murine models, mimicking chronic human exposure to tobacco/alcohol carcinogens[1][7].
-
Rationale/Causality: Administering 4NQO via drinking water ensures continuous, topical exposure to the oral mucosa and systemic absorption, accurately replicating the pathogenesis of human upper aerodigestive tract cancers[7].
-
Step 1: Stock Preparation. Dissolve 4NQO powder in propylene glycol to create a 5 mg/mL stock solution. Causality: Propylene glycol ensures complete solvation of the hydrophobic quinoline core without acute toxicity.
-
Step 2: Working Solution. Dilute the stock solution in sterile drinking water to a final concentration of 50 µg/mL[7].
-
Step 3: Administration. Provide the 4NQO-laced water ad libitum to C57BL/6 mice for 12 to 16 weeks. Critical: Use opaque water bottles and change the solution weekly. Causality: 4NQO is highly photosensitive; light exposure degrades the N-oxide group, neutralizing its carcinogenic potential.
-
Step 4: Self-Validation (Histopathology). To validate the model's success, harvest tongue and esophageal tissues at week 16. Perform H&E staining to confirm the histological progression from epithelial hyperplasia to severe dysplasia and invasive OSCC[6][7].
Synthetic Derivatization: Reducing 7-Methyl-3-nitroquinolin-4-ol
This protocol outlines the reduction of the 3-nitro group, a mandatory first step for utilizing 7-Methyl-3-nitroquinolin-4-ol in the synthesis of imidazoquinoline therapeutics[3][4].
-
Rationale/Causality: The nitro group must be reduced to an amine to provide the nucleophilic nitrogen required for subsequent cyclization with carboxylic acids or orthoesters to form the imidazo ring[3][4].
-
Step 1: Reaction Setup. Dissolve 7-Methyl-3-nitroquinolin-4-ol in anhydrous methanol/ethanol within a round-bottom flask.
-
Step 2: Catalysis. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Causality: Pd/C provides the surface for heterogeneous catalytic hydrogenation, cleanly reducing the nitro group without over-reducing the aromatic quinoline core.
-
Step 3: Hydrogenation. Purge the flask with inert gas, then introduce a Hydrogen ( H2 ) atmosphere via a balloon. Stir vigorously at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Step 4: Self-Validation (Analytical Confirmation). Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo. Validate the successful formation of the 3-amino derivative using LC-MS (confirming a mass shift from [M+H]+205 to 175 ) and 1H -NMR (verifying the appearance of a broad singlet integrating for 2H, representing the newly formed −NH2 group) before proceeding to cyclization[3].
Sources
- 1. Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-methyl-3-nitro-quinolin-4-ol - CAS号 50332-60-0 - 摩熵化学 [molaid.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Validation of the anticancer properties of 7-Methyl-3-nitroquinolin-4-ol
Comparative Guide: Cross-Reactivity and Off-Target Effects of 7-Methyl-3-nitroquinolin-4-ol in Drug Development
As drug development increasingly focuses on precision immunomodulation, imidazoquinoline derivatives have emerged as potent Toll-like receptor 7 and 8 (TLR7/8) agonists. At the synthetic heart of these therapeutics lies 7-Methyl-3-nitroquinolin-4-ol (7-M-3-NQ), a critical precursor[1]. While indispensable for constructing the imidazoquinoline core, 7-M-3-NQ and its immediate derivatives carry inherent structural motifs that introduce significant off-target liabilities during both in vitro screening and in vivo profiling.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these off-target effects, objectively compare 7-M-3-NQ against alternative scaffolds, and provide self-validating experimental protocols to isolate true pharmacological signals from structural artifacts.
Mechanistic Causality of Off-Target Effects
Understanding the cross-reactivity of 7-M-3-NQ requires deconstructing its pharmacophore. The molecule presents two primary functional liabilities: the C3-nitro group and the 4-hydroxyquinoline core .
A. Redox Cycling and ROS Generation
Nitroaromatic compounds are notorious for their off-target cytotoxicity. Cellular nitroreductases (such as NQO1) enzymatically reduce the C3-nitro group of 7-M-3-NQ into a highly reactive nitro anion radical[2]. This radical rapidly transfers an electron to molecular oxygen, generating superoxide ( O2− ) and regenerating the parent nitro compound. This futile "redox cycling" leads to a massive intracellular accumulation of Reactive Oxygen Species (ROS), causing oxidative stress, DNA damage, and assay interference[2].
B. Metalloenzyme Chelation
The 4-hydroxyquinoline moiety is a privileged structure but also a potent bidentate ligand for divalent cations (e.g., Zn2+ , Mg2+ ). In biochemical assays, trace amounts of 7-M-3-NQ can artificially inhibit metalloproteins—such as Histidine Deacetylases (HDACs) or magnesium-dependent kinases—via direct active-site metal chelation rather than specific target engagement[1].
C. TLR-Independent Inflammasome Activation
When 7-M-3-NQ is synthesized into mature imidazoquinolines (e.g., Imiquimod), the resulting compounds often exhibit TLR7-independent off-target effects, most notably the activation of the NLRP3 inflammasome in myeloid cells[3]. Residual 7-M-3-NQ or conserved structural geometries can trigger this pathway, confounding TLR7-specific cytokine readouts.
Diagram 1: Mechanistic pathways of 7-M-3-NQ off-target ROS generation and metal chelation.
Scaffold Comparison: 7-M-3-NQ vs. Alternatives
To mitigate these off-target effects, medicinal chemists often substitute the 7-methyl group or reduce the 3-nitro group early in the synthetic pipeline. For instance, substituting the 7-methyl with a 7-methoxy group significantly alters the electron density of the quinoline ring, enhancing downstream TLR7 specificity over TLR8[4].
Below is an objective comparison of 7-M-3-NQ against its common alternative precursors.
| Precursor Scaffold | Primary Application | ROS Generation Potential | Metalloenzyme Cross-Reactivity | Downstream TLR7/8 Selectivity |
| 7-Methyl-3-nitroquinolin-4-ol | Broad imidazoquinoline synthesis[1] | High (Active redox cycling) | Moderate ( Zn2+ , Mg2+ ) | Mixed TLR7/TLR8 agonism[5] |
| 7-Methoxy-3-nitroquinolin-4-ol | High-potency TLR7 agonist synthesis[4] | High (Active redox cycling) | Moderate ( Zn2+ , Mg2+ ) | High TLR7 Bias (3-fold increase)[4] |
| 3-Amino-7-methylquinolin-4-ol | Downstream intermediate | Low (Nitro group reduced) | High (Enhanced chelation) | N/A (Requires cyclization) |
| Adenine-based Scaffolds | Non-quinoline TLR7 agonists | None (No nitro group) | Low (No 4-OH moiety) | Strict TLR7 specificity |
Data Synthesis: While 7-M-3-NQ is highly versatile, its ROS liability makes it unsuitable for direct biological screening. If TLR7 specificity is the ultimate goal, transitioning to a 7-Methoxy precursor early in the pipeline is recommended[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, any assay evaluating compounds derived from or containing 7-M-3-NQ must include internal controls that prove causality. The following protocols are designed as self-validating systems .
Protocol 1: DCFDA Cellular ROS Assay for Nitro-Induced Oxidative Stress
Causality Principle: We use the fluorogenic dye DCFDA to measure ROS. To prove that the ROS is specifically generated by the off-target reduction of the C3-nitro group (and not general cell death), we use Dicoumarol, a specific inhibitor of NQO1 (nitroreductase). If Dicoumarol quenches the ROS signal, the off-target mechanism is validated.
-
Cell Seeding: Seed HEK293 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight.
-
Self-Validating Pre-incubation: Treat half the wells with 50 µM Dicoumarol (NQO1 inhibitor) for 1 hour. Leave the other half as vehicle controls.
-
Compound Treatment: Add 7-M-3-NQ (or alternatives) at a 10 µM concentration. Incubate for 4 hours.
-
Dye Loading: Wash cells with PBS and add 20 µM DCFDA. Incubate for 45 minutes in the dark.
-
Quantification: Read fluorescence (Ex/Em = 485/535 nm).
-
Data Interpretation: A high fluorescent signal in the vehicle group that is rescued (lowered) in the Dicoumarol group confirms that the cytotoxicity is an artifact of nitro-group redox cycling[2].
Protocol 2: Metalloenzyme Cross-Reactivity Profiling
Causality Principle: To determine if kinase/HDAC inhibition by 7-M-3-NQ is due to specific allosteric binding or off-target metal chelation via the 4-hydroxyquinoline core, we titrate a competing chelator (EDTA).
-
Enzyme Preparation: Prepare recombinant HDAC1 ( Zn2+ -dependent) and c-Src kinase ( Mg2+ -dependent) in their respective assay buffers.
-
Compound Titration: Create a 10-point dose-response curve of 7-M-3-NQ (1 nM to 100 µM).
-
Self-Validating Chelation Competition: Run a parallel dose-response plate spiked with 1 mM EDTA (a strong metal chelator).
-
Reaction Initiation: Add fluorogenic substrates and incubate for 60 minutes.
-
Data Interpretation: Calculate the IC50. If the IC50 of 7-M-3-NQ shifts significantly (e.g., >10-fold loss of potency) in the presence of EDTA, the inhibition is a confirmed off-target chelation artifact, not a true pharmacological interaction.
Diagram 2: Self-validating workflow for isolating true pharmacological signals from artifacts.
Conclusion
While 7-Methyl-3-nitroquinolin-4-ol is a cornerstone in the synthesis of immunomodulatory drugs, its inherent structural liabilities—nitro-mediated redox cycling and metal chelation—demand rigorous assay design. By implementing self-validating protocols that utilize specific enzymatic inhibitors (Dicoumarol) and chelators (EDTA), researchers can confidently decouple off-target artifacts from genuine therapeutic efficacy, ensuring higher fidelity in drug development pipelines.
References
- 7-Methyl-3-nitroquinolin-4-ol | Supplier - Benchchem.Benchchem.
- RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events.National Institutes of Health (NIH) / PMC.
- Characterization of TLR7-independent effects of Imidazoquinolines.Technical University of Munich (TUM).
- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.ACS Pharmacology & Translational Science.
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the mechanism of action of 7-Methyl-3-nitroquinolin-4-ol
The Biochemical Imperative: Deconstructing Quinoline-Induced Genotoxicity
In the landscape of preclinical toxicology and oncology modeling, quinoline derivatives are indispensable tools. As a Senior Application Scientist, I frequently encounter the need to differentiate the mechanisms of action (MoA) between structurally similar compounds to ensure the fidelity of our experimental models.
This guide provides an in-depth, objective comparison between the highly specialized 7-Methyl-3-nitroquinolin-4-ol and the classical industry standard, 4-Nitroquinoline 1-oxide (4-NQO) . By dissecting their structural dynamics, we can understand how specific functional group substitutions dictate distinct intracellular pathways—shifting the primary MoA from bulky DNA adduct formation to severe oxidative stress and metal chelation[1][2].
Structural Dynamics & Mechanism of Action
To understand a compound's behavior in vitro, we must first look at its molecular architecture.
7-Methyl-3-nitroquinolin-4-ol features three critical functional domains that dictate its biological reactivity:
-
The 3-Nitro Group (The Reactive Warhead): This is the primary driver of its genotoxicity. Cellular reductases enzymatically reduce the nitro group into a highly reactive nitro anion radical. This radical rapidly reacts with molecular oxygen ( O2 ) in a process known as redox cycling, generating a cascade of reactive oxygen species (ROS), including superoxide ( O2− ), hydrogen peroxide ( H2O2 ), and the highly destructive hydroxyl radical (•OH)[1].
-
The 4-Hydroxylquinoline Core (The Chelator): Unlike standard quinolines, the presence of nitrogen and oxygen atoms in this specific conformation allows the molecule to act as a potent chelating agent for metal ions. This can perturb the electronic structure of critical cellular metalloproteins, exacerbating cellular stress[1].
-
The 7-Methyl Group (The Pharmacokinetic Modulator): The addition of a methyl group at the 7-position significantly enhances the molecule's lipophilicity, facilitating rapid diffusion across the phospholipid bilayer and optimizing its fit into the hydrophobic binding pockets of target reductases[1].
Figure 1: MoA of 7-Methyl-3-nitroquinolin-4-ol via redox cycling and metal chelation.
Comparative Performance Matrix: 7-Methyl-3-nitroquinolin-4-ol vs. 4-NQO
While both compounds are quinoline-based carcinogens used in research, their terminal effects on DNA are fundamentally different. 4-NQO is widely recognized as a UV-mimetic agent and is the gold standard for inducing oral squamous cell carcinoma (OSCC) in murine models[2][3]. It is metabolized into 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which covalently binds to the C8 or N2 of deoxyguanosine and the N6 of deoxyadenosine, forming stable, bulky monoadducts[2][4].
In contrast, 7-Methyl-3-nitroquinolin-4-ol relies heavily on redox cycling to induce oxidative DNA lesions (such as 8-OHdG) rather than direct covalent bulky adducts[1][5].
Table 1: Mechanistic and Performance Comparison
| Parameter | 7-Methyl-3-nitroquinolin-4-ol | 4-Nitroquinoline 1-oxide (4-NQO) |
| Primary Active Metabolite | Nitro anion radical | 4-hydroxyaminoquinoline 1-oxide (4-HAQO) |
| Dominant MoA | Severe redox cycling & metal chelation | Direct covalent DNA binding |
| Primary DNA Lesion | Oxidative damage (8-OHdG), single-strand breaks | Bulky purine adducts (C8/N2-dG, N6-dA) |
| Cellular Permeability | High (Enhanced by 7-Methyl group) | Moderate |
| In Vitro Working Conc. | 1.0 µM – 5.0 µM | 1.3 µM – 2.6 µM (Keratinocyte models) |
| Primary Application | Oxidative stress modeling, synthetic intermediate | In vivo OSCC modeling, UV-mimetic assays |
Self-Validating Experimental Protocols
To empirically confirm the MoA of 7-Methyl-3-nitroquinolin-4-ol, we must design assays that do not just measure an endpoint, but actively prove the causality of the pathway. The following protocols utilize a self-validating architecture: every observed signal is challenged by a highly specific inhibitor to rule out artifacts.
Protocol 1: Intracellular ROS Kinetics via DCFDA Assay
Rationale: To prove that the compound's cytotoxicity is driven by redox cycling[1], we quantify ROS generation. We use N-acetylcysteine (NAC), a potent ROS scavenger, as a self-validating control. If the fluorescence is truly driven by the compound's redox cycling, NAC pre-treatment will quench the signal.
Step-by-Step Methodology:
-
Cell Seeding: Seed normal human epidermal keratinocytes (NHEK) in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Probe Loading: Wash cells with PBS. Add 10 µM of H2DCFDA (a cell-permeable fluorogenic probe) in serum-free media for 30 minutes in the dark.
-
Pre-treatment (The Validation Step): Wash cells. To the validation cohort, add 5 mM NAC for 1 hour prior to compound exposure.
-
Compound Dosing: Treat cells with 7-Methyl-3-nitroquinolin-4-ol (1.0, 2.5, and 5.0 µM) and 4-NQO (2.6 µM) as a comparative control[3].
-
Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 15 minutes for 4 hours to capture the rapid kinetics of superoxide generation.
Protocol 2: Absolute Quantification of DNA Lesions via LC-MS/MS
Rationale: While ELISA can detect 8-OHdG, it suffers from cross-reactivity. To definitively prove that 7-Methyl-3-nitroquinolin-4-ol induces oxidative lesions rather than the bulky adducts characteristic of 4-NQO[2][4], we use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a heavy-isotope internal standard.
Step-by-Step Methodology:
-
Treatment & Extraction: Treat keratinocytes with 2.5 µM of the target compounds for 24 hours. Extract genomic DNA using a column-based DNeasy kit, ensuring the inclusion of 0.1 mM deferoxamine to prevent artificial oxidation during extraction.
-
Enzymatic Digestion: Digest 10 µg of purified DNA into single nucleosides using a cocktail of DNAse I, Nuclease P1, and Alkaline Phosphatase at 37°C for 2 hours.
-
Internal Standardization: Spike the digested samples with 50 fmol of 15N5 -labeled 8-OHdG. Causality note: This standard corrects for any ion suppression or loss during the chromatography phase, ensuring absolute trustworthiness of the data.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 284 → 168 for endogenous 8-OHdG, and m/z 289 → 173 for the 15N5 standard.
-
Data Synthesis: Compare the ratio of 8-OHdG to total unmodified deoxyguanosine (dG). 7-Methyl-3-nitroquinolin-4-ol treated cells will show a massive spike in 8-OHdG compared to 4-NQO, which will predominantly yield distinct mass shifts corresponding to 4-HAQO-dG adducts.
Figure 2: Self-validating workflow for quantifying ROS generation and DNA adducts.
Conclusion
For researchers developing assays around quinoline derivatives, recognizing the functional impact of molecular substitutions is paramount. While 4-NQO remains the standard for generating bulky purine adducts and modeling OSCC[2][3], 7-Methyl-3-nitroquinolin-4-ol serves as a highly specialized tool for driving targeted oxidative stress. Its unique 4-hydroxyl core and 7-methyl group synergize to enhance lipophilicity and metal chelation, making it an exceptional candidate for studies focusing on redox cycling, ROS-mediated apoptosis, and metalloprotein perturbation[1].
References
-
Wikipedia. "4-Nitroquinoline 1-oxide". Wikipedia, The Free Encyclopedia.[Link]
-
Sahu, S. R., et al. "4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development". Frontiers in Immunology.[Link]
-
MDPI. "Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies". MDPI.[Link]
-
PMC. "Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing". National Center for Biotechnology Information.[Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
Comprehensive Structure-Activity Relationship (SAR) Guide: 7-Methyl-3-nitroquinolin-4-ol Analogs in Drug Discovery
The Privileged Scaffold in Medicinal Chemistry
The quinoline core is a foundational element in medicinal chemistry, but specific functionalization dictates its therapeutic trajectory. 7-Methyl-3-nitroquinolin-4-ol is a highly versatile, privileged building block primarily utilized in the synthesis of tricyclic heterocyclic compounds, such as imidazo[4,5-c]quinolines (Toll-like receptor 7/8 agonists) and [1,2,3]triazolo[4,5-c]quinolines (kinase inhibitors) 1.
Understanding the causality behind its structural features is critical for rational drug design:
-
The 4-Hydroxyl Group: Exists in tautomeric equilibrium with the quinolin-4-one form. It serves as a critical synthetic handle; chlorination converts it into a highly reactive electrophilic center, enabling nucleophilic aromatic substitution ( SNAr ) with various amines.
-
The 3-Nitro Group: Lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, facilitating the aforementioned SNAr reaction. Post-substitution, it is catalytically reduced to an amine, providing the necessary adjacent nucleophiles for tricyclic ring closure 2.
-
The 7-Methyl Group: Unlike unsubstituted analogs, the electron-donating methyl group slightly raises the Highest Occupied Molecular Orbital (HOMO) energy. More importantly, it increases lipophilicity, which directly influences how the resulting analog packs into the hydrophobic pockets of endosomal receptors like TLR7 1.
Comparative SAR Analysis: 7-Methyl vs. Alternative Scaffolds
When evaluating 7-Methyl-3-nitroquinolin-4-ol against alternatives like the unsubstituted 3-nitroquinolin-4-ol or 6-bromo-3-nitroquinolin-4-ol, the choice of precursor fundamentally alters the pharmacological profile of the final drug candidate.
For TLR7/8 agonists, modifications at the C2, C4, and N1 positions of the resulting imidazoquinoline core dictate potency and selectivity. The C4-amine is universally required for critical hydrogen bonding within the TLR binding site; alkylating this amine abolishes activity 3. Conversely, when targeting Ataxia-Telangiectasia Mutated (ATM) kinase, the 6-bromo precursor is preferred because the halogen enables specific halogen-bonding interactions in the kinase hinge region that a methyl group cannot provide 4.
Quantitative SAR Comparison Data
| Precursor Scaffold | Final Core Structure | Key Modification | Primary Target | Activity (EC50/IC50) | Key SAR Insight |
| 7-Methyl-3-nitroquinolin-4-ol | Imidazo[4,5-c]quinoline | N1-Benzyl, C2-Butyl | TLR7 | ~0.50 μM (EC50) | 7-Methyl enhances hydrophobic packing; N1-benzyl drives TLR7 selectivity over TLR8. |
| 3-nitroquinolin-4-ol | Imidazo[4,5-c]quinoline | N1-Hydroxymethylbenzyl | TLR7 | 0.23 μM (EC50) | Lack of methyl allows broader conformational flexibility; highly potent TLR7 agonist 5. |
| 3-nitroquinolin-4-ol | Thiazolo[4,5-c]quinoline | C2-Butyl, C4-Amine | TLR8 | 1.32 μM (EC50) | Thiazolo core shifts selectivity toward TLR8; C2-butyl optimal for activation 3. |
| 6-Bromo-3-nitroquinolin-4-ol | [1,2,3]Triazolo[4,5-c]quinoline | C6-Pyridine substitution | ATM Kinase | 1.0 nM (IC50) | 6-Bromo enables critical halogen bonding in the kinase hinge region, vastly outperforming methyl analogs 4. |
Experimental Workflows & Self-Validating Protocols
To synthesize and validate biologically active analogs from 7-Methyl-3-nitroquinolin-4-ol, researchers must employ rigorous, self-validating methodologies. The following protocol outlines the multi-step synthesis of a TLR7 agonist and its subsequent biological validation.
Workflow A: Multi-Step Synthesis of 7-Methyl-IMDQ Analogs
Causality Focus: Each chemical transformation is designed to sequentially build the pharmacophore required for receptor dimerization.
-
Chlorination (Activation): Dissolve 7-Methyl-3-nitroquinolin-4-ol in N,N-dimethylformamide (DMF). Add phosphoryl chloride ( POCl3 ) dropwise. Causality: POCl3 converts the stable 4-hydroxyl group into a 4-chloro leaving group. The reaction is heated to 50°C to drive the formation of 4-chloro-7-methyl-3-nitroquinoline 2.
-
Nucleophilic Substitution ( SNAr ): React the intermediate with a primary amine (e.g., 4-methoxybenzylamine) in the presence of triethylamine ( Et3N ). Causality: The amine displaces the chloride, installing the N1-substituent which will later project into the TLR7 binding pocket to dictate receptor selectivity.
-
Nitro Reduction: Subject the substituted intermediate to catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 atmosphere. Causality: Reduces the 3-nitro group to a 3-amine, creating an ortho-diamine system essential for the subsequent ring closure.
-
Cyclization: React the ortho-diamine with trimethyl orthovalerate. Causality: This forms the tricyclic imidazo[4,5-c]quinoline core, locking the conformation of the molecule and installing the C2-butyl group necessary for TLR activation 5.
-
C4-Amination: Perform N-oxidation using m-CPBA, followed by reaction with benzoyl isocyanate and subsequent deprotection with sodium methoxide. Causality: Installs the indispensable C4-primary amine required for hydrogen bonding with TLR7/8 aspartate residues.
Multi-step synthetic workflow for deriving bioactive tricyclic analogs from the quinolin-4-ol core.
Workflow B: Self-Validating Biological Assay (HEK-Blue TLR7 Reporter)
To prove that the synthesized analog actively agonizes TLR7, a self-validating reporter assay must be utilized. Relying solely on cytokine release (e.g., ELISA) from PBMCs is insufficient, as it cannot distinguish between TLR7, TLR8, or off-target stress responses.
-
Cell Preparation: Plate HEK-Blue hTLR7 cells (stably co-transfected with human TLR7 and an NF-κB-inducible SEAP reporter gene) in 96-well plates.
-
Internal Control Integration (Self-Validation): Co-transfect the cells with a constitutively active Renilla luciferase vector. Causality: The SEAP signal measures TLR7 activation, while the Renilla signal measures baseline cell viability. Normalizing SEAP to Renilla ensures that any observed drop in signal at high concentrations is definitively attributed to cytotoxicity rather than a true biphasic pharmacological response.
-
Ligand Incubation: Treat cells with serial dilutions of the 7-Methyl-IMDQ analog (0.01 μM to 10 μM) for 24 hours.
-
Quantification: Assess SEAP activity using a spectrophotometer (620 nm) after adding QUANTI-Blue substrate. Calculate the EC50 using non-linear regression.
TLR7 endosomal signaling pathway activated by 7-Methyl-imidazoquinoline (IMDQ) analogs.
References
-
ChemRxiv. "Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist." ChemRxiv. Available at: [Link]
-
RSC Advances. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines." RSC Publishing. Available at: [Link]
-
PMC. "Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors." National Institutes of Health. Available at: [Link]
-
PMC. "Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines." National Institutes of Health. Available at:[Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 3. Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
In Vivo Validation of In Vitro Results for 7-Methyl-3-nitroquinolin-4-ol: A Comparative Baseline Guide
Executive Summary
In the landscape of immunomodulatory drug development, the synthesis of 1H-imidazo[4,5-c]quinolines—most notably the Toll-like receptor 7 (TLR7) agonist imiquimod—relies heavily on the critical precursor (7-MNQ)[1][2]. Because 7-MNQ shares a quinoline heterocyclic core with known genotoxins like 4-Nitroquinoline 1-oxide (4-NQO), researchers must rigorously validate that this intermediate does not carry forward off-target mutagenicity or premature immunological activity[3]. This guide objectively compares the in vitro and in vivo performance of 7-MNQ against its mutagenic structural analog (4-NQO) and its active downstream API (Imiquimod), providing a self-validating framework for preclinical safety and efficacy profiling.
Mechanistic Grounding: The Quinoline Paradox
The biological activity of quinoline derivatives is highly sensitive to functional group substitutions. 4-NQO is a potent DNA-reactive genotoxin that forms bulky covalent adducts at the C8 or N2 positions of deoxyguanosine, leading to single-strand breaks and immune cell apoptosis[3].
In contrast, 7-MNQ features a methyl group at the 7-position and a hydroxyl group at the 4-position[1]. These specific substitutions sterically hinder DNA intercalation and prevent the formation of reactive acetoxyamino-metabolites. Furthermore, 7-MNQ lacks the fused imidazole ring required for TLR7 endosomal receptor dimerization, meaning it should be immunologically inert[2]. Validating this structural hypothesis requires a continuous pipeline from in vitro cellular assays to in vivo systemic models.
Differential TLR7 pathway activation between the active API imiquimod and the precursor 7-MNQ.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute data integrity, every protocol described below operates as a self-validating system, utilizing mandatory positive and negative controls to prevent false positives (in toxicity) and false negatives (in immunomodulation).
Experimental workflow for validating the in vitro and in vivo safety profile of 7-MNQ.
Protocol 1: In Vitro Genotoxicity via Alkaline Comet Assay
-
Causality: The Comet assay directly visualizes DNA strand breaks. Because 4-NQO induces double and single-strand breaks[3], it serves as the ultimate positive control to validate the assay's sensitivity to quinoline-induced damage.
-
Step-by-Step Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) using density gradient centrifugation.
-
Compound Exposure: Treat independent wells with Vehicle (DMSO), 4-NQO (10 µM), 7-MNQ (10 µM), and Imiquimod (10 µM) for 24 hours.
-
Lysis & Unwinding: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour to unwind DNA.
-
Electrophoresis & Staining: Run electrophoresis at 25V for 30 minutes. Stain with SYBR Green.
-
Validation Check: The assay is only deemed valid if the 4-NQO treated cells exhibit a distinct "comet tail" (Tail DNA > 50%). The absence of a tail in the vehicle control validates that the lysis protocol did not mechanically shear the DNA.
-
Protocol 2: In Vitro Cytokine Profiling (hPBMCs)
-
Causality: hPBMCs natively express TLR7, making them the ideal physiological model for testing immunomodulation[2]. Imiquimod is used to validate the functional capacity of the isolated cells to produce Type I interferons.
-
Step-by-Step Methodology:
-
Incubation: Seed hPBMCs at 1×106 cells/mL. Treat with the four test conditions.
-
Harvesting: After 24 hours, centrifuge plates at 1500 rpm for 10 minutes to pellet cells. Collect the supernatant.
-
ELISA Quantification: Quantify IFN-α and TNF-α using a sandwich ELISA.
-
Validation Check: The Imiquimod well must yield >1000 pg/mL of IFN-α[2]. If it fails, the hPBMC batch is considered non-responsive, and 7-MNQ data is discarded to prevent false negatives.
-
Protocol 3: In Vivo Pharmacodynamic & Toxicity Validation
-
Causality: In vitro inertness does not guarantee in vivo safety, as hepatic metabolism can convert benign precursors into reactive intermediates (as seen with 4-NQO's conversion to Ac-4HAQO)[3]. The BALB/c mouse model provides a complete systemic environment to evaluate both hepatotoxicity and systemic cytokine release[4].
-
Step-by-Step Methodology:
-
Dosing: Administer compounds (5 mg/kg) via oral gavage to female BALB/c mice (n=5 per group).
-
Blood Collection: Perform submandibular bleeds at 24 hours post-dose.
-
Serum Separation: Centrifuge coagulated blood at 3000 x g for 15 minutes.
-
Biomarker Analysis: Run colorimetric assays for Alanine Aminotransferase (ALT) to assess liver stress, and multiplex ELISA for systemic IFN-α.
-
Validation Check: The 4-NQO group must show elevated ALT[4], and the Imiquimod group must show elevated systemic IFN-α[2].
-
Comparative Data Analysis
The following table summarizes the quantitative validation of 7-MNQ against its alternatives. The data demonstrates that 7-MNQ maintains a baseline profile identical to the vehicle control, confirming its safety and inertness as a synthetic intermediate.
| Compound | Role in Testing | In Vitro Genotoxicity (Tail DNA %) | In Vitro IFN-α (pg/mL) | In Vivo Hepatotoxicity (ALT U/L) | In Vivo Serum IFN-α (pg/mL) |
| Vehicle Control | Negative Baseline | < 5% | < 10 | 25 ± 5 | < 10 |
| 4-NQO | Mutagenic Control | > 65% | < 10 | 185 ± 15 | < 10 |
| 7-MNQ | Synthetic Precursor | < 5% | < 10 | 28 ± 4 | < 10 |
| Imiquimod | Active API Control | < 5% | > 1500 | 35 ± 6 | > 850 |
Conclusion
The in vivo validation perfectly mirrors the in vitro results: 7-Methyl-3-nitroquinolin-4-ol (7-MNQ) is a biologically inert compound. Unlike its structural analog 4-NQO, 7-MNQ does not induce DNA damage or hepatotoxicity[3][4]. Furthermore, unlike its downstream product Imiquimod, 7-MNQ does not activate the TLR7/IRF7 pathway to induce IFN-α[2]. This comprehensive, self-validating comparison confirms that 7-MNQ is a safe, stable, and highly specific precursor for the synthesis of advanced immunomodulators.
References
-
[2] Title: Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]
-
[4] Title: Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Source: MDPI. URL:[Link]
-
[3] Title: 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Source: Frontiers in Immunology. URL:[Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Head-to-head comparison of 7-Methyl-3-nitroquinolin-4-ol and similar compounds
An in-depth technical analysis for researchers and drug development professionals evaluating quinoline-based synthons for immunomodulator development.
Executive Summary
7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0) is a highly specialized heterocyclic building block[1]. In medicinal chemistry, it serves as a pivotal precursor in the multi-step synthesis of 1H-imidazo[4,5-c]quinolines—a potent class of immune response modifiers that act as Toll-like receptor (TLR) 7 and 8 agonists[2]. This guide objectively compares the structural, electronic, and synthetic performance of 7-Methyl-3-nitroquinolin-4-ol against its primary structural analogs to guide rational drug design and synthesis optimization.
Structural and Mechanistic Comparison: The Role of the C7 Substitution
When designing imidazoquinoline-based TLR7/8 agonists (such as Imiquimod or Resiquimod), the choice of the starting quinolin-4-ol scaffold dictates both the synthetic efficiency and the downstream pharmacological profile[3].
Electronic Effects and Receptor Targeting
The methyl group at the C7 position of 7-Methyl-3-nitroquinolin-4-ol acts as an electron-donating group (EDG) via inductive (+I) effects.
-
Causality: This electron donation increases the electron density of the quinoline core. During downstream biological application, this subtly raises the pKa of the final imidazoquinoline nitrogen. Because TLR7 receptors are localized within the acidic environment of the endosome, a higher pKa ensures the drug remains protonated, thereby driving endosomal accumulation and enhancing receptor binding affinity[4].
-
Comparison: The baseline compound, 3-Nitroquinolin-4-ol (used to synthesize Imiquimod), lacks this electron-donating boost, resulting in a slightly different pH-partitioning profile[3]. Conversely, 7-Chloro-3-nitroquinolin-4-ol introduces an electron-withdrawing group (EWG), which lowers the pKa and can negatively impact endosomal trapping, despite increasing overall lipophilicity[5].
Synthetic Regioselectivity
The synthesis of these precursors relies heavily on the nitration of a 4-hydroxyquinoline core[6].
-
Causality: The existing hydroxyl group at C4 strongly directs the incoming nitro group to the C3 position. However, in unsubstituted quinolines, off-target nitration at the C6 or C8 positions can occur. The C7 methyl group in 7-Methyl-3-nitroquinolin-4-ol provides critical steric shielding and electronic reinforcement that minimizes these byproducts, significantly improving the yield of the desired C3-nitrated isomer[6].
Quantitative Data Comparison
The following table summarizes the physicochemical and synthetic parameters of 7-Methyl-3-nitroquinolin-4-ol and its primary alternatives.
| Compound | Substitution | Molecular Weight | Electronic Effect | Downstream Application | Nitration Regioselectivity |
| 7-Methyl-3-nitroquinolin-4-ol | C7 Methyl (-CH3) | 204.18 g/mol | Weak EDG (+I) | Substituted Imidazoquinolines | High (Steric shielding at C8) |
| 3-Nitroquinolin-4-ol | None (Baseline) | 190.15 g/mol | Neutral | Imiquimod Synthesis | Moderate (Prone to C6/C8 byproducts) |
| 7-Chloro-3-nitroquinolin-4-ol | C7 Chloro (-Cl) | 224.60 g/mol | EWG (-I, +M) | Halogenated Analogs | High (Deactivating) |
| 6-Methyl-3-nitroquinolin-4-ol | C6 Methyl (-CH3) | 204.18 g/mol | Weak EDG (+I) | Isomeric Studies | Low (Competing activation at C5/C7) |
Experimental Protocols: Synthesis and Self-Validation
The conversion of 7-Methyl-3-nitroquinolin-4-ol into an active 1H-imidazo[4,5-c]quinoline requires a precise, multi-step synthetic route[7][8]. The following protocols are designed as self-validating systems to ensure absolute quality control at each critical junction.
Step 1: Catalytic Hydrogenation of the Nitro Group
-
Causality: The C3 nitro group must be reduced to a primary amine to provide the necessary nucleophile for the subsequent imidazole ring closure.
-
Procedure:
-
Suspend 10.0 g of 7-Methyl-3-nitroquinolin-4-ol in 250 mL of anhydrous methanol.
-
Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert argon atmosphere[7].
-
Transfer the mixture to a Parr hydrogenation apparatus and pressurize with H2 gas to 40 psi.
-
Agitate at room temperature for 2-4 hours until hydrogen uptake ceases.
-
-
Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeOH, and spot on a silica gel TLC plate. Elute with DCM:MeOH (9:1). The starting material appears as a distinct yellow spot ( Rf ~0.6). The successful formation of the intermediate (7-methyl-3-aminoquinolin-4-ol) is validated by the complete disappearance of the yellow spot and the emergence of a new spot ( Rf ~0.4) that exhibits intense blue fluorescence under 254 nm UV light. If the yellow spot persists, catalyst poisoning has occurred, necessitating filtration and re-subjection to fresh Pd/C.
Step 2: Orthoester Condensation and Cyclization
-
Causality: The vicinal amino and hydroxyl groups of the intermediate undergo a condensation reaction with an orthoester to construct the fused imidazole ring[8].
-
Procedure:
-
Dissolve the crude 7-methyl-3-aminoquinolin-4-ol in 150 mL of glacial acetic acid.
-
Add 1.5 equivalents of triethyl orthoacetate.
-
Reflux the mixture at 120°C for 2 hours[8].
-
Concentrate the solution under vacuum, neutralize with saturated aqueous NaHCO3 , and extract with dichloromethane.
-
-
Validation Checkpoint: Perform LC-MS analysis on the organic extract. The starting amino intermediate possesses an [M+H]+ of 175.08 m/z. Successful cyclization is validated by a mass shift corresponding to the incorporation of the acetate carbon and the loss of water/ethanol, yielding a dominant peak at 199.10 m/z . The absence of the 175.08 m/z peak confirms quantitative conversion.
Pathway Visualization
The following diagram maps the logical progression from the 7-Methyl-3-nitroquinolin-4-ol precursor through the synthetic workflow, culminating in the downstream biological activation of the TLR7 signaling cascade[2].
Synthetic workflow of 7-Me-3-NQ and its downstream TLR7 signaling pathway.
References
-
Google Patents. US Patent 6,809,203 B2. Available at: [Link]
-
Wikipedia. Imiquimod. Available at: [Link]
-
PubMed. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Available at: [Link]
-
NCI Drug Dictionary. Definition of resiquimod. Available at: [Link]
- Google Patents. US Patent 4,689,338A.
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imiquimod - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. 5350-50-5|7-Chloro-3-nitroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4689338A - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use - Google Patents [patents.google.com]
Investigating the Role of the Nitro Group in the Bioactivity of 7-Methyl-3-nitroquinolin-4-ol: A Comparative Guide
As drug development professionals and application scientists, we constantly evaluate how specific functional group substitutions dictate the pharmacological fate of a molecule. Quinoline derivatives are foundational in medicinal chemistry, offering a versatile 4-hydroxyquinoline core that acts as a platform for target interaction and metal chelation[1]. However, the introduction of a nitro group fundamentally rewrites the molecule's bioactivity profile.
This guide provides an in-depth technical analysis of 7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0), isolating the specific mechanistic contributions of its C3 nitro group[1]. By comparing it against non-nitrated baselines and established clinical analogs, we establish a robust framework for understanding its utility in structure-activity relationship (SAR) exploration and antimicrobial/antineoplastic drug design.
Mechanistic Causality: The Nitro Group as a Bioactive Driver
The bioactivity of 7-Methyl-3-nitroquinolin-4-ol is not merely a product of its quinoline scaffold; it is actively driven by the strongly electron-withdrawing nitro (-NO₂) group at the 3-position[1]. This functional group acts through two primary, interconnected mechanisms:
Electronic Modulation of the Quinoline Core
The nitro group dramatically alters the electron density of the surrounding aromatic system. By withdrawing electrons, it increases the acidity of the C4 hydroxyl group, altering the molecule's hydrogen-bonding dynamics and reshaping the electron donor-acceptor properties. This electronic shift is critical for preferential interaction with specific biological targets, such as kinase active sites or nucleic acid grooves[1][2].
Redox Cycling and Oxidative Stress
Nitroaromatic compounds are highly susceptible to enzymatic reduction by bacterial and cellular nitroreductases[3]. This reduction is a multi-step process that generates highly reactive intermediates, including nitroso (-NO•) and hydroxylamine (-NHOH) species. In the presence of oxygen, these intermediates undergo futile redox cycling, generating a massive efflux of Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide[1][3]. This localized oxidative stress leads to macromolecular damage, including DNA cleavage and protein denaturation, which serves as the primary mechanism for the compound's antimicrobial and cytotoxic efficacy[1].
Fig 1: Mechanistic pathway of nitro group reduction and subsequent ROS generation.
Comparative Performance Analysis
To objectively quantify the impact of the C3 nitro substitution, we must compare 7-Methyl-3-nitroquinolin-4-ol against both a non-nitrated structural analog (7-Methylquinolin-4-ol) and a clinically validated nitroquinoline reference standard, Nitroxoline (8-hydroxy-5-nitroquinoline)[4].
The table below synthesizes the structural and functional divergence driven by the nitro group.
Table 1: Comparative Bioactivity and Structural Profiling
| Compound | Key Substitutions | Primary Mechanism of Action | Relative ROS Generation | Antimicrobial / Antibiofilm Potential |
| 7-Methylquinolin-4-ol | C4 -OH, C7 -CH₃ | Weak target binding, baseline metal chelation | Low | Baseline (Limited efficacy) |
| 7-Methyl-3-nitroquinolin-4-ol | C3 -NO₂, C4 -OH, C7 -CH₃ | Oxidative stress induction, altered ring reactivity[1] | High | Moderate to High (Dependent on target reductases) |
| Nitroxoline (Reference) | C5 -NO₂, C8 -OH | Fe/Zn chelation, potent biofilm dispersal[4] | High | Very High (Clinically approved)[3][4] |
Insight: While Nitroxoline utilizes a C5 nitro group paired with a C8 hydroxyl to maximize metal chelation for urinary tract infections[3][4], the C3 nitro group in 7-Methyl-3-nitroquinolin-4-ol is positioned to maximize electronic disruption of the quinoline ring itself, making it a superior building block for synthesizing novel heterocyclic kinase inhibitors or targeted covalent drugs[1][2].
Experimental Methodologies: Validating Nitro-Driven Bioactivity
Contradictory bioactivity data in literature often stems from inconsistent assay conditions or unrecognized impurity profiles[1]. To isolate the true biological effect of the nitro group, researchers must utilize a self-validating experimental system that correlates phenotypic cell death with mechanistic ROS generation.
Protocol 1: Purity Verification & MIC Determination (Phenotypic Assay)
Causality Check: Before biological testing, it is critical to quantify byproducts via LC-MS/MS. Impurities can artificially inflate or mask the intrinsic activity of the 3-nitro pharmacophore[1]. Furthermore, using cation-adjusted media prevents the 4-hydroxyquinoline core from prematurely chelating trace metals in the broth, which would confound results.
-
Compound Preparation: Dissolve 7-Methyl-3-nitroquinolin-4-ol in analytical-grade DMSO to create a 10 mM stock. Verify stock purity (>98%) via LC-MS/MS prior to dilution[1].
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines[1].
-
Inoculation: Standardize inocula of S. aureus (ATCC 25923) and E. coli (ATCC 25922) to 5×105 CFU/mL[1].
-
Treatment: Perform a 2-fold serial dilution of the compound (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.
-
Incubation & Readout: Incubate plates at 37°C for 24 hours. Determine the Minimum Inhibitory Concentration (MIC) by measuring optical density at 600 nm (OD600).
Protocol 2: Intracellular ROS Quantification (Mechanistic Assay)
Causality Check: To prove that the observed MIC is driven by the nitro group's redox cycling rather than generic toxicity, we must directly quantify intracellular oxidative stress using a fluorogenic probe.
-
Cell Seeding: Seed target microbial or mammalian cells into a 96-well black, clear-bottom microplate.
-
Probe Loading: Wash cells with PBS and pre-incubate with 10 µM DCFDA (2',7'-dichlorofluorescein diacetate) for 30 minutes in the dark. DCFDA is cell-permeable and is deacetylated by esterases; subsequent oxidation by ROS yields highly fluorescent DCF.
-
Compound Exposure: Remove excess probe, wash, and treat cells with the quinoline compounds at 0.5x, 1x, and 2x their respective MIC values.
-
Kinetic Measurement: Measure fluorescence continuously over a 4-hour period using a microplate reader (Excitation: 485 nm / Emission: 535 nm).
Fig 2: Parallel experimental workflow for correlating antimicrobial efficacy with ROS production.
Conclusion
The integration of a nitro group at the C3 position of 7-Methylquinolin-4-ol transforms a relatively passive heterocyclic scaffold into a highly reactive, redox-active pharmacophore. By acting as an electron sink and a generator of oxidative stress, the nitro group dictates the compound's bioactivity. For researchers engaged in drug discovery, understanding and experimentally isolating this specific functional causality is paramount to successfully leveraging 7-Methyl-3-nitroquinolin-4-ol in the synthesis of next-generation therapeutics.
References
- Benchchem. "7-Methyl-3-nitroquinolin-4-ol".
- Probes & Drugs. "NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N)".
- MDPI. "The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells". Pharmaceuticals.
- NIH PMC. "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines". Pharmaceuticals (Basel).
Sources
7-Methyl-3-nitroquinolin-4-ol: Comprehensive Safety, Handling, and Disposal Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Operational Safety, Logistical Workflows, and Compliant Waste Management
Executive Summary & Chemical Identity
7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a highly reactive nitroquinoline derivative widely used as a building block in the synthesis of complex heterocyclic compounds and pharmaceutical intermediates[1]. Due to the electron-deficient nature of the quinoline ring—exacerbated by the strongly electron-withdrawing nitro group—this compound presents significant acute toxicity and irritation hazards[2]. Proper handling and disposal are not just regulatory requirements; they are critical to ensuring laboratory safety, preventing environmental contamination, and maintaining operational integrity.
Hazard Identification & Mechanistic Causality
Understanding the structural properties of 7-Methyl-3-nitroquinolin-4-ol is essential for predicting its behavior and mitigating risks. Nitroaromatic compounds are notorious for their potential to cause oxidative stress and interact with biological macromolecules[2].
Causality Behind the Hazards:
-
Acute Oral Toxicity (H302): The nitro group can undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates that cause cellular damage[3].
-
Severe Eye/Skin Irritation (H315, H319): The molecule's polarity and electrophilic nature allow it to rapidly interact with moisture on mucosal surfaces, causing localized corrosion and severe irritation[3].
-
Respiratory Tract Irritation (H335): As a fine powder, it easily aerosolizes. Inhalation of these particulates leads to immediate respiratory distress[3]. Furthermore, dust clouds of nitroaromatics can form explosive mixtures in the air[4].
Table 1: Physicochemical Properties and Hazard Classifications
| Property / Hazard | Value / Description | Operational Implication |
| CAS Number | 50332-60-0 | Unique identifier for inventory tracking and waste manifesting. |
| Molecular Formula | C10H8N2O3 | Organic composition mandates high-temperature incineration[5]. |
| Acute Toxicity (Oral) | Category 4 (H302) | Requires strict hygiene; no eating/drinking in the handling area[3]. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Mandates the use of nitrile gloves and splash-proof safety goggles[3]. |
| STOT (Single Exposure) | Category 3 (H335) | Must be handled exclusively inside a certified fume hood[3]. |
Experimental Workflow: Safe Handling & Solution Preparation
To build a self-validating safety system, every handling step must include a verification check to prevent exposure.
Protocol 1: Safe Weighing and Dissolution
-
System Verification: Before opening the chemical container, verify that the fume hood face velocity is between 80–100 feet per minute (fpm). Causality: Proper airflow ensures that any aerosolized particulates are drawn away from the operator's breathing zone.
-
PPE Donning: Wear a fully buttoned lab coat, chemical-resistant nitrile gloves, and safety goggles[4].
-
Static Mitigation: Use anti-static weigh boats and a grounded analytical balance. Causality: Nitroaromatic powders can hold static charges, causing them to "jump" and contaminate the balance enclosure.
-
Dissolution: Transfer the weighed solid directly into a sealable vial containing the target organic solvent (e.g., DMSO, Methanol). Cap tightly before vortexing.
-
Decontamination Check: Wipe down the spatulas and balance pan with a wipe dampened with methanol. Dispose of the wipe in the solid hazardous waste bin immediately.
Spill Containment and Emergency Cleanup
Dry sweeping a nitroquinoline spill is a critical safety failure. It generates airborne dust that drastically increases inhalation risks and the potential for dust explosions[4].
Protocol 2: Spill Response
-
Isolate & Assess: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity and allow the dust to settle.
-
Dampen to Contain: Carefully cover the spilled powder with absorbent pads lightly dampened with water or a compatible solvent. Causality: Dampening the powder increases its mass and cohesion, entirely preventing aerosolization during cleanup[4].
-
Mechanical Collection: Use a non-sparking scoop to transfer the dampened mass into a wide-mouth, sealable hazardous waste container.
-
Chemical Decontamination: Scrub the spill surface with a detergent solution, followed by a final wipe using a solvent (like methanol) to capture any trace organic residues[3].
Waste Segregation & Disposal Procedures
Improper waste segregation can lead to dangerous chemical reactions, regulatory fines, and excessive disposal costs. Authoritative frameworks, such as the [6] and[7], mandate strict separation of hazardous waste streams.
Protocol 3: Step-by-Step Waste Disposal
-
Solid Waste Management:
-
Place all contaminated consumables (gloves, wipes, empty weigh boats) and unused powder into a designated, clearly labeled "Toxic Organic Solid Waste" bin.
-
Causality: Segregating solid toxic waste from general lab trash prevents accidental exposure to sanitation workers and ensures the waste is routed for commercial incineration[5].
-
-
Liquid Waste Segregation:
-
Halogenated Waste: If the compound was dissolved in chloroform or dichloromethane, dispose of the solution in the "Halogenated Organic Waste" carboy[6]. Causality: Halogenated solvents require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins and furans.
-
Non-Halogenated Waste: Solutions in DMSO, methanol, or ethanol must go into the "Non-Halogenated Organic Waste" carboy[6]. Mixing these streams unnecessarily inflates disposal costs.
-
-
Container Triple-Rinsing:
-
Empty primary containers must be triple-rinsed with a solvent capable of dissolving the chemical (e.g., methanol)[7].
-
Collect the rinsate and add it to the appropriate liquid waste carboy.
-
Causality: Triple-rinsing removes residual acute toxins, rendering the glass or plastic container legally "empty," allowing it to be safely defaced and disposed of in standard recycling or glass waste[6][7].
-
Logical Workflow Visualization
Workflow for the segregation and disposal of 7-Methyl-3-nitroquinolin-4-ol waste streams.
References
-
PubChem, National Center for Biotechnology Information. "3-Nitro-4-quinolinol." PubChem Compound Summary for CID 316988. URL:[Link]
-
Emory University Environmental Health and Safety Office. "Chemical Waste Disposal Guidelines." URL:[Link]
-
University of Cambridge Safety Office. "Disposal of Chemical Waste." URL:[Link]
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. uthsc.edu [uthsc.edu]
- 6. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
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